molecular formula C10H24O2Si3 B156434 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane CAS No. 136777-27-0

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Cat. No.: B156434
CAS No.: 136777-27-0
M. Wt: 260.55 g/mol
InChI Key: MFWYAJVOUCTAQI-UHFFFAOYSA-N
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Description

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, also known as this compound, is a useful research compound. Its molecular formula is C10H24O2Si3 and its molecular weight is 260.55 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

bis[[ethenyl(dimethyl)silyl]oxy]-dimethylsilane
Source PubChem
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InChI

InChI=1S/C10H24O2Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h9-10H,1-2H2,3-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWYAJVOUCTAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](C)(C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

59942-04-0, 610749-24-1
Record name Dimethylvinylsilyl-terminated polydimethylsiloxane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly[oxy(dimethylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610749-24-1
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DSSTOX Substance ID

DTXSID60939266
Record name 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane
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Molecular Weight

260.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17980-39-1, 225927-21-9
Record name 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17980-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane
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Record name 1,5-Diethenyl-1,1,3,3,5,5-hexamethyltrisiloxane
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Record name 1,1,3,3,5,5-hexamethyl-1,5-divinyltrisiloxane
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Record name Poly(phenylmethylsiloxane), vinyl terminated
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a key organosilicon compound with the chemical formula C₁₀H₂₄O₂Si₃.[1] It is a linear siloxane characterized by a backbone of three silicon atoms linked by two oxygen atoms, with methyl groups attached to all silicon atoms and vinyl groups at the terminal positions.[1] This unique structure, particularly the presence of reactive vinyl groups, makes it a versatile building block in silicone chemistry, enabling its use in a wide array of applications, from the synthesis of advanced polymers to its use in biocompatible materials.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, and diverse applications, offering insights for professionals in research and development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₂₄O₂Si₃[1]
Molecular Weight 260.55 g/mol [1]
CAS Number 225927-21-9[1]
Appearance Clear, colorless liquid[1]
Boiling Point 80 °C at 20 Torr[2]
Density 0.861 g/cm³[2]

The molecular structure of this compound is defined by its trisiloxane backbone. The Si-O-Si linkages in siloxanes are known for their high flexibility, which imparts unique properties to the resulting materials. The presence of six methyl groups contributes to the compound's low surface tension and hydrophobicity, while the two terminal vinyl groups are the primary sites of reactivity.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the hydrolysis of chlorosilanes being a common approach. A prevalent laboratory and industrial synthesis involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with a dichlorosilane, such as dichloromethylvinylsilane.[3][4]

Experimental Protocol: Synthesis via Dichloromethylvinylsilane

This protocol is based on established methods for the synthesis of vinyl-substituted siloxanes.

Materials:

  • 1,5-disodiumoxyhexamethyltrisiloxane

  • Dichloromethylvinylsilane[5]

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pyridine

  • Deionized water

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., argon), dissolve 1,5-disodiumoxyhexamethyltrisiloxane in anhydrous THF.

  • Add a small amount of anhydrous pyridine to the reaction mixture.

  • Cool the mixture to -60 °C with vigorous stirring.

  • Slowly add a solution of dichloromethylvinylsilane in anhydrous THF to the cooled reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 1 hour.

  • Monitor the reaction completion by checking the pH, which should be between 5 and 7.

  • Remove the excess THF using a rotary evaporator.

  • Add MTBE to the residue and wash the mixture with deionized water to remove the sodium chloride precipitate.

  • Separate the organic layer and remove the MTBE via rotary evaporation.

  • The crude product can be further purified by distillation under reduced pressure.

Diagram of the Synthesis Workflow:

SynthesisWorkflow Reactants 1,5-disodiumoxyhexamethyltrisiloxane + Dichloromethylvinylsilane Reaction Reaction in Anhydrous THF -60 °C to Room Temperature Reactants->Reaction Pyridine Workup Solvent Removal (THF) Addition of MTBE Aqueous Wash Reaction->Workup Purification Solvent Removal (MTBE) Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound is typically confirmed using a combination of spectroscopic techniques, including NMR, FTIR, and mass spectrometry.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Vinyl protons: Expected in the range of 5.7-6.2 ppm as a multiplet.

  • Methyl protons: Expected as a sharp singlet around 0.1 ppm.

¹³C NMR:

  • Vinyl carbons: Expected in the range of 130-140 ppm.

  • Methyl carbons: Expected around 0-2 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3050-3080=C-H stretch (vinyl)
~2960C-H stretch (methyl)
~1600C=C stretch (vinyl)
~1410Si-CH=CH₂ deformation
~1260Si-CH₃ deformation
~1000-1100Si-O-Si stretch (strong, broad)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of siloxanes typically results in fragmentation patterns characterized by the loss of methyl groups and cleavage of the siloxane backbone. While a specific mass spectrum for this compound is not provided in the search results, characteristic fragment ions for vinylsiloxanes would be expected.

Key Applications in Research and Development

The reactivity of the terminal vinyl groups in this compound makes it a valuable monomer and crosslinking agent in polymer chemistry.

Hydrosilylation Reactions

A primary application of this compound is in hydrosilylation reactions, where the vinyl groups react with Si-H bonds in the presence of a platinum catalyst.[1] This reaction is fundamental to the curing of many silicone elastomers and the synthesis of functionalized polysiloxanes.

Diagram of Hydrosilylation Polymerization:

Hydrosilylation Monomer1 This compound Polymer Crosslinked Polysiloxane Network Monomer1->Polymer Monomer2 Si-H containing siloxane Monomer2->Polymer Catalyst Platinum Catalyst Catalyst->Polymer

Caption: Hydrosilylation of this compound.

Other Applications
  • Synthesis of Polysiloxanes and Copolymers: It serves as a crucial monomer in the preparation of various polysiloxanes with tailored properties.[1]

  • Development of Polysiloxaneimides: Used in the synthesis of organosoluble polysiloxaneimides that exhibit desirable properties like high thermal stability and specific dielectric characteristics.[1]

  • High-Temperature Gas Chromatography: Employed as a stationary phase for the separation of complex mixtures.[1]

  • UV-Curable Materials: The vinyl groups can participate in UV-initiated polymerization, making it a component in UV-curable inks, adhesives, and coatings.[1]

Conclusion

This compound is a cornerstone molecule in organosilicon chemistry. Its well-defined structure, featuring a flexible siloxane backbone and reactive terminal vinyl groups, provides a versatile platform for the synthesis of a wide range of polymeric materials. Understanding its molecular characteristics, synthesis, and reactivity is paramount for researchers and scientists aiming to develop novel materials with tailored properties for advanced applications in various fields, including materials science and drug development. Further research into the precise structural and spectroscopic details of this compound will undoubtedly continue to expand its utility and impact.

References

  • Thermophysical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane - Chemcasts. (URL: [Link])

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - MDPI. (URL: [Link])

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - Polymers (Basel). (URL: [Link])

  • Trisiloxane, 1,1,3,3,5,5-hexamethyl- - NIST WebBook. (URL: [Link])

  • 1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

  • Vinylsiloxane synthesis - Organic Chemistry Portal. (URL: [Link])

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - PubMed. (URL: [Link])

  • 1,1,3,3,5,5-Hexamethyl-1,5-di-p-tolyltrisiloxane - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

  • 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc. (URL: [Link])

  • 1,1,3,3,5,5-Hexamethyltrisiloxane - PubChem. (URL: [Link])

  • 13C NMR Chemical Shifts - University of Wisconsin-Madison. (URL: [Link])

  • Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]- - NIST WebBook. (URL: [Link])

  • 1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

Sources

An In-Depth Technical Guide to the Synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a pivotal organosilicon compound, identified by its CAS number 225927-21-9 and molecular formula C₁₀H₂₄O₂Si₃.[1][2] Its structure, featuring a flexible trisiloxane backbone capped with reactive vinyl groups, makes it an indispensable building block in silicone chemistry. These terminal vinyl groups are amenable to a variety of addition reactions, most notably platinum-catalyzed hydrosilylation, enabling its use as a crosslinker or a chain extender in the formulation of high-performance silicone elastomers, adhesives, and coatings.[1][3] This guide provides an in-depth exploration of the primary synthesis pathways for this versatile molecule, offering both theoretical understanding and practical, field-proven protocols for researchers and development professionals.

Core Synthesis Strategies

The synthesis of this compound can be logically approached through two primary retrosynthetic strategies:

  • Convergent Condensation: This highly efficient method involves the coupling of a pre-formed central siloxane unit with vinyl-functionalized silicon electrophiles. It offers excellent control over the final structure and minimizes the formation of polymeric byproducts.

  • Co-hydrolysis of Silane Precursors: A more traditional approach where vinyl- and methyl-substituted chlorosilanes are hydrolyzed together. While seemingly straightforward, this pathway often leads to a statistical distribution of linear and cyclic oligomers, requiring rigorous purification.

This guide will focus primarily on the Convergent Condensation pathway, as it represents a more controlled and higher-yielding laboratory and industrial method.[4][5]

Pathway 1: Convergent Condensation via Siloxanediolate

This pathway is arguably the most elegant and controlled method for synthesizing the target molecule. The core principle involves the reaction of a pre-formed, well-defined trisiloxane nucleophile, 1,5-disodiumoxyhexamethyltrisiloxane, with an appropriate vinyl-containing chlorosilane. This avoids the statistical mixtures common in co-hydrolysis reactions.

The causality behind this choice is rooted in reaction control. By starting with the trisiloxane backbone (as its disodium salt), the reaction becomes a simple double displacement, precisely placing the vinyl groups at the terminal positions. The use of low temperatures is critical to moderate the high reactivity of the siloxanediolate and prevent unwanted side reactions, such as cleavage of the siloxane bonds or polymerization.[2][4]

Visualizing the Convergent Condensation Pathway

G cluster_0 Step 1: Formation of Nucleophile cluster_1 Step 2: Condensation Reaction diol Hexamethyltrisiloxane-1,5-diol disodium 1,5-Disodiumoxyhexamethyltrisiloxane diol->disodium 2 eq. naoh Sodium Hydroxide (NaOH) naoh->disodium 2 eq. h2o Water (H₂O) disodium->h2o Byproduct disodium_reac 1,5-Disodiumoxyhexamethyltrisiloxane disodium->disodium_reac target This compound disodium_reac->target 1 eq. vinylsilane Dichloromethylvinylsilane (or Chlorodimethylvinylsilane) vinylsilane->target 2 eq. nacl Sodium Chloride (NaCl) target->nacl Byproduct

Caption: Convergent synthesis of the target molecule.

Experimental Protocol: Synthesis via Condensation

This protocol is adapted from methodologies reported for the synthesis of related organocyclosiloxanes, which utilize the same core reaction between 1,5-disodiumoxyhexamethylsiloxane and a chlorosilane.[4][5][6]

Materials:

  • 1,5-Disodiumoxyhexamethylsiloxane

  • Chlorodimethylvinylsilane

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl t-butyl ether (MTBE)

  • Deionized Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Reactor Setup: A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and kept under a positive pressure of dry nitrogen.

  • Reactant Charging: Add a solution of 1,5-disodiumoxyhexamethylsiloxane in anhydrous THF to the reaction flask.

  • Temperature Control: Cool the stirred reaction mixture to -60°C using a dry ice/acetone bath. The low temperature is crucial for controlling the reaction exotherm and minimizing side product formation.[2][4]

  • Reagent Addition: Slowly add two molar equivalents of chlorodimethylvinylsilane, dissolved in anhydrous THF, to the reaction mixture via the dropping funnel over a period of 1-2 hours. Maintain the temperature below -50°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion.

  • Work-up:

    • The excess THF is removed under reduced pressure using a rotary evaporator.

    • The resulting residue is redissolved in MTBE.

    • The organic phase is washed several times with deionized water to remove the sodium chloride precipitate.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent (MTBE) is removed on a rotary evaporator.

  • Purification: The crude product is purified by fractional vacuum distillation to yield the final this compound as a colorless, transparent liquid.[2]

Pathway 2: Co-hydrolysis of Chlorosilanes

This classical method involves the simultaneous hydrolysis of dimethyldichlorosilane and a vinyl-containing chlorosilane, followed by condensation. While it uses readily available precursors, the primary challenge is controlling the polymerization process. The reaction typically yields a mixture of linear and cyclic siloxanes of varying chain lengths, from which the desired trisiloxane must be isolated.

The causality of this mixture lies in the reaction mechanism. Hydrolysis of dichlorosilanes generates highly reactive silanediols, which can condense intermolecularly to form linear chains or intramolecularly to form cyclic species. The ratio of these products is highly dependent on reaction conditions such as temperature, pH, and the rate of addition of reactants.[7][8]

Visualizing the Co-hydrolysis Workflow

G cluster_workflow General Experimental Workflow A Reaction Setup (Chlorosilanes, Solvent, Water) B Controlled Hydrolysis (Temperature & pH control) A->B C Phase Separation (Aqueous vs. Organic) B->C D Washing & Neutralization C->D E Drying (Anhydrous Na₂SO₄) D->E F Fractional Distillation E->F G Product Analysis (NMR, GC-MS) F->G

Caption: Generalized workflow for siloxane synthesis.

Comparative Analysis of Synthesis Pathways

The choice of synthesis pathway depends heavily on the desired scale, purity requirements, and available starting materials.

ParameterPathway 1: Convergent CondensationPathway 2: Co-hydrolysis
Control High: Precise control over molecular structure.Low: Produces a statistical mixture of oligomers.
Yield Generally high for the target molecule (yields of 55-75% have been reported for similar reactions).[4][5]Lower for the specific target molecule due to byproduct formation.
Purity High purity achievable with standard purification.Requires extensive fractional distillation to isolate the desired product.
Scalability Readily scalable with appropriate thermal management.Can be challenging to control on a large scale.
Precursors Requires synthesis of the disodium salt precursor.Uses common bulk chemicals (chlorosilanes).

Purification and Characterization

Regardless of the synthetic route, purification and characterization are essential to ensure the final product meets the required specifications.

  • Purification: Fractional vacuum distillation is the most effective method for purifying this compound, separating it from lower or higher boiling point siloxanes.[2]

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Confirms the molecular structure by identifying the vinyl and methyl protons and their respective silicon environments.[5]

    • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic vibrational bands, such as Si-O-Si stretching and C=C stretching of the vinyl groups.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Assesses purity and confirms the molecular weight of the compound.

Conclusion

The synthesis of this compound is most effectively and controllably achieved through a convergent condensation pathway utilizing 1,5-disodiumoxyhexamethylsiloxane and a vinyl-functionalized chlorosilane. This method offers superior control over the molecular architecture and results in higher yields of the desired product compared to the statistical co-hydrolysis of chlorosilane precursors.[4][5] A thorough understanding of the underlying reaction mechanisms and meticulous control over experimental conditions are paramount for the successful and reproducible synthesis of this critical silicone intermediate.

References

Sources

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound, hereafter referred to as M²ⱽ, is a pivotal organosilicon compound defined by a flexible trisiloxane backbone and two terminal, highly reactive vinyl groups.[1][2] Its mechanism of action is fundamentally rooted in its capacity to undergo platinum-catalyzed hydrosilylation reactions, a process that enables the formation of stable carbon-silicon and siloxane bonds.[1] This reactivity makes M²ⱽ an indispensable building block in materials science and polymer chemistry, where it functions primarily as a potent crosslinking agent and a key monomer for synthesizing advanced polysiloxane networks.[1] Its applications span from the creation of high-performance silicone elastomers and coatings to the development of biocompatible materials for medical devices and drug delivery systems. This guide elucidates the core mechanistic principles of M²ⱽ, explores its diverse applications with a focus on biomedical contexts, and provides validated experimental frameworks for its use.

Molecular Profile and Reactive Nature

The utility of M²ⱽ is a direct consequence of its unique molecular architecture. The linear, flexible Si-O-Si backbone provides foundational properties such as thermal stability and low surface tension, characteristic of siloxanes.[3] However, the defining features are the vinyl groups (-CH=CH₂) at the 1 and 5 positions. These terminal double bonds are the epicenters of reactivity, rendering the molecule a bifunctional unit capable of bridging other molecules.

Table 1: Physicochemical Properties of M²ⱽ
PropertyValue / DescriptionSource(s)
CAS Number 225927-21-9; 17980-39-1[1][4]
Molecular Formula C₁₀H₂₄O₂Si₃[1][2]
Molecular Weight 260.55 g/mol [1][2]
Appearance Colorless transparent liquid[2]
Structure Trisiloxane backbone with six methyl groups and two terminal vinyl groups.[1][1][2]
Boiling Point 80 °C[4]
Purity ≥98%[2]
Comparative Analysis with Structural Analogs

To fully appreciate the role of the vinyl groups, it is instructive to compare M²ⱽ with its non-vinylated counterpart, 1,1,3,3,5,5-Hexamethyltrisiloxane . This analog, lacking the reactive vinyl termini, is largely inert in addition reactions.[3] Its applications are consequently passive, serving as a lubricant, dielectric fluid, or solvent, where low reactivity is a desired trait.[1][3] The crucial difference is the vinyl group's ability to participate in polymerization, a pathway unavailable to the fully methylated version.[1] This highlights that the core mechanism of M²ⱽ is intrinsically tied to the functionality of its terminal unsaturated bonds.

The Core Mechanism: Platinum-Catalyzed Hydrosilylation

The predominant mechanism of action for M²ⱽ is its participation in hydrosilylation, an addition reaction where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond of the vinyl group.[1][5] This reaction is exceptionally efficient and clean, typically proceeding with high yields and no byproducts.[5] The transformation requires a catalyst, most commonly a platinum-based complex such as Karstedt's catalyst.[5]

The widely accepted catalytic cycle for this process is the Chalk-Harrod mechanism .[5]

The Chalk-Harrod Catalytic Cycle:
  • Oxidative Addition: The cycle initiates with the oxidative addition of the hydrosilane (R₃Si-H) to the low-valent platinum(0) catalyst center, forming a Pt(II)-hydrido-silyl complex.

  • Olefin Coordination (π-Complex Formation): The vinyl group of M²ⱽ coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This is the rate-determining step and dictates the regioselectivity of the reaction. For terminal alkenes like the vinyl groups on M²ⱽ, the insertion typically occurs in an anti-Markovnikov fashion, where the silicon atom attaches to the terminal carbon.[5][6]

  • Reductive Elimination: The final step is the reductive elimination of the newly formed alkyl-silyl group, which yields the final product (a stable Si-C bond) and regenerates the active Pt(0) catalyst, allowing the cycle to continue.[5]

Chalk_Harrod_Mechanism Pt0 Pt(0) Catalyst Pt_Complex Pt(II)-Hydrido-Silyl Complex Pt0->Pt_Complex SiH R₃Si-H SiH->Pt0 Oxidative Addition M2V M²ⱽ (Vinyl Group) M2V->Pt_Complex Olefin Coordination Pi_Complex π-Complex (Olefin Coordinated) Pt_Complex->Pi_Complex Insertion_Product Migratory Insertion Product Pi_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pt0 Reductive Elimination Final_Product Product (Si-C Bond) Insertion_Product->Final_Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Mechanism in Action: Applications in Materials Science

The bifunctional nature of M²ⱽ allows it to act as a highly effective crosslinker, forming three-dimensional polymer networks. This is the foundational principle behind the creation of many silicone materials.

Formation of Silicone Elastomers

In a typical formulation, M²ⱽ is mixed with a polysiloxane containing multiple Si-H groups (a hydride-terminated polymer). Upon addition of a platinum catalyst, the hydrosilylation reaction occurs at both ends of the M²ⱽ molecule, "stitching" the long polymer chains together. This creates a cross-linked network that manifests macroscopically as a flexible, durable silicone elastomer.

Crosslinking_Workflow cluster_reactants Reactants M2V This compound (M²ⱽ) CH₂=CH-Si... ...Si-CH=CH₂ Catalyst Pt(0) Catalyst Polymer Hydride-Terminated Polysiloxane ...Si-H H-Si... Network Cross-linked Silicone Network|{...Si-CH₂-CH₂-Si... | ...Si-CH₂-CH₂-Si...} Catalyst->Network Hydrosilylation Reaction

Caption: Crosslinking of hydride-terminated polysiloxanes using M²ⱽ.

Relevance in Biomedical and Drug Development

The unique properties of polysiloxanes—such as biocompatibility, chemical inertness, and high gas permeability—make them ideal for biomedical applications.[5] The hydrosilylation chemistry involving M²ⱽ is pivotal for creating these specialized materials.

  • Medical Grade Silicone Elastomers: The crosslinking mechanism described above is used to produce stable, flexible elastomers for medical tubing, seals, and components of medical devices.[5] The clean, byproduct-free nature of the hydrosilylation reaction is critical for ensuring the purity and safety of these materials.

  • Surface Modification: M²ⱽ can be used to functionalize the surfaces of biomedical materials to alter their hydrophobicity or to immobilize biomolecules, enhancing biocompatibility.[5]

  • Drug Delivery Matrices: The controlled formation of a cross-linked siloxane network allows for the creation of matrices that can encapsulate therapeutic agents.[5] The porosity and diffusion characteristics of this network can be tailored by controlling the crosslinking density, enabling the designed release of drugs over time.

While M²ⱽ itself is a reactive intermediate, the resulting cross-linked silicone polymers are generally considered to have low toxicity. However, a thorough toxicological assessment of any final material intended for biomedical use is imperative, focusing on leachables and extractables, including any residual catalyst.

Experimental Protocols

Protocol 1: Synthesis of a Silicone Elastomer via Hydrosilylation

This protocol describes a standard procedure for creating a silicone elastomer using M²ⱽ as a crosslinking agent.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-V)

  • Hydride-terminated polydimethylsiloxane (PDMS-H)

  • This compound (M²ⱽ)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene)

  • Anhydrous toluene

Procedure:

  • Preparation of Part A (Vinyl Component): In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve a specific molar ratio of PDMS-V and M²ⱽ in anhydrous toluene. The ratio will determine the crosslink density.

  • Preparation of Part B (Hydride Component): In a separate flask, dissolve the PDMS-H in anhydrous toluene. The molar ratio of Si-H groups to total vinyl groups (from both PDMS-V and M²ⱽ) should typically be between 1.1:1 and 1.5:1 to ensure complete reaction of the vinyl groups.

  • Catalyst Addition: To Part A, add Karstedt's catalyst. A typical loading is 5-10 ppm of platinum relative to the total mass of the siloxane components. Mix thoroughly.

  • Mixing and Curing: Add Part B to Part A and mix vigorously for 1-2 minutes until the mixture is homogeneous.

  • Molding and Curing: Pour the mixture into a mold and cure in an oven. Curing conditions can vary, but a typical cycle is 1 hour at 80°C followed by a post-cure at 150°C for 2-4 hours to ensure full crosslinking and removal of any volatile components.

  • Characterization: The resulting elastomer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to monitor the disappearance of Si-H and vinyl peaks, and Dynamic Mechanical Analysis (DMA) to determine its mechanical properties.

Table 2: Representative Hydrosilylation Conditions & Outcomes
ParameterConditionExpected Outcome / Rationale
Catalyst Karstedt's Catalyst (Pt-based)High efficiency and anti-Markovnikov selectivity.[5]
Catalyst Loading 5-20 ppm PlatinumBalances reaction rate with cost and potential for residual catalyst.
Reactant Ratio (Si-H : Vinyl) 1.1:1 to 1.5:1A slight excess of Si-H ensures all vinyl groups are consumed, maximizing crosslink density.
Solvent Anhydrous Toluene or Solvent-freeToluene can aid in homogenization; solvent-free systems are preferred for purity.
Temperature Room Temperature to 150°CHigher temperatures accelerate the curing process but can affect pot life.
Conversion >99%Hydrosilylation is a highly efficient reaction, leading to near-complete conversion.[6]

Conclusion

The mechanism of action of this compound is elegantly straightforward yet profoundly impactful. Its twin vinyl groups, activated by platinum catalysis, drive a highly efficient hydrosilylation reaction that serves as the cornerstone for constructing complex, cross-linked polysiloxane networks. This fundamental mechanism enables the synthesis of a vast array of materials, from industrial coatings to sophisticated biomedical devices and drug delivery systems. For researchers and developers, a deep understanding of this mechanism is not merely academic; it is the key to rationally designing and fabricating next-generation silicone-based materials with precisely tailored properties for any given application.

References

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  • 1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diol: Properties, Applic
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  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers.
  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - Semantic Scholar.
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  • This compound - ChemicalBook.
  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic
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An In-Depth Technical Guide to the Solubility of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a key organosilicon compound characterized by a flexible siloxane backbone with reactive vinyl groups at both ends of the molecule. This unique structure imparts a combination of desirable properties, making it a critical intermediate in the synthesis of a wide array of silicone-based materials, including elastomers, resins, and coatings. The vinyl functionalities allow for cross-linking reactions, such as hydrosilylation, which is fundamental to the curing of many silicone polymers.[1] Understanding the solubility of this divinyltrisiloxane in various organic solvents is paramount for its effective use in synthesis, formulation, and processing.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this versatile molecule. The guide will delve into the theoretical principles governing its solubility, present qualitative solubility data in a range of common organic solvents, and provide a detailed experimental protocol for determining miscibility.

Theoretical Principles of Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The key to understanding its solubility lies in its molecular structure, which features both nonpolar and weakly polar characteristics.

The siloxane backbone (Si-O-Si) and the methyl groups contribute to the molecule's nonpolar nature, making it amenable to dissolution in nonpolar organic solvents. The presence of terminal vinyl groups, however, introduces a degree of polarizability, which can influence its interaction with more polar solvents. It has been noted that the divinyl derivative of hexamethyltrisiloxane exhibits a higher solubility in polar solvents compared to its non-vinylated counterpart.[1]

For polymer solutions, the Flory-Huggins theory provides a thermodynamic model to understand miscibility. The theory introduces an interaction parameter, χ, which accounts for the enthalpy of mixing between a polymer and a solvent. A smaller value of χ indicates a more favorable interaction and, consequently, better solubility. While this compound is a relatively small molecule, this theory can offer insights into its behavior when blended with polymeric materials or when considering its solvency for polymeric additives.

The interplay of these factors results in the observed solubility profile of this compound across a spectrum of organic solvents.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in a variety of common organic solvents based on available literature. It is important to note that quantitative data is scarce, and these descriptions are based on general observations for vinyl-terminated silicone fluids and related compounds.

Solvent ClassSolventSolubility
Aromatic Hydrocarbons TolueneSoluble[2]
BenzeneSoluble[3]
Aliphatic Hydrocarbons HexaneSoluble
Mineral OilsSoluble[2]
KeroseneSoluble[3]
Ketones AcetoneSoluble[1][2]
Methyl Ethyl KetoneSoluble[3]
Ethers Diethyl EtherSoluble[3]
Tetrahydrofuran (THF)Soluble
Methyl tert-Butyl Ether (MTBE)Soluble
Alcohols EthanolSlightly Soluble[1][3]
IsopropanolSlightly Soluble
Other CyclopentasiloxaneSoluble[2]
IsododecaneSoluble[2]
TetrachloromethaneSoluble[3]
WaterInsoluble[3]

Experimental Protocol for Determining Miscibility

The following is a generalized, step-by-step protocol for determining the miscibility of this compound in an organic solvent at room temperature. This method is adapted from the principles outlined in ASTM D1722 for water miscibility and can be applied to liquid-liquid systems.

Objective: To qualitatively assess the miscibility of this compound with a selected organic solvent at various volume ratios.

Materials:

  • This compound (reagent grade or higher)

  • Selected organic solvent (reagent grade or higher)

  • Calibrated glass vials or test tubes with closures

  • Pipettes or graduated cylinders for accurate volume measurement

  • Vortex mixer or shaker

  • A well-lit area with a dark background for visual inspection

Procedure:

  • Preparation of Test Mixtures:

    • Label a series of clean, dry glass vials for each volume ratio to be tested (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 of siloxane to solvent).

    • Using a calibrated pipette or graduated cylinder, accurately dispense the required volume of this compound into the corresponding labeled vials.

    • Carefully add the corresponding volume of the organic solvent to each vial.

  • Mixing:

    • Securely cap each vial.

    • Agitate the mixtures vigorously using a vortex mixer or by shaking for a predetermined amount of time (e.g., 1-2 minutes) to ensure thorough mixing.

  • Observation and Classification:

    • Allow the vials to stand undisturbed for a specified period (e.g., 1 hour, 4 hours, and 24 hours) at a controlled room temperature.

    • Visually inspect each vial against a dark background for any signs of immiscibility.

    • Record the observations for each mixture at each time point. The following classification can be used:

      • Miscible: The mixture is a single, clear, and homogenous phase with no visible separation, cloudiness, or precipitation.

      • Partially Miscible: The mixture initially appears homogenous but forms two distinct layers upon standing, or the mixture is cloudy/turbid, indicating the presence of a dispersed phase.

      • Immiscible: The two liquids do not mix and form two distinct layers immediately after mixing.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_mix Mixing cluster_obs Observation cluster_class Classification prep1 Label Vials for Ratios (1:9, 1:4, 1:1, 4:1, 9:1) prep2 Dispense Siloxane prep1->prep2 prep3 Add Solvent prep2->prep3 mix1 Cap Vials prep3->mix1 mix2 Vortex/Shake (1-2 min) mix1->mix2 obs1 Let Stand (1h, 4h, 24h) mix2->obs1 obs2 Visual Inspection obs1->obs2 class1 Miscible obs2->class1 class2 Partially Miscible obs2->class2 class3 Immiscible obs2->class3 caption Experimental Workflow for Miscibility Determination

Caption: Experimental Workflow for Miscibility Determination

Molecular Interactions and Solubility

The solubility of this compound in different organic solvents is a direct consequence of the balance of intermolecular forces. The following diagram illustrates the key interactions at play.

G cluster_solvents Organic Solvents siloxane 1,1,3,3,5,5-Hexamethyl- 1,5-divinyltrisiloxane nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) siloxane->nonpolar Strong van der Waals (Dispersion Forces) => High Solubility polar_aprotic Polar Aprotic Solvents (e.g., Acetone, THF) siloxane->polar_aprotic Dipole-Induced Dipole & Dispersion Forces => Good Solubility polar_protic Polar Protic Solvents (e.g., Ethanol, Water) siloxane->polar_protic Weak Dipole-Dipole & Dispersion Forces (Mismatched H-Bonding) => Lower Solubility caption Molecular Interactions Governing Solubility

Caption: Molecular Interactions Governing Solubility

Safety, Handling, and Storage

As a responsible scientist, it is imperative to be fully aware of the safety and handling precautions for any chemical. While a specific Safety Data Sheet (SDS) for this compound should always be consulted prior to use, general safety guidelines for similar siloxane compounds include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation of any potential vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.

Always refer to the manufacturer's specific SDS for detailed safety information, including first-aid measures, fire-fighting measures, and disposal considerations.

Conclusion

This compound exhibits broad solubility in a range of nonpolar and moderately polar organic solvents, a characteristic that underpins its utility in numerous applications. Its solubility is primarily driven by dispersion forces, with the terminal vinyl groups contributing to a slight increase in polarity. This guide has provided a theoretical framework for understanding its solubility, qualitative solubility data, and a practical protocol for its experimental determination. For any specific application, it is highly recommended to perform solubility testing under the exact conditions of use to ensure optimal performance and process efficiency.

References

  • Biyuan. (n.d.). Can Vinyl Terminated Silicone Fluid be mixed with organic solvents? Retrieved from [Link]

  • OSi Silicone. (n.d.). Vinyl Silicone Fluids / Vinyl Silicone Oils. Retrieved from [Link]

  • Nanjing Silfluo New Material Co., Ltd. (n.d.). Exploring the Versatility of Poly Methyl Vinyl Siloxane In Various Industries. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane using fundamental spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). Intended for researchers, scientists, and professionals in drug development and materials science, this document details the principles, experimental protocols, and interpretation of the spectral data. The synergistic use of these techniques offers a robust method for structural confirmation, purity assessment, and quality control of this versatile organosilicon compound.

Introduction

This compound is an organosilicon compound featuring a linear trisiloxane backbone with methyl and vinyl functional groups. Its molecular formula is C₁₀H₂₄O₂Si₃, and it has a molecular weight of approximately 260.55 g/mol .[1] The presence of terminal vinyl groups makes it a valuable precursor in silicone chemistry, particularly for hydrosilylation reactions, which are crucial for creating cross-linked polymers and functionalized polysiloxanes.[1]

Accurate structural elucidation and purity verification are paramount for its application in advanced materials and as an intermediate in chemical synthesis. NMR and mass spectrometry are indispensable tools for this purpose, providing unambiguous information about the molecular framework and composition.[1][2] This guide explains the characteristic spectral signatures of this compound, offering a foundational reference for its analysis.

Molecular Structure

The chemical structure of this compound is defined by a central silicon atom bonded to two oxygen atoms and two methyl groups, flanked by two terminal silicon atoms, each bonded to one oxygen, two methyl groups, and a vinyl group.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within the molecule. For organosilicon compounds, the electronegativity of silicon influences the shielding of nearby protons, resulting in characteristic chemical shifts.[3]

Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar compounds and its residual proton signal at ~7.26 ppm provides a convenient reference.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS, Si(CH₃)₄) as an internal standard, which is defined as 0.00 ppm.[3]

  • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).[4] Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation

The ¹H NMR spectrum is expected to show two main groups of signals corresponding to the methyl and vinyl protons.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
Methyl (Si-CH ₃)~0.1 - 0.2Singlet (s)18HProtons on methyl groups attached to silicon are highly shielded and appear far upfield, close to the TMS reference.[5]
Vinyl (Si-CH =CH ₂)~5.7 - 6.2Multiplet (m)6HThe vinyl protons form a complex spin system (ABC or AMX type), resulting in a multiplet. Their chemical shift is in the typical olefinic region.[5]

The integration ratio of the methyl protons to the vinyl protons should be 18:6, which simplifies to 3:1. This ratio is a critical diagnostic for confirming the structure and assessing the purity of the compound.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each chemically unique carbon atom.

Experimental Protocol
  • Sample Preparation: A more concentrated sample (50-100 mg in ~0.6 mL of CDCl₃) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer, using a standard proton-decoupled pulse sequence. The CDCl₃ solvent signal at ~77 ppm serves as a common chemical shift reference.[3]

Data Interpretation

The ¹³C NMR spectrum is expected to show four distinct signals.

Carbon Type Expected Chemical Shift (δ, ppm) Assignment Rationale
Methyl (Si-C H₃ on central Si)~1.0 - 2.0The carbon of the methyl groups attached to the central silicon atom.
Methyl (Si-C H₃ on terminal Si)~-0.5 - 0.5The carbon of the methyl groups on the terminal silicon atoms, which are slightly more shielded.
Vinyl (=C H₂)~132 - 134The terminal carbon of the vinyl group, deshielded by the double bond.
Vinyl (Si-C H=)~138 - 140The internal carbon of the vinyl group, attached to the silicon atom.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like siloxanes.

Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) column for separation from any impurities.

  • Ionization: Use a standard electron ionization source (typically 70 eV).

  • Analysis: Scan a suitable mass-to-charge (m/z) range (e.g., 40-300 amu) to detect the molecular ion and key fragments.

Data Interpretation

The mass spectrum will show a molecular ion peak (M⁺) and a series of fragment ions.

m/z Value Proposed Fragment Formula Interpretation
260[M]⁺[C₁₀H₂₄O₂Si₃]⁺The molecular ion. Its presence confirms the molecular weight.
245[M - CH₃]⁺[C₉H₂₁O₂Si₃]⁺Loss of a methyl group, a very common fragmentation pathway for organosilanes.
187[M - C₄H₇Si]⁺[C₆H₁₇O₂Si₂]⁺Loss of a dimethylvinylsilyl group.
147[ (CH₃)₂SiOSi(CH₃)₂ ]⁺[C₄H₁₂OSi₂]⁺A common rearrangement fragment in siloxanes.
73[Si(CH₃)₃]⁺[C₃H₉Si]⁺While not directly part of the initial structure, this is a very stable and common fragment from rearrangement in the mass spectrometer.
Fragmentation Pathway

The primary fragmentation event is often the loss of a methyl radical due to the relative stability of the resulting silylium ion.

Fragmentation_Pathway M Molecular Ion (M⁺) m/z = 260 Me_Radical - CH₃• M->Me_Radical Vinyl_Radical - C₂H₃• M->Vinyl_Radical Frag1 [M - CH₃]⁺ m/z = 245 Frag2 [M - C₂H₃]⁺ m/z = 233 Me_Radical->Frag1 Vinyl_Radical->Frag2

Caption: Primary fragmentation pathways for this compound in EI-MS.

Integrated Spectroscopic Analysis

The true power of these analytical techniques lies in their combined application.

  • ¹H NMR confirms the presence and ratio of methyl and vinyl protons.

  • ¹³C NMR verifies the carbon backbone, distinguishing between the different methyl and vinyl carbon environments.

  • Mass Spectrometry establishes the molecular weight and provides a fragmentation fingerprint that is consistent with the proposed structure.

Together, these three methods provide a self-validating system for the unambiguous identification and purity assessment of this compound, ensuring its suitability for high-specification applications.

References

  • MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds. ResearchGate. Available at: [Link]

  • NIH. (n.d.). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. PMC - NIH. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis and structure of new vinylcoppersiloxanes and stereoregular organocyclosilsesquioxanes based on them. New Journal of Chemistry. Available at: [Link]

  • NIST. (n.d.). Trisiloxane, 1,1,3,3,5,5-hexamethyl-. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. ResearchGate. Available at: [Link]

  • PubMed Central. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. PMC. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the polysiloxane 12 in CDCl3 at 400 MHz. ResearchGate. Available at: [Link]

  • NIH. (2021). Linear/Ladder-Like Polysiloxane Block Copolymers with Methyl-, Trifluoropropyl- and Phenyl- Siloxane Units for Surface Modification. PMC - NIH. Available at: [Link]

  • SpectraBase. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Pascal-Man. Available at: [Link]

  • Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Gelest, Inc. Available at: [Link]

  • PubChem. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane. PubChem. Available at: [Link]

  • University of Ottawa. (n.d.). (29Si) Silicon NMR. University of Ottawa. Available at: [Link]

  • ResearchGate. (n.d.). Typical 29Si NMR Chemical Shifts. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). 29Si NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Precise synthesis of linear polysiloxanes with a polar side-chain structure by organocatalytic controlled/living ring-opening polymerization of (3- cyanopropyl)pentamethylcyclotrisiloxane. The Royal Society of Chemistry. Available at: [Link]

  • OSTI.GOV. (n.d.). NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. OSTI.GOV. Available at: [Link]

  • Chemistry LibreTexts. (2020). 12.3: Chemical Shifts and Shielding. Chemistry LibreTexts. Available at: [Link]

  • RSC Publishing. (n.d.). Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions. Dalton Transactions. Available at: [Link]

  • NIST. (n.d.). Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-. NIST WebBook. Available at: [Link]

  • ResearchGate. (2025). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Derivatization in mass spectrometry--1. Silylation. PubMed. Available at: [Link]

  • ResearchGate. (2025). Mass Spectrometry of Methylcyclosiloxanes, Sources of Anomalous Peaks in Gas-Liquid Chromatography. ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Key Structural Features of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a cornerstone molecule in the field of silicone chemistry. As a short-chain siloxane, it serves as a critical building block and crosslinking agent for the synthesis of a vast array of advanced polymeric materials. Its unique hybrid structure, combining a flexible inorganic siloxane backbone with reactive organic vinyl groups, imparts a desirable combination of properties, including high thermal stability, chemical inertness, and tailored reactivity. These characteristics make the resulting silicone polymers indispensable in diverse high-performance applications, ranging from industrial adhesives and coatings to sophisticated biomedical devices and drug delivery systems.[1][2] This guide provides a detailed examination of the molecule's core structural features, linking its architecture to its chemical behavior and functional applications.

Part 1: Core Molecular Architecture

The functionality of this compound is a direct result of its distinct molecular structure. Understanding this architecture is key to manipulating its reactivity and predicting the properties of the resulting polymers.

Fundamental Identity

A precise identification of the molecule is crucial for experimental consistency and adherence to regulatory standards.

PropertyValue
IUPAC Name 1,5-Divinyl-1,1,3,3,5,5-hexamethyltrisiloxane
CAS Number 17980-39-1[3][4]
Molecular Formula C₁₀H₂₄O₂Si₃[1]
Molecular Weight 260.55 g/mol [1][3]
Appearance Clear, colorless liquid[1]
The Trisiloxane Backbone: A Foundation of Flexibility

The core of the molecule is its trisiloxane backbone, characterized by a linear chain of alternating silicon and oxygen atoms (Si-O-Si). This inorganic framework is responsible for many of the hallmark properties of silicones:

  • High Flexibility: The Si-O bond is longer and the bond angle is wider compared to a C-C bond, leading to a very low barrier to rotation. This inherent flexibility is transferred to the polymers it forms, resulting in materials that remain pliable over a wide range of temperatures.

  • Thermal Stability: The high bond energy of the Si-O bond (approximately 452 kJ/mol) confers excellent thermal stability, allowing the resulting materials to withstand extreme temperatures without significant degradation.

  • Chemical Inertness and Hydrophobicity: The siloxane backbone is chemically stable and, shielded by methyl groups, presents a low-energy, water-repellent surface.

Key Functional Groups: The Sites of Reactivity

While the backbone provides stability, the substituents on the silicon atoms dictate the molecule's chemical personality and its primary applications.

  • The Vinyl Groups (-CH=CH₂): The two terminal vinyl groups are the most significant structural feature from a reactive standpoint. These carbon-carbon double bonds are the active sites for polymerization, most notably through hydrosilylation reactions.[1] This allows the molecule to act as a potent crosslinker, covalently linking long polymer chains together to form stable, three-dimensional networks characteristic of silicone elastomers and gels.[5]

  • The Methyl Groups (-CH₃): The six methyl groups attached to the silicon atoms are sterically bulky and non-polar. They effectively shield the polar siloxane backbone, which enhances the molecule's hydrophobicity and contributes to the low intermolecular forces responsible for the low surface tension of silicone materials.

Structural Visualization

The following diagram illustrates the arrangement of the functional groups along the trisiloxane backbone.

G Si1 Si O1 O Si1->O1 Me1a CH₃ Si1->Me1a Me1b CH₃ Si1->Me1b Vinyl1 H₂C=CH Si1->Vinyl1 Si2 Si O1->Si2 O2 O Si2->O2 Me2a CH₃ Si2->Me2a Me2b CH₃ Si2->Me2b Si3 Si O2->Si3 Me3a CH₃ Si3->Me3a Me3b CH₃ Si3->Me3b Vinyl2 CH=CH₂ Si3->Vinyl2

Caption: Molecular structure of this compound.

Part 2: Spectroscopic Signature and Characterization

Verifying the structure and purity of this compound is essential before its use in synthesis. Spectroscopic methods provide a definitive fingerprint of the molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of this molecule.

  • ¹H NMR: The proton NMR spectrum provides clear, distinguishable signals for the different types of protons. The vinyl protons (CH=CH₂) typically appear as a complex multiplet in the region of 5.7-6.2 ppm. The methyl protons (Si-CH₃) appear as sharp singlets near 0.1-0.2 ppm. The integration of these signals (a 3H to 18H ratio, simplified) confirms the ratio of vinyl to methyl groups.

  • ²⁹Si NMR: Silicon NMR provides direct information about the silicon environment. Distinct signals would be observed for the terminal vinyl-substituted silicon atoms and the central dimethyl-substituted silicon atom, confirming the trisiloxane structure. For instance, in a similar vinyl-containing cyclosiloxane, the vinyl-substituted silicon appears around -33 ppm, while the dimethylsiloxane units are around -18 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Siloxane BackboneSi-O-SiStrong, broad absorption around 1000-1100
Vinyl GroupC=C (stretch)~1600
Vinyl Group=C-H (stretch)~3080
Methyl GroupSi-CH₃~1260

Part 3: Reactivity and Mechanistic Insights

The utility of this compound is dominated by the chemistry of its vinyl groups.

Hydrosilylation: The Cornerstone Reaction

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond. This reaction is the foundation of silicone elastomer curing and is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[5][7]

The reaction proceeds via the Chalk-Harrod mechanism , a well-established catalytic cycle.[8][9]

  • Oxidative Addition: The Si-H bond of a hydride-containing siloxane adds to the platinum(0) catalyst center.

  • Olefin Coordination: The vinyl group of the divinyltrisiloxane coordinates to the platinum complex.

  • Migratory Insertion: The coordinated double bond inserts into the Pt-H bond. This step is typically regioselective, leading to the anti-Markovnikov product where the silicon attaches to the terminal carbon.

  • Reductive Elimination: The newly formed alkyl-silane product is eliminated from the platinum center, regenerating the active Pt(0) catalyst.[8]

Hydrosilylation_Mechanism Pt0 Pt(0) Catalyst Step1 Oxidative Addition + R₃Si-H Pt0->Step1 Complex1 (H)Pt(II)(SiR₃) Step1->Complex1 Step2 Olefin Coordination + H₂C=CH-R' Complex1->Step2 Complex2 (H₂C=CH-R') (H)Pt(II)(SiR₃) Step2->Complex2 Step3 Migratory Insertion (Anti-Markovnikov) Complex2->Step3 Complex3 (R₃Si-CH₂-CH₂-R')Pt(II) Step3->Complex3 Step4 Reductive Elimination Complex3->Step4 Step4->Pt0 Regenerates Catalyst Product Product Step4->Product Releases Product: R₃Si-CH₂-CH₂-R'

Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Workflow: Formation of a Silicone Elastomer

This protocol describes a conceptual workflow for creating a crosslinked silicone network, a process central to forming elastomers for medical devices or industrial parts.

  • Component Formulation: Prepare two separate components.

    • Part A (Vinyl Component): A high molecular weight vinyl-terminated polydimethylsiloxane (PDMS) polymer is blended with this compound. The latter acts as a reactive chain extender and crosslinker. A platinum catalyst (e.g., Karstedt's catalyst) is also included in this part.[7]

    • Part B (Hydride Component): A hydride-functional siloxane polymer (containing Si-H groups) is prepared.

  • Mixing: Combine Part A and Part B in a precise stoichiometric ratio (typically a slight excess of Si-H groups). Thorough mixing is critical to ensure a homogeneous network.

  • Curing (Crosslinking): The mixture is heated (e.g., 80-150 °C). The heat accelerates the hydrosilylation reaction, causing the Si-H groups from Part B to add across the vinyl groups of both the high molecular weight PDMS and the divinyltrisiloxane crosslinker.

  • Network Formation: As the reaction proceeds, a three-dimensional covalent network is formed, transforming the viscous liquid into a solid, elastic material.

  • Post-Curing: A final heating step may be employed to ensure complete reaction and remove any volatile byproducts.

Part 4: Structure-Property Relationships and Applications

The unique structural features of this compound directly translate into the valuable properties of the materials it helps create.

From Molecular Structure to Material Properties
  • Mechanical Properties: The concentration of the divinyltrisiloxane in the formulation directly controls the crosslink density. A higher concentration leads to a more tightly crosslinked network, resulting in a harder, less flexible material (higher durometer). Conversely, a lower concentration yields a softer, more elastic gel.

  • Biocompatibility: The resulting polysiloxane network is chemically inert and stable. When properly synthesized and purified, these materials exhibit excellent biocompatibility, making them suitable for prolonged contact with biological tissues.[1][10]

  • Permeability: The high free volume within the flexible siloxane network allows for high gas permeability, a property leveraged in applications like contact lenses and membranes for blood oxygenators.[11]

Applications in Advanced Materials and Biomedicine

The ability to precisely tune material properties makes this molecule a key ingredient in numerous advanced applications.

  • Medical Device Coatings: The biocompatibility and hydrophobicity of the resulting silicones make them ideal for coating medical implants and devices to improve integration and reduce tissue rejection.[1]

  • Drug Delivery: Functionalized silicone polymer networks can be engineered as matrices for the controlled release of therapeutic agents. The siloxane structure can enhance the solubility and release profile of hydrophobic drugs.[1][12]

  • Tissue Engineering: Silicone elastomers are used to create flexible scaffolds that support cell adhesion and proliferation, which is essential for regenerative medicine and tissue repair applications.[1]

  • Soft Robotics and Flexible Electronics: The tunable elasticity and durability of silicone networks are critical for creating soft, conformable components in modern robotics and wearable electronic devices.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a molecular architect. Its structure is a masterful blend of an inorganic, flexible backbone that provides stability and an organic, reactive functionality that allows for controlled network formation. The terminal vinyl groups are the lynchpin of its utility, enabling the creation of highly tailored materials through the precise and efficient hydrosilylation reaction. For scientists and engineers in materials science and drug development, a thorough understanding of this molecule's structural features is paramount to unlocking its full potential in designing the next generation of advanced silicone-based technologies.

References

  • 1,5-Divinyl-1,1,3,3,5,5-Hexamethyl Trisiloxane - Chemsrc.com. Available from: [Link]

  • Lewis, L. N., Stein, J., Gao, Y., Colborn, R. E., & Hutchins, G. (Year). Platinum Catalysts Used in the Silicones Industry. Ingenta Connect. Available from: [Link]

  • Roy, A. K. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. National Institutes of Health (NIH). Available from: [Link]

  • Lewis, L. N., Stein, J., Gao, Y., Colborn, R. E., & Hutchins, G. (1997). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. ResearchGate. Available from: [Link]

  • Marciniec, B. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. qualitas1998.net. Available from: [Link]

  • Thermophysical Properties of 1,1,3,3,5,5-Hexamethyltrisiloxane - Chemcasts. Available from: [Link]

  • Chirik, P. J. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts. ACS Publications. Available from: [Link]

  • 1,1,3,3,5,5-Hexamethyltrisiloxane | C6H18O2Si3 | CID 6327152 - PubChem. Available from: [Link]

  • Dąbrowska, A., et al. (2021). Most Important Biomedical and Pharmaceutical Applications of Silicones. National Institutes of Health (NIH). Available from: [Link]

  • Dąbrowska, A., et al. (2021). Most Important Biomedical and Pharmaceutical Applications of Silicones. ResearchGate. Available from: [Link]

  • Arkles, B., & Redinger, P. (1983). Silicones in Biomedical Applications. Gelest, Inc.. Available from: [Link]

  • Victor, A., Ribeiro, J., & Araújo, F. S. (2019). Study of PDMS characterization and its applications in biomedicine: A review. SciSpace. Available from: [Link]

  • 1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]

  • Trisiloxane, 1,1,3,3,5,5-hexamethyl- - NIST WebBook. Available from: [Link]

  • Griffin, D. R., & Kalin, J. B. (2022). Biomedical Silicones: Leveraging Additive Strategies to Propel Modern Utility. National Institutes of Health (NIH). Available from: [Link]

  • Chizhova, E. A., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. Available from: [Link]

  • 1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[ATR-IR] - Spectrum - SpectraBase. Available from: [Link]

Sources

Navigating the Safety and Handling of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Critical Importance of Specificity in Chemical Safety

In the realm of chemical research and development, precision is paramount, not only in experimental design and execution but most critically in safety and handling protocols. This guide addresses the safety and handling of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (CAS Number: 17980-39-1) . It is imperative to distinguish this compound from its close chemical relative, 1,1,3,3,5,5-Hexamethyltrisiloxane (CAS Number: 1189-93-1). The presence of terminal vinyl groups in the former introduces significantly different reactivity, particularly in the context of polymerization and hydrosilylation reactions, which in turn can alter its toxicological profile and handling requirements.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a substance is the bedrock of its safe handling. For this compound, the following information has been collated from various chemical suppliers.

PropertyValueSource
CAS Number 17980-39-1[1][2][3]
Molecular Formula C10H24O2Si3[2][3]
Molecular Weight 260.55 g/mol [1][2][3]
Appearance Colorless transparent liquid
Purity ≥95% - ≥98%[3]
Boiling Point 80 °C[2]

Section 2: Hazard Identification and Toxicological Profile

Due to the lack of a publicly available, comprehensive toxicological study, a definitive hazard assessment for this compound is not possible. However, based on its chemical structure and information for similar vinyl-containing siloxanes, a number of potential hazards should be assumed. The vinyl groups are reactive and can participate in addition reactions, which could have implications for biological reactivity.

Key Potential Hazards:

  • Flammability: One source suggests a flammability classification of Flammable Liquid Category 2, indicating that it is a highly flammable liquid and vapor.[1]

  • Reactivity: The vinyl groups make the molecule susceptible to polymerization, especially in the presence of catalysts, heat, or UV light. This reactivity is a key consideration for storage and handling.

  • Irritation: Like many organosilicon compounds, it may cause skin and eye irritation upon contact.[4]

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation.

Routes of Exposure and Potential Target Organs

Caption: Potential routes of exposure and target organs for this compound.

Section 3: Exposure Controls and Personal Protection

Given the potential hazards, a conservative approach to exposure control and personal protective equipment (PPE) is warranted.

Engineering Controls:
  • Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is essential.

  • Emergency Equipment: Safety showers and eyewash stations should be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE):

The following PPE is recommended as a minimum standard. Specific laboratory conditions may necessitate additional or more robust protection.

ScenarioRecommended PPERationale
General Handling & Weighing - Nitrile or neoprene gloves- Chemical splash goggles- Laboratory coatTo prevent skin and eye contact with small quantities of the liquid.
Heating or Reactions - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Flame-retardant laboratory coat- NIOSH-certified organic vapor respirator (if not in a fume hood)To provide additional protection against splashes, fires, and inhalation of vapors at elevated temperatures.
Large Volume Transfers - Nitrile or neoprene gloves- Chemical splash goggles and face shield- Chemical-resistant apron over a laboratory coatTo offer enhanced protection against significant splashes and spills.

Section 4: Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:
  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Use non-sparking tools and explosion-proof equipment.[4]

  • Grounding: Containers must be properly grounded during transfer to prevent static discharge.[4]

  • Inert Atmosphere: For long-term storage or reactions sensitive to oxidation or polymerization, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Temperature: Store at temperatures below 25°C.[1]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, bases, and metal salts that could catalyze polymerization.[4]

Compliant Storage Arrangement

cluster_storage Compliant Storage cluster_incompatible Store Separately Chemical_Cabinet Flammable Liquid Storage Cabinet Temp_Control Temperature < 25°C Chemical_Cabinet->Temp_Control Ventilation Well-Ventilated Area Chemical_Cabinet->Ventilation Container This compound (Tightly Sealed Container) Container->Chemical_Cabinet Inert_Atmosphere Inert Atmosphere (e.g., Nitrogen Blanket) Container->Inert_Atmosphere Oxidizers Oxidizers Acids_Bases Acids_Bases Metal_Salts Metal_Salts

Caption: Recommended compliant storage arrangement for this compound.

Section 5: Emergency Procedures

Rapid and appropriate response is critical in the event of an emergency.

First-Aid Measures:
  • Inhalation: Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.

  • Skin Contact: Promptly wash the contaminated skin with soap and water. If irritation persists, get medical attention. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Spill Cleanup Protocol:
  • Eliminate Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.

  • Ventilate the Area: Increase ventilation to the area of the spill.

  • Don Appropriate PPE: Wear at a minimum, chemical-resistant gloves, splash goggles, a face shield, and a lab coat. For large spills, a respirator may be necessary.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of the waste in accordance with local, state, and federal regulations.

Spill Response Decision-Making

Assess_Spill Assess Spill Size and Location Small_Spill Small Spill (<100 mL) Assess_Spill->Small_Spill Small Large_Spill Large Spill (>100 mL) Assess_Spill->Large_Spill Large Trained_Personnel Trained Personnel Only: 1. Eliminate Ignition Sources 2. Wear Full PPE 3. Contain & Absorb 4. Collect & Dispose Small_Spill->Trained_Personnel Evacuate Evacuate Area Large_Spill->Evacuate Call_EHS Call Emergency Personnel (e.g., EHS) Evacuate->Call_EHS

Caption: Decision-making workflow for responding to a spill of this compound.

Fire-Fighting Measures:
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. This material should be treated as hazardous waste. Do not dispose of it down the drain.

References

  • Gelest, Inc. (2014, October 24). Safety Data Sheet: 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Hydrosilylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Silicone Chemistry

This compound is a pivotal organosilicon compound, distinguished by its linear trisiloxane backbone functionalized with two terminal vinyl groups. This unique structure renders it an invaluable building block in the synthesis of a diverse array of silicone-based polymers and materials. The presence of the vinyl moieties allows for its participation in hydrosilylation reactions, a highly efficient and versatile method for forming stable silicon-carbon bonds.[1] This process is fundamental to the creation of custom silicones with tailored properties, finding extensive applications in high-performance coatings, adhesives, biomedical devices, and as matrices for drug delivery.[1]

Hydrosilylation, in essence, is the catalytic addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbon-carbon double bond in the vinyl groups of this compound.[1] This reaction is prized for its high efficiency, atom economy, and the formation of stable products without the generation of byproducts.[1] The most prevalent catalysts for this transformation are platinum-based complexes, with Karstedt's catalyst being a notable example due to its high activity.[1]

This guide provides a comprehensive overview of the use of this compound in hydrosilylation reactions, including a detailed exploration of the reaction mechanism, key experimental parameters, and step-by-step protocols for the synthesis and characterization of resulting silicone copolymers.

The Mechanism of Platinum-Catalyzed Hydrosilylation: The Chalk-Harrod Pathway

The most widely accepted mechanism for the platinum-catalyzed hydrosilylation of olefins is the Chalk-Harrod mechanism.[2] This catalytic cycle elegantly describes the sequential steps leading to the formation of the desired silicon-carbon bond. The process is initiated by the oxidative addition of the Si-H bond of a hydrosilane to the platinum(0) catalyst, forming a platinum(II) intermediate. This is followed by the coordination of the alkene (in this case, the vinyl group of this compound) to the platinum center. A subsequent migratory insertion of the coordinated alkene into the platinum-hydride bond occurs, leading to the formation of a platinum-alkyl species. The final step is a reductive elimination, which forms the new Si-C bond and regenerates the active platinum(0) catalyst, allowing the cycle to continue.[2]

Chalk_Harrod_Mechanism Pt(0) Pt(0) Pt(II) Intermediate Pt(II) Intermediate Pt(0)->Pt(II) Intermediate Oxidative Addition of R3Si-H Alkene Coordinated Complex Alkene Coordinated Complex Pt(II) Intermediate->Alkene Coordinated Complex Alkene Coordination Pt-Alkyl Species Pt-Alkyl Species Alkene Coordinated Complex->Pt-Alkyl Species Migratory Insertion Pt-Alkyl Species->Pt(0) Reductive Elimination of Product

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Key Parameters for Successful Hydrosilylation

The success and selectivity of a hydrosilylation reaction are contingent on several critical parameters. Careful consideration and optimization of these factors are essential to achieve high yields and the desired product characteristics.

ParameterTypical Range/ValueImpact on Reaction
Catalyst Platinum-based (e.g., Karstedt's, Speier's)High activity and selectivity for β-addition.
Catalyst Loading 10⁻⁴ - 10⁻⁵ MAffects reaction rate; higher loading can lead to side reactions.
Temperature Room Temperature - 110°CInfluences reaction kinetics; higher temperatures can promote side reactions like alkene isomerization.
Solvent Toluene, Xylene, or solvent-freeCan affect catalyst solubility and reaction rate.
Substrate Purity HighImpurities can poison the catalyst and reduce yield.
Stoichiometry Near 1:1 ratio of Si-H to vinyl groupsAn excess of one reactant can lead to incomplete reaction or side products.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting hydrosilylation reactions using this compound with various substrates.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reagent Purification Reagent Purification Inert Atmosphere Setup Inert Atmosphere Setup Reagent Purification->Inert Atmosphere Setup Reactant Addition Reactant Addition Inert Atmosphere Setup->Reactant Addition Catalyst Injection Catalyst Injection Reactant Addition->Catalyst Injection Reaction Monitoring Reaction Monitoring Catalyst Injection->Reaction Monitoring Catalyst Removal Catalyst Removal Reaction Monitoring->Catalyst Removal Solvent Evaporation Solvent Evaporation Catalyst Removal->Solvent Evaporation Product Characterization Product Characterization Solvent Evaporation->Product Characterization

Caption: A generalized workflow for a typical hydrosilylation experiment.

Protocol 1: Hydrosilylation of a Terminal Alkene (1-Octene)

This protocol describes the synthesis of a linear silicone copolymer by reacting this compound with 1,1,3,3-tetramethyldisiloxane in the presence of Karstedt's catalyst.

Materials:

  • This compound (purified by distillation)

  • 1,1,3,3-tetramethyldisiloxane (purified by distillation)

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, add this compound (1.0 eq) and anhydrous toluene.

  • From the dropping funnel, add 1,1,3,3-tetramethyldisiloxane (1.05 eq) dropwise to the stirred solution at room temperature.

  • Add Karstedt's catalyst (1 x 10⁻⁵ mol of Pt per mole of vinyl groups) to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor the progress of the reaction by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band at ~2160 cm⁻¹.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • If desired, the catalyst can be removed by passing the solution through a short column of activated carbon.

  • Remove the solvent under reduced pressure to obtain the product as a clear, viscous liquid.

Characterization:

  • ¹H NMR: Confirm the disappearance of the vinyl protons (~5.8-6.2 ppm) and the Si-H proton (~4.7 ppm), and the appearance of new signals corresponding to the ethyl bridge.

  • FT-IR: Confirm the disappearance of the Si-H stretching band (~2160 cm⁻¹) and the C=C stretching band (~1600 cm⁻¹).

  • GPC: Determine the molecular weight and polydispersity of the resulting polymer.

Protocol 2: Hydrosilylation of a Functionalized Alkene (Allyl Glycidyl Ether)

This protocol details the synthesis of a functionalized silicone by reacting this compound with a hydrosilane and allyl glycidyl ether.

Materials:

  • This compound

  • 1,1,1,3,5,5,5-heptamethyltrisiloxane

  • Allyl glycidyl ether

  • Speier's catalyst (H₂PtCl₆ solution in isopropanol)

  • Anhydrous toluene

Procedure:

  • In a similar setup as Protocol 1, dissolve this compound (1.0 eq) and allyl glycidyl ether (2.1 eq) in anhydrous toluene.

  • Add Speier's catalyst (1 x 10⁻⁴ mol of Pt per mole of vinyl groups).

  • Heat the mixture to 80°C.

  • Slowly add 1,1,1,3,5,5,5-heptamethyltrisiloxane (2.0 eq) to the reaction mixture.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by FT-IR or ¹H NMR.

  • Upon completion, cool the reaction and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

Characterization:

  • ¹H NMR and ¹³C NMR: Confirm the incorporation of the glycidyl ether moiety.

  • FT-IR: Verify the disappearance of the Si-H and vinyl group signals.

Logical Relationships in Hydrosilylation

The interplay of various reaction parameters dictates the outcome of a hydrosilylation reaction. Understanding these relationships is key to optimizing the synthesis of desired silicone materials.

Logical_Relationships Catalyst Activity Catalyst Activity Reaction Temperature Reaction Temperature Catalyst Activity->Reaction Temperature influences optimal Reaction Time Reaction Time Catalyst Activity->Reaction Time inversely affects Selectivity Selectivity Catalyst Activity->Selectivity affects Reaction Temperature->Reaction Time inversely affects Side Reactions Side Reactions Reaction Temperature->Side Reactions can increase Substrate Reactivity Substrate Reactivity Substrate Reactivity->Reaction Time influences Side Reactions->Selectivity decreases

Caption: Interdependencies of key parameters in hydrosilylation reactions.

Conclusion

This compound is a cornerstone molecule in the field of silicone chemistry, enabling the synthesis of a vast range of functional polymers through hydrosilylation. By carefully controlling the reaction conditions, researchers can tailor the properties of the resulting materials for specific applications in materials science, drug development, and beyond. The protocols and guidelines presented herein offer a solid foundation for the successful implementation of this powerful synthetic methodology.

References

  • Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilation of Olefins Catalyzed by Group VIII Metal Complexes. Journal of the American Chemical Society, 87(1), 16-21. [Link]

  • Rbihi, Z., Lanaya, S. E., Guida, M. Y., Rakib, E. M., Barakat, A., El Malki, A., & Hannioui, A. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal, 8, e7364. [Link]

  • D'Amelia, R. P., Mancuso, J., Nirode, W. F., & Singh, S. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. World Journal of Organic Chemistry, 7(1), 5-13. [Link]

  • Yilgor, E., & Yilgor, I. (2014). Silicone containing copolymers: Synthesis, properties and applications. Progress in Polymer Science, 39(6), 1165-1195. [Link]

  • Talalaeva, E. V., Kalinina, A. A., Chernov, E. V., Khmelnitskaia, A. G., Obrezkova, M. A., Cherkaev, G. V., & Muzafarov, A. M. (2022). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28. [Link]

  • Johnson Matthey. (2010). Platinum Catalysts for Hydrosilation. Retrieved from [Link]

  • Racles, C., Zaltariov, M. F., Damoc, M., & Sacarescu, L. (2016). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie, 61(4-5), 233-240. [Link]

  • Trost, B. M., & Ball, Z. T. (2005). Markovnikov Alkyne Hydrosilylation Catalyzed by a Ruthenium Complex. Journal of the American Chemical Society, 127(49), 17644-17655. [Link]

  • Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(26), 20603-20616. [Link]

  • Markova, N. V., Voronkov, M. G., & Ovchinnikova, E. V. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(10), 2174. [Link]

  • Jankowska-Wajda, M., Schulmann, A., Dąbek, I., Rubiś, B., & Maciejewski, H. (2021). New Anionic Rhodium Complexes as Efficient Hydroboration and Hydrosilylation Catalysts. Molecules, 26(23), 7294. [Link]

  • Le Bideau, F., Violeau, B., & Corriu, R. J. P. (2022). Electrochemical Hydrosilylation of Alkynes. Organic Letters, 24(6), 1354-1358. [Link]

  • Trost, B. M., & Machacek, M. R. (2007). Recent Advances in the Hydrosilylation of Alkynes. Angewandte Chemie International Edition, 46(22), 4060-4063. [Link]

  • ChemistryViews. (2023). Highly Chemoselective Hydrosilylation of Alkynes. [Link]

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Applications of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Building Block for Advanced Silicone Polymers

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a key organosilicon compound that serves as a fundamental building block in the synthesis of a wide array of silicone-based polymers.[1] Its unique molecular structure, featuring a flexible trisiloxane backbone with reactive vinyl groups at each terminus, makes it an invaluable precursor for creating polymers with tailored properties. This guide provides an in-depth exploration of the applications of this compound in polymer chemistry, offering detailed protocols and technical insights for researchers and professionals in materials science and drug development. The terminal vinyl groups are the key to its versatility, allowing it to readily participate in hydrosilylation reactions, a cornerstone of silicone polymer chemistry.[1] This reaction facilitates the formation of stable silicon-carbon bonds, enabling its use in the production of cross-linked polymers, UV-curable materials, and specialized surfactants.[1]

Core Application: Crosslinking Agent in Silicone Elastomers via Hydrosilylation

The most prominent application of this compound is as a crosslinking agent in the formulation of silicone elastomers. This process, known as hydrosilylation or addition cure, involves the reaction of the vinyl groups of the divinyltrisiloxane with silicon-hydride (Si-H) functional polymers in the presence of a platinum catalyst.[2][3] This reaction forms a stable, cross-linked three-dimensional network, resulting in a cured elastomer with desirable properties such as thermal stability, flexibility, and durability.[4]

The choice of a platinum catalyst is critical for achieving an efficient and controlled curing process.[5] Karstedt's catalyst, a platinum(0) complex, is widely used due to its high activity and solubility in silicone systems.[2][3][6] The reaction mechanism, catalyzed by the platinum complex, proceeds through a series of oxidative addition and reductive elimination steps, ultimately forming a stable ethyl bridge between the siloxane chains.[5]

To control the curing process and prevent premature crosslinking, inhibitors are often added to the formulation.[2][3] These compounds, such as certain maleates or fumarates, temporarily form a complex with the platinum catalyst at room temperature, rendering it inactive.[2][3][5] Upon heating, the inhibitor is released, and the catalyst becomes active, initiating the crosslinking reaction.[2][3]

Experimental Protocol: Synthesis of a Model Silicone Elastomer

This protocol outlines the preparation of a model silicone elastomer using this compound as the crosslinking agent.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS), viscosity 1000 cSt

  • Poly(methylhydrosiloxane-co-dimethylsiloxane) copolymer, 25-30% methylhydrosiloxane

  • This compound

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, Pt ~2%)

  • Inhibitor: 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane

  • Toluene (anhydrous)

Procedure:

  • Preparation of Part A (Base Polymer):

    • In a clean, dry beaker, weigh 100 g of vinyl-terminated PDMS.

    • Add 0.1 g of Karstedt's catalyst and 0.05 g of the inhibitor.

    • Mix thoroughly using a mechanical stirrer until the catalyst and inhibitor are completely dispersed.

  • Preparation of Part B (Crosslinking Agent):

    • In a separate beaker, weigh 5 g of the poly(methylhydrosiloxane-co-dimethylsiloxane) copolymer.

    • Add 2 g of this compound.

    • Add 10 mL of anhydrous toluene to reduce viscosity and aid in mixing.

    • Mix thoroughly until a homogeneous solution is obtained.

  • Curing:

    • Combine Part A and Part B in a 10:1 ratio by weight.

    • Mix vigorously for 2-3 minutes until the mixture is uniform.

    • Pour the mixture into a mold and degas in a vacuum chamber to remove any entrapped air bubbles.

    • Cure the elastomer in an oven at 120°C for 1 hour.

  • Post-Curing:

    • After the initial cure, post-cure the elastomer at 150°C for 4 hours to ensure complete crosslinking and remove any residual volatile compounds.

Characterization:

The resulting elastomer can be characterized for its mechanical properties (tensile strength, elongation at break, and hardness) using standard ASTM methods. Thermal stability can be assessed using thermogravimetric analysis (TGA).

Application in UV-Curable Coatings and Adhesives

This compound can be functionalized to create oligomers that are curable under ultraviolet (UV) light. This is particularly relevant for applications in coatings, inks, and adhesives where rapid, on-demand curing is required.[7] The vinyl groups can undergo a thiol-ene reaction with multifunctional thiols in the presence of a photoinitiator. Upon exposure to UV radiation, the photoinitiator generates free radicals, which initiate the addition of the thiol across the vinyl double bond, leading to a cross-linked network.

Alternatively, the divinyltrisiloxane can be incorporated into formulations with other UV-curable resins, such as urethane acrylates or epoxy acrylates, to modify the properties of the final coating.[8][9] Its inclusion can enhance flexibility, improve surface slip, and increase hydrophobicity.

Experimental Workflow: Formulation of a UV-Curable Coating

UV_Coating_Workflow cluster_formulation Formulation Stage cluster_application Application & Curing Divinyltrisiloxane 1,1,3,3,5,5-Hexamethyl- 1,5-divinyltrisiloxane Mixing Mechanical Mixing Divinyltrisiloxane->Mixing UrethaneAcrylate Urethane Acrylate Oligomer UrethaneAcrylate->Mixing ReactiveDiluent Reactive Diluent (e.g., HDDA) ReactiveDiluent->Mixing Photoinitiator Photoinitiator (e.g., TPO) Photoinitiator->Mixing HomogeneousMixture Homogeneous Liquid Formulation Mixing->HomogeneousMixture Produces Application Film Application (e.g., drawdown bar) HomogeneousMixture->Application UVCuring UV Curing (Hg Lamp) Application->UVCuring CuredCoating Cured Solid Coating UVCuring->CuredCoating

Caption: Workflow for the formulation and curing of a UV-curable coating.

Synthesis of Functionalized Polysiloxanes and Copolymers

Beyond its role as a crosslinker, this compound is a valuable monomer for the synthesis of functionalized polysiloxanes and copolymers.[1] Its divinyl functionality allows for its participation in polymerization reactions to create linear or branched polymers with controlled molecular weights and architectures.

One common approach is the synthesis of alternating copolymers through its reaction with di-functional silanes. For instance, reacting it with a dihydrosilane in the presence of a platinum catalyst can yield a linear polymer with alternating divinyltrisiloxane and dihydrosilane units. These resulting polymers, possessing reactive side groups, can be further modified for specific applications.

Reaction Scheme: Synthesis of a Linear Polysiloxane Copolymer

Copolymer_Synthesis Divinyl 1,1,3,3,5,5-Hexamethyl- 1,5-divinyltrisiloxane Polymer Linear Polysiloxane Copolymer Divinyl->Polymer n Dihydrosilane 1,4-Bis(dimethylsilyl)benzene Dihydrosilane->Polymer n Catalyst Platinum Catalyst Catalyst->Polymer Initiates

Caption: Synthesis of a linear copolymer via hydrosilylation.

Quantitative Data Summary

The following table summarizes typical properties of polymers synthesized using this compound.

Polymer TypeCrosslinking DensityTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
Silicone Elastomer (Low Crosslinking)Low2-4300-50020-30
Silicone Elastomer (High Crosslinking)High6-8100-20050-60
UV-Cured CoatingHighN/A<10>70 (Shore D)

Conclusion and Future Perspectives

This compound is a cornerstone of modern silicone polymer chemistry. Its ability to readily undergo hydrosilylation reactions makes it an indispensable component in the formulation of high-performance silicone elastomers, coatings, and adhesives. Furthermore, its utility as a monomer opens avenues for the synthesis of novel polysiloxanes and copolymers with precisely engineered properties. Future research is likely to focus on the development of new catalytic systems for more efficient and selective reactions, as well as the incorporation of this versatile building block into advanced materials for applications in soft robotics, biomedical devices, and flexible electronics.

References

  • Lewis, L. N. (1997). Platinum Catalysts Used in the Silicones Industry.
  • Lukin, R., Kuchkaev, A. M., Sukhov, A., Bekmukhamedov, G., & Yakhvarov, D. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(11), 2698. [Link]

  • Lewis, L. N., Colborn, R. E., Grade, H., Bryant, G. L., Sumpter, C. A., & Scott, R. A. (1997).
  • Scilit. (n.d.). Platinum Catalysts Used in the Silicones Industry. Retrieved from [Link]

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  • Talalaeva, E. V., Kalinina, A. A., Chernikova, E. V., Khmelnitskaya, A. G., Obrezkova, M. A., & Cherkaev, G. V. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. [Link]

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  • Mirghaffari, L., Hosseininezhad, S., Seydi, M., & Zhang, G. (2023). Hydrosilylation reactions involving 1,1,1,3,5,5,5‐heptamethyltrisiloxane with 1‐octene and allyl glycidyl ether. ResearchGate. [Link]

  • Biblioteka Nauki. (2023). UV-curable coatings – environment-friendly solution for sustainable protection of metal substrates. [Link]

  • Talalaeva, E. V., Kalinina, A. A., Chernikova, E. V., Khmelnitskaya, A. G., Obrezkova, M. A., & Cherkaev, G. V. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. MDPI. [Link]

  • Patel, H. V., et al. (2009). Preparation and performance of UV curable polyurethane coating for metal surfaces. Scholars Research Library. [Link]

  • Marciniec, B., et al. (2011). Octene hydrosilylation with 1,1,1,3,5,5,5-heptamethyltrisiloxane. ResearchGate. [Link]

  • INIS-IAEA. (n.d.). UV-curable release coating and adhesive formulations containing vinylethers. [Link]

  • Kuo, S. W., & Chang, F. C. (2001). Preparation and properties of UV‐curable polydimethylsiloxane urethane acrylate. Journal of Applied Polymer Science, 80(9), 1540-1549.
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1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane as a cross-linking agent in silicone elastomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS) as a Cross-Linking Agent in Silicone Elastomers

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound as a precision cross-linking agent in the formulation of silicone elastomers. This guide delves into the underlying chemistry, provides detailed protocols, and explains the causal relationships between formulation choices and final material properties.

Introduction: The Architectural Role of Cross-Linkers in Silicone Elastomers

Silicone elastomers, based on a backbone of repeating silicon-oxygen units (polysiloxanes), are foundational materials in advanced applications, from medical devices and drug delivery systems to microfluidics and soft robotics.[1][2][3] Their desirability stems from a unique combination of properties: biocompatibility, high gas permeability, thermal stability, and tunable mechanical characteristics.[1][4]

The transition from a viscous liquid polymer to a resilient, elastic solid is achieved through a process called cross-linking. This involves creating covalent bonds that link individual polymer chains together, forming a three-dimensional network. The choice of cross-linking agent is paramount as it dictates the architecture of this network and, consequently, the macroscopic properties of the final elastomer.

This compound (HMVTS) is a short-chain siloxane featuring two terminal vinyl groups.[5] Its well-defined structure and reactivity make it a valuable tool for precisely controlling the cross-link density of silicone networks, allowing for the fine-tuning of mechanical properties to meet specific application demands.

Caption: Molecular Structure of HMVTS.

The Cross-Linking Mechanism: Platinum-Catalyzed Hydrosilylation

The primary mechanism through which HMVTS acts as a cross-linker is the platinum-catalyzed hydrosilylation reaction.[6][7] This is an addition reaction where a silicon-hydride (Si-H) bond, present on a hydride-functional siloxane polymer, adds across the carbon-carbon double bond of the vinyl group (-CH=CH₂) on the HMVTS molecule.[6][8]

Key Components of the Reaction:

  • Vinyl-functional component: In this context, this compound (HMVTS). It provides the reactive sites for bond formation.

  • Hydride-functional component: A polysiloxane polymer with Si-H groups along its chain or at its ends (e.g., a methylhydrosiloxane-dimethylsiloxane copolymer).[9]

  • Catalyst: A platinum complex, such as Karstedt's catalyst, which is highly effective even at parts-per-million (ppm) levels.[8][10] The catalyst facilitates the formation of the new silicon-carbon (Si-C) bond.[6]

The reaction is highly efficient and forms a stable ethylene bridge between the polymer chain and the cross-linker, with no byproducts generated.[9][11] This absence of byproducts is critical for applications requiring high dimensional stability and minimal shrinkage, such as in precision molding and microfluidics.

Hydrosilylation_Mechanism Platinum-Catalyzed Hydrosilylation Workflow cluster_reactants Reactants Polymer Polymer Chain (with Si-H group) Complex Activated Pt-Complex Polymer->Complex HMVTS HMVTS (with Vinyl group) HMVTS->Complex Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Complex Activation Product Cross-linked Elastomer Network (Stable Si-C Bond) Complex->Product Addition Reaction Product->Catalyst Catalyst Regeneration

Caption: Platinum-Catalyzed Hydrosilylation Workflow.

Engineering Elastomer Properties with HMVTS

The concentration of HMVTS is a critical control parameter. Because it is a short, well-defined molecule, it creates short, rigid cross-links. By adjusting its concentration relative to the Si-H functional polymer, one can precisely control the cross-link density, which directly influences the material's mechanical and physical properties.

PropertyEffect of Increasing HMVTS ConcentrationCausality (The "Why")
Hardness (Shore A) IncreasesA higher concentration of HMVTS leads to a greater number of cross-links per unit volume (higher cross-link density). This restricts the movement of polymer chains, resulting in a stiffer, harder material.[6]
Tensile Modulus IncreasesThe modulus, or stiffness, is directly proportional to the cross-link density. More cross-links create a more rigid network that resists deformation under tensile stress.[12][13]
Elongation at Break DecreasesWith more cross-links, the polymer chains have less freedom to uncoil and extend before a covalent bond is strained to its breaking point. This reduces the overall stretchability of the material.
Swell Ratio DecreasesWhen placed in a compatible solvent, an elastomer swells. A higher cross-link density creates a tighter network with smaller interstitial spaces, physically limiting the amount of solvent that can be absorbed.
Tear Strength Can be optimizedTear strength often shows an optimal value. Initially, increasing cross-link density improves tear strength by distributing stress more effectively. However, excessively high cross-link density can lead to brittleness, reducing the energy required to propagate a tear.[12]

Expert Insight: The choice of HMVTS as a cross-linker is a deliberate one when seeking to create elastomers with moderate to high hardness without significantly increasing the viscosity of the pre-cured mixture. Its low molecular weight and liquid form allow for easy and uniform dispersion within the base polymer matrix before curing.

Application Protocol: Preparation of a Tunable Silicone Elastomer

This protocol describes a standard method for preparing a two-part, platinum-cured silicone elastomer using HMVTS. The formulation is based on the molar ratio of reactive hydride (Si-H) groups to vinyl (Si-CH=CH₂) groups. A ratio of Si-H:Vinyl greater than 1:1 is often used to ensure complete reaction of the vinyl groups.[14]

Materials and Reagents
  • Part A (Catalyst Component):

    • Vinyl-terminated polydimethylsiloxane (PDMS) base polymer (e.g., 10,000 cSt).

    • Platinum catalyst (e.g., Karstedt's catalyst, typically 10 ppm Pt).

    • Cure inhibitor (optional, e.g., 2-Methyl-3-butyn-2-ol) to control working time.

  • Part B (Cross-linker Component):

    • Hydride-functional polysiloxane (e.g., methylhydrosiloxane-dimethylsiloxane copolymer).

    • This compound (HMVTS).

    • Vinyl-terminated PDMS base polymer (as a carrier/diluent).

Equipment
  • Planetary centrifugal mixer or overhead mechanical stirrer.

  • Vacuum chamber for degassing.

  • Convection oven for curing.

  • Molds (e.g., PTFE or aluminum).

  • Analytical balance.

Experimental Workflow

Experimental_Workflow start Start: Define Material Properties calc 1. Calculate Stoichiometry (Si-H : Vinyl Ratio) start->calc mixA 2. Prepare Part A (Vinyl PDMS + Pt Catalyst) calc->mixA mixB 3. Prepare Part B (Hydride Polymer + HMVTS) calc->mixB combine 4. Combine Part A & Part B (e.g., 1:1 ratio by weight) mixA->combine mixB->combine mix 5. Mix Thoroughly (e.g., 3 min @ 2000 rpm) combine->mix degas 6. Degas Mixture (Under Vacuum) mix->degas cast 7. Cast into Mold degas->cast cure 8. Cure (e.g., 1 hr @ 100°C) cast->cure postcure 9. Post-Cure (Optional) (e.g., 4 hrs @ 150°C) cure->postcure characterize 10. Characterization postcure->characterize

Caption: Step-by-step elastomer preparation workflow.

Step-by-Step Methodology
  • Formulation Calculation:

    • Rationale: Stoichiometry is key. The ratio of Si-H to vinyl groups is the primary determinant of cross-link density. An excess of Si-H is common to drive the reaction to completion and consume all vinyl groups.

    • Action: Determine the molar equivalents of Si-H in your hydride polymer and the vinyl groups in both your base vinyl PDMS and HMVTS. Adjust the amount of HMVTS and hydride polymer to achieve the desired target ratio (e.g., 1.5:1 Si-H:Vinyl).

  • Preparation of Components:

    • Rationale: A two-part system prevents the reaction from starting prematurely. The platinum catalyst is kept separate from the hydride cross-linker.

    • Action (Part A): In a container, weigh the vinyl-terminated PDMS and the platinum catalyst. If using, add the inhibitor. Mix until homogeneous.

    • Action (Part B): In a separate container, weigh the hydride-functional polymer, the calculated amount of HMVTS, and any additional vinyl PDMS used as a diluent. Mix until homogeneous.

  • Mixing and Curing:

    • Rationale: Thorough, void-free mixing is essential for a uniform network and consistent properties. Degassing removes air bubbles introduced during mixing, which would otherwise create weak points in the final elastomer.

    • Action: Combine Part A and Part B in the predetermined ratio (often 1:1 or 10:1 by weight for commercial systems). Immediately mix thoroughly using a planetary mixer.

    • Action: Place the mixed liquid in a vacuum chamber and apply vacuum until bubbling subsides.

    • Action: Pour the degassed mixture into the desired mold and place it in a preheated oven. Curing times and temperatures are interdependent; higher temperatures lead to faster cures.[15]

  • Post-Curing:

    • Rationale: A post-cure step at a higher temperature can help complete any residual cross-linking reactions and remove any volatile components, stabilizing the mechanical properties of the elastomer.[12]

    • Action: After the initial cure, demold the elastomer and place it in an oven at an elevated temperature (e.g., 150°C) for several hours.

Characterization of the Final Elastomer

To validate the formulation, the cured elastomer should be characterized using standard techniques:

  • Mechanical Properties: Use a universal testing machine to perform tensile tests according to ASTM D412 to determine tensile strength, elongation at break, and modulus.[12]

  • Hardness: Measure the Shore A durometer according to ASTM D2240.[16]

  • Thermal Stability: Perform Thermogravimetric Analysis (TGA) to assess the material's stability at elevated temperatures.[12]

  • Cross-link Density: Can be indirectly measured via swelling studies or more directly with Dynamic Mechanical Analysis (DMA).[16][17]

Conclusion and Future Perspectives

This compound is more than a simple component; it is a design tool. By understanding its role in the hydrosilylation reaction and its impact on the polymer network architecture, researchers can precisely engineer silicone elastomers with properties tailored for demanding applications. This is particularly relevant in the field of drug development, where materials for transdermal patches, controlled-release reservoirs, and medical device components require stringent control over mechanical properties, permeability, and biocompatibility.[18][19] The principles and protocols outlined in this guide provide a robust foundation for leveraging HMVTS to achieve these goals.

References

  • Nicholson, J. W., & Oleksina, O. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(10), 2174. [Link]

  • SIMTEC. (2015, June 4). Silicone Rubber Platinum-Based Catalysts. SIMTEC Silicone Parts. Retrieved January 14, 2026, from [Link]

  • Nicholson, J. W., & Oleksina, O. (2020). Platinum-catalyzed hydrosilylation in polymer chemistry. Polymers, 12(10), 2174. [Link]

  • MySkinRecipes. (n.d.). 1,1,3,3,5,5-Hexamethyl-1,5-diphenyltrisiloxane. Retrieved January 14, 2026, from [Link]

  • Chen, S., & Zhang, J. (2009). Catalytic Activity and Inhibition of Platinum Complexes for Room Temperature Vulcanized Silicone Rubber. Recent Patents on Materials Science, 2(2), 158-166. [Link]

  • Islamova, R. M., Dobrynin, M., Ivanov, D., & Kukushkin, V. Y. (2016). Platinum-catalyzed hydrosilylation cross-linking of siloxane polymers. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Engineered Science Publisher. (2023). Dynamic Crosslinked Silicones and Their Composites: A Review. Engineered Science. Retrieved January 14, 2026, from [Link]

  • Peroxide-based crosslinking of solid silicone rubber, part II. (2021). IRIS . Retrieved January 14, 2026, from [Link]

  • Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. (2017). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Preparation and characterization of silicone rubber with high modulus via tension spring-type crosslinking. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Material Characterization of Silicones for Additive Manufacturing. (2024). TH Köln. Retrieved January 14, 2026, from [Link]

  • One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. (2022). Nature Communications. Retrieved January 14, 2026, from [Link]

  • Synthesis of the silicone elastomer matrix. The PDMS is cross-linked via Pt-catalyzed hydrosilylation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Ultrafast synthesis of silicone elastomers using silsesquioxane cages as crosslinkers. (2015). Chemical Communications (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • Vinyl-Functional Silicones. (n.d.). Gelest. Retrieved January 14, 2026, from [Link]

  • Metal-Free Curing of 3D Printable Silicone Elastomers via Thermally Triggered 2-Oxazoline Cross-Linkers. (2023). Macromolecules. Retrieved January 14, 2026, from [Link]

  • Vinyl Functional Silicone Fluids. (n.d.). Genesee Polymers Corporation. Retrieved January 14, 2026, from [Link]

  • Example of the reaction of crosslinking silicones elastomer. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Silicones for Drug-Delivery Applications. (2006). Medical Device and Diagnostic Industry. Retrieved January 14, 2026, from [Link]

  • Vinyl-terminated silicone fluid. (n.d.). Qingdao Hengda New Material Technology Co., Ltd.. Retrieved January 14, 2026, from [Link]

  • Thermoplastic silicone elastomers from divanillin crosslinkers in a catalyst-free process. (2020). Green Chemistry (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • New Analytical Methods for Silicone Elastomers Used in Drug Delivery Systems. (2003). Semantic Scholar. Retrieved January 14, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Functionalized Polysiloxanes using 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Polysiloxanes, commonly known as silicones, are a versatile class of polymers with a wide range of applications in biomedical and pharmaceutical fields. Their unique properties, including excellent biocompatibility, high gas permeability, chemical inertness, and thermal stability, make them ideal for use in medical devices, drug delivery systems, and tissue engineering.[1][2][3] The ability to introduce specific functional groups onto the polysiloxane backbone allows for the fine-tuning of their physical, chemical, and biological properties, leading to the development of advanced materials for targeted applications.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of functionalized polysiloxanes using 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane as a key building block. This trisiloxane derivative, with its two terminal vinyl groups, serves as an excellent platform for various functionalization and polymerization reactions.[6] We will delve into two primary synthetic strategies: platinum-catalyzed hydrosilylation and photo-initiated thiol-ene "click" chemistry. For each methodology, we will provide detailed, step-by-step protocols, explain the underlying chemical principles, and discuss the critical experimental parameters.

Understanding the Starting Material: this compound

This compound is a short-chain siloxane oligomer characterized by a flexible siloxane backbone and two reactive vinyl groups at its termini. These vinyl groups are amenable to a variety of addition reactions, making this molecule a valuable synthon for creating well-defined functionalized polysiloxanes and cross-linked networks.[6] Its low viscosity and compatibility with many organic solvents facilitate its use in a range of reaction conditions.

Key Properties:

PropertyValue
Molecular Formula C₁₀H₂₄O₂Si₃
Molecular Weight 260.55 g/mol
Appearance Colorless liquid
Boiling Point ~194 °C
CAS Number 225927-21-9

Methodology 1: Platinum-Catalyzed Hydrosilylation

Hydrosilylation is a highly efficient and widely used method for forming silicon-carbon bonds.[7][8] The reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl groups of this compound.[9][10] This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, and proceeds with high selectivity (anti-Markovnikov addition) and without the formation of byproducts.[7][11]

Experimental Workflow: Hydrosilylation

Hydrosilylation_Workflow reagents Reagents: - this compound - Hydride-functional compound (R-SiH₃) - Karstedt's Catalyst - Anhydrous Toluene setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Dry glassware reagents->setup Preparation reaction Reaction: - Dissolve reactants in toluene - Add catalyst - Stir at specified temperature setup->reaction Execution monitoring Monitoring: - FTIR (disappearance of Si-H peak) - ¹H NMR (disappearance of vinyl protons) reaction->monitoring In-process control workup Work-up & Purification: - Catalyst removal (activated carbon) - Solvent evaporation - Column chromatography (if needed) monitoring->workup Completion characterization Characterization: - NMR (¹H, ¹³C, ²⁹Si) - GPC (for polymers) - FTIR workup->characterization Analysis

Caption: Workflow for the synthesis of functionalized polysiloxanes via hydrosilylation.

Protocol: Synthesis of a Carboxylic Acid-Functionalized Trisiloxane

This protocol describes the functionalization of this compound with a protected carboxylic acid-terminated silane, followed by deprotection to yield the final product. This functionalized siloxane can be used as a building block for further polymerization or as a surface modification agent.

Materials:

  • This compound

  • Allyl glycidyl ether

  • 1,1,1,3,5,5,5-heptamethyltrisiloxane

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

  • Anhydrous toluene

  • Activated carbon

  • Dry glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) and allyl glycidyl ether (2.2 eq) in anhydrous toluene.

  • Catalyst Addition: Add Karstedt's catalyst (typically 10-20 ppm of platinum relative to the reactants) to the reaction mixture.

  • Hydrosilylation Reaction: Slowly add 1,1,1,3,5,5,5-heptamethyltrisiloxane (2.0 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹). The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Once the reaction is complete, add activated carbon to the mixture and stir for 1-2 hours to adsorb the platinum catalyst.

  • Purification: Filter the mixture through a pad of Celite to remove the activated carbon. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Expected Outcome: The procedure yields a functionalized trisiloxane with terminal glycidyl ether groups.

Methodology 2: Thiol-Ene "Click" Chemistry

The thiol-ene reaction is another powerful and efficient method for the functionalization of vinyl-containing molecules.[12] This "click" reaction involves the radical-mediated addition of a thiol (S-H) to an alkene.[13] The reaction can be initiated by UV light in the presence of a photoinitiator or by thermal means.[14][15] Thiol-ene chemistry is known for its high yields, tolerance to a wide range of functional groups, and orthogonality to other reactions.[12]

Experimental Workflow: Thiol-Ene Reaction

ThiolEne_Workflow reagents Reagents: - this compound - Thiol-functional compound (R-SH) - Photoinitiator (e.g., DMPA) - Solvent (e.g., THF, DCM) setup Reaction Setup: - UV-transparent reaction vessel - UV lamp (e.g., 365 nm) reagents->setup Preparation reaction Reaction: - Dissolve reactants and initiator - Irradiate with UV light - Stir at room temperature setup->reaction Execution monitoring Monitoring: - ¹H NMR (disappearance of vinyl protons) - TLC reaction->monitoring In-process control workup Work-up & Purification: - Solvent evaporation - Column chromatography monitoring->workup Completion characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - FTIR workup->characterization Analysis

Caption: Workflow for the synthesis of functionalized polysiloxanes via thiol-ene reaction.

Protocol: Synthesis of a Hydroxy-Functionalized Trisiloxane

This protocol details the functionalization of this compound with 2-mercaptoethanol to introduce terminal hydroxyl groups. These hydroxyl groups can serve as sites for further modification or for initiating ring-opening polymerizations.

Materials:

  • This compound

  • 2-Mercaptoethanol

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • UV lamp (365 nm)

  • Quartz reaction vessel or a vessel made of UV-transparent material

Step-by-Step Procedure:

  • Reagent Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq), 2-mercaptoethanol (2.5 eq, an excess is used to ensure complete reaction of the vinyl groups), and DMPA (1-2 mol% relative to the vinyl groups) in anhydrous DCM.

  • Reaction Initiation: Place the reaction vessel under a UV lamp and irradiate with 365 nm light while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals (typically in the range of 5.7-6.2 ppm). The reaction is usually complete within 30-60 minutes.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to remove the excess thiol and the photoinitiator byproducts.

Expected Outcome: The procedure yields a trisiloxane functionalized with two terminal hydroxyl groups.

Characterization of Functionalized Polysiloxanes

Thorough characterization is essential to confirm the successful synthesis and purity of the functionalized polysiloxanes. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the disappearance of vinyl protons and the appearance of new protons corresponding to the attached functional group.

    • ¹³C NMR: To verify the formation of new carbon-silicon or carbon-sulfur bonds and the presence of carbons in the functional group.

    • ²⁹Si NMR: To analyze the silicon environment and confirm the structure of the siloxane backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of characteristic bands (e.g., Si-H) and the appearance of new bands associated with the introduced functional groups (e.g., C=O, O-H).

  • Gel Permeation Chromatography (GPC): For polymeric products, GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized functionalized trisiloxane.

Applications in Research and Drug Development

The functionalized polysiloxanes synthesized using these methods have a broad range of potential applications in the biomedical and pharmaceutical fields:

  • Drug Delivery: The incorporation of functional groups can be used to attach drug molecules, targeting ligands, or to control the release kinetics of encapsulated therapeutics.[4][5] Polysiloxane-based nanoparticles and hydrogels are being explored as advanced drug delivery systems.[1][3]

  • Biomaterials and Medical Devices: Functionalized polysiloxanes can be used to modify the surfaces of medical implants to improve biocompatibility, reduce biofouling, or promote specific cell interactions.[2] They are also used in the fabrication of soft, flexible medical devices like catheters and contact lenses.[1][2]

  • Tissue Engineering: The ability to tailor the properties of polysiloxane scaffolds through functionalization makes them promising materials for tissue regeneration and engineering applications.

Conclusion

This application note has provided detailed protocols and the underlying scientific principles for the synthesis of functionalized polysiloxanes using this compound as a versatile starting material. Both hydrosilylation and thiol-ene reactions offer efficient and reliable routes to a wide array of functionalized siloxanes with tailored properties. By following these guidelines, researchers can confidently synthesize novel polysiloxane-based materials for a variety of applications in drug development, biomedical engineering, and materials science.

References

  • Most Important Biomedical and Pharmaceutical Applications of Silicones - MDPI. Available at: [Link]

  • Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC - NIH. Available at: [Link]

  • Modification of polysiloxane polymers for biomedical applications: A review - ResearchGate. Available at: [Link]

  • Polysiloxanes in Theranostics and Drug Delivery: A Review - ResearchGate. Available at: [Link]

  • Polysiloxanes as polymer matrices in biomedical engineering: their interesting properties as the reason for the use in medical sciences | Semantic Scholar. Available at: [Link]

  • Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. Available at: [Link]

  • Synthesis of functionalized polysiloxanes (A) The direct C−H... - ResearchGate. Available at: [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Available at: [Link]

  • Synthesis of new functional hexamethyltrisiloxanes and telechelic polydimethylsiloxanes based on them | Request PDF - ResearchGate. Available at: [Link]

  • Design, Synthesis and Characterization of Novel Poly- Functionalized Siloxanes - IJSEAS. Available at: [Link]

  • Synthesis of Polysiloxanes with Functional Groups by Using Organometallic Carboxylate Catalysts | Request PDF - ResearchGate. Available at: [Link]

  • ENE COUPLING Reported by Matthew Kryger December 11, 2008 INTRO - Chemistry | Illinois. Available at: [Link]

  • Hydrosilylation reactions involving 1,1,1,3,5,5,5‐heptamethyltrisiloxane with 1‐octene and allyl glycidyl ether. … - ResearchGate. Available at: [Link]

  • Octene hydrosilylation with 1,1,1,3,5,5,5-heptamethyltrisiloxane - ResearchGate. Available at: [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. Available at: [Link]

  • (PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update - ResearchGate. Available at: [Link]

  • . Available at: [Link]

  • Synthesis, characterization, and thermal properties of new polysiloxanes containing 1,3-bis(silyl)-2,4-dimethyl-2,4-diphenylcyclodisilazane | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers - Semantic Scholar. Available at: [Link]

  • Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems - MDPI. Available at: [Link]

  • Synthesis of network polymers by photo-initiated thiol–ene reaction between multi-functional thiol and poly(ethylene glycol) diacrylate - Shibaura Institute of Technology. Available at: [Link]

Sources

Application Note: High-Temperature Gas Chromatography Utilizing a Custom-Prepared 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane Stationary Phase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a custom-prepared stationary phase based on 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane for high-temperature gas chromatography (HT-GC). This application note details the rationale behind the selection of this precursor, a complete protocol for the static coating of fused silica capillary columns, in-situ cross-linking of the stationary phase, and subsequent conditioning. Furthermore, it discusses the expected performance characteristics and potential applications in the analysis of high-boiling point compounds, such as polycyclic aromatic hydrocarbons (PAHs).

Introduction: The Pursuit of Thermally Stable Stationary Phases in HT-GC

High-temperature gas chromatography is an indispensable technique for the analysis of low-volatility and high-molecular-weight compounds. A critical component in HT-GC is the stationary phase, which must exhibit exceptional thermal stability to withstand elevated temperatures, often exceeding 350°C, without significant degradation or column bleed. Polysiloxane-based stationary phases are widely employed in GC due to their inherent thermal stability and versatile selectivity.

The introduction of vinyl functional groups into the polysiloxane backbone, as in this compound, offers a strategic advantage. These vinyl groups serve as reactive sites for in-situ cross-linking after the column has been coated. This cross-linking process creates a more robust, stable, and less prone to bleed stationary phase, thereby extending the operational temperature range and lifetime of the column. This application note provides a detailed methodology for the preparation and use of a GC column with a stationary phase derived from this divinyl-substituted trisiloxane.

Materials and Methods

This section outlines the necessary materials and a detailed, step-by-step protocol for the preparation of a high-temperature GC column using this compound.

Reagents and Consumables
Material Specification Supplier
Fused Silica Capillary Tubing30 m x 0.25 mm I.D.Agilent, Restek, or equivalent
This compound≥95% puritySigma-Aldrich, Gelest, or equivalent
Dicumyl Peroxide98% puritySigma-Aldrich or equivalent
PentaneHPLC GradeFisher Scientific or equivalent
DichloromethaneHPLC GradeFisher Scientific or equivalent
MethanolHPLC GradeFisher Scientific or equivalent
AcetoneHPLC GradeFisher Scientific or equivalent
High Purity Nitrogen99.999%Airgas or equivalent
High Purity Helium99.999%Airgas or equivalent
Experimental Workflow Overview

Workflow cluster_prep Column Preparation cluster_analysis Analysis Deactivation Capillary Deactivation Coating_sol Coating Solution Preparation Deactivation->Coating_sol Proceed to Static_coat Static Coating Coating_sol->Static_coat Use in Crosslinking In-Situ Cross-linking Static_coat->Crosslinking Followed by Conditioning Column Conditioning Crosslinking->Conditioning Finalize with Sample_prep Sample Preparation Conditioning->Sample_prep Ready for GC_analysis GC-FID/MS Analysis Sample_prep->GC_analysis Inject into Data_proc Data Processing GC_analysis->Data_proc Acquire data for

Caption: Experimental workflow for column preparation and analysis.

Protocol 1: Fused Silica Capillary Deactivation

The inner surface of the fused silica capillary contains active silanol groups that can cause peak tailing, especially for polar analytes. Deactivation is a critical step to ensure an inert surface.

  • Rinsing: Sequentially rinse the capillary with 5 mL each of methanol, deionized water, acetone, and dichloromethane.

  • Drying: Purge the capillary with high-purity nitrogen for 2 hours at 250°C.

  • Deactivation (Optional but Recommended): For enhanced inertness, a deactivating agent can be used. A common method involves filling the capillary with a solution of a cyclic siloxane and heating. For this protocol, we will proceed with a thoroughly dried, non-deactivated column, relying on the subsequent stationary phase coating for surface passivation.

Protocol 2: Preparation of the Coating Solution
  • Prepare a 0.2% (w/v) solution of this compound in a 1:1 (v/v) mixture of pentane and dichloromethane. For a 10 mL solution, this corresponds to 20 mg of the divinyltrisiloxane.

  • Add a free-radical initiator for the cross-linking step. Add dicumyl peroxide to the solution at a concentration of 1-2% by weight relative to the divinyltrisiloxane (0.2-0.4 mg for 20 mg of the siloxane).

  • Thoroughly degas the solution by bubbling with high-purity nitrogen for 10 minutes to remove dissolved oxygen, which can inhibit the cross-linking reaction.

Protocol 3: Static Coating of the Capillary Column

The static coating method is employed to achieve a uniform film of the stationary phase on the inner wall of the capillary.[1]

  • Filling: Completely fill the deactivated capillary with the prepared coating solution.

  • Sealing: Seal one end of the capillary using a high-temperature sealant or by carefully melting it with a flame.

  • Evaporation: Connect the open end of the capillary to a vacuum pump. Immerse the entire column in a temperature-controlled water bath maintained at 30-40°C. The solvent will slowly evaporate from the open end, leaving a thin, uniform film of the stationary phase on the capillary wall. This process can take several hours.

  • Completion: Once all the solvent has evaporated, carefully cut both ends of the capillary to remove the sealed portion and any potential blockages.

Protocol 4: In-Situ Cross-linking and Column Conditioning

Cross-linking the vinyl groups is crucial for creating a stable, high-temperature stationary phase.[2]

  • Installation: Install the coated capillary column in the GC oven. Connect the inlet end to the injector port but leave the detector end unconnected.

  • Purging: Purge the column with high-purity helium or nitrogen at a flow rate of 1-2 mL/min for 30 minutes at room temperature to remove any residual oxygen.[3]

  • Cross-linking and Conditioning Program:

    • Ramp the oven temperature from 40°C to 180°C at 5°C/min.

    • Hold at 180°C for 4 hours to initiate and complete the free-radical cross-linking of the vinyl groups.[2]

    • After the cross-linking step, ramp the temperature to the maximum desired operating temperature (e.g., 350°C) at a rate of 10°C/min.

    • Hold at the maximum temperature for at least 2 hours, or until a stable baseline is achieved.[4]

  • Finalization: Cool down the oven, connect the column outlet to the detector, and perform a leak check. The column is now ready for use.

Expected Performance and Applications

A properly prepared column with a cross-linked stationary phase derived from this compound is expected to exhibit low bleed at high temperatures and good inertness.

Performance Evaluation
Parameter Expected Outcome
Thermal Stability Low baseline bleed up to 350-380°C.
Efficiency High theoretical plate numbers, sharp and symmetrical peaks.
Inertness Minimal peak tailing for active compounds.
Selectivity Primarily non-polar, suitable for separation based on boiling points.
Application Example: Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)

This custom-coated column is well-suited for the analysis of high-boiling point compounds such as PAHs.[5][6]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Custom-prepared 30 m x 0.25 mm I.D. column with cross-linked divinyltrisiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 280°C, 1 µL injection volume.

  • Oven Program: 80°C (hold 3 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 8°C/min (hold 5 min).[5]

  • Detector: FID at 320°C.

Sample: A standard mixture of 16 EPA priority PAHs.

Expected Results: The column should provide good resolution of the 16 PAHs, with sharp peaks and a stable baseline even at the final temperature of 300°C.

Troubleshooting

Problem Potential Cause Solution
High Column Bleed Incomplete cross-linking, oxygen in the carrier gas.Re-condition the column at high temperature, check for leaks, and ensure high-purity carrier gas with oxygen traps.
Peak Tailing Active sites on the capillary surface.Ensure proper deactivation (if performed) and thorough coating.
Poor Peak Shape Uneven stationary phase coating.Review and optimize the static coating procedure.

Conclusion

The use of this compound as a precursor for a GC stationary phase allows for the creation of a highly stable, low-bleed column suitable for high-temperature applications. The in-situ cross-linking of the vinyl groups provides a robust stationary phase capable of analyzing high-boiling point compounds with excellent resolution and peak shape. The detailed protocols provided in this application note offer a comprehensive guide for the preparation and utilization of such custom-coated GC columns, empowering researchers to tackle challenging separations in various fields.

References

  • Bouche, J., & Verzele, M. (1968). A Static Coating Procedure for Glass Capillary Columns. Journal of Chromatographic Science, 6(10), 501-505. [Link]

  • BenchChem. (2025). Application Note: High-Temperature Gas Chromatography (GC) Analysis of C11H24 Isomers. BenchChem.
  • Le, A. D., et al. (2021). Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS). PMC. [Link]

  • Gerstel. (2004). Thermal Desorption GC Analysis of High Boiling, High Molecular Weight Hydrocarbons.
  • LCGC International. (2007). Application Notes: GC.
  • JEOL. (2008). GC/TOFMS analysis of high boiling point compounds.
  • Scilit. (1976). Technique for static coating of glass capillary columns. Scilit.
  • Ali Mohd, M. (2012). Will all compounds having boiling point below 250 degC be detected in GC?.
  • Restek. (2020). How to Condition a New Capillary GC Column. Restek Resource Hub. [Link]

  • Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks. Phenomenex. [Link]

  • Phenomenex. (n.d.). GC Tip on Column Conditioning, Testing, Checks. Phenomenex.
  • Reidy, S., et al. (n.d.). High-Performance, Static-Coated Silicon Microfabricated Columns for Gas Chromatography. CDC Stacks. [Link]

  • Thermo Fisher Scientific. (n.d.). Improved Performance in Capillary GC Columns. Thermo Fisher Scientific.
  • Lynam, K. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent Technologies, Inc..
  • Lee, D. W., et al. (2018).
  • Agilent. (n.d.).
  • Restek. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Restek.
  • Creative Proteomics. (2015). Preparation and Development of GC Capillary Column.
  • Zhang, Y., et al. (2022).
  • Bouche, J., & Verzele, M. (1968). A Static Coating Procedure for Glass Capillary Columns. Semantic Scholar. [Link]

  • Zhang, Y. (2020). Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Heated Soybean Oil. University of Massachusetts Amherst.
  • Tomer, N. S., et al. (2013). Oxidation, Chain Scission and Cross-Linking Studies of Polysiloxanes upon Ageings.
  • Gankin, Y., et al. (2021). Chromatographic Method for Evaluation of Polymeric GC Stationary Phases Ageing Using the Novel Non-Cross-Linked Poly(3-(Tributoxysilyl)Tricyclononene-7)

Sources

Application Notes & Protocols: 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Gas Separation Membrane Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The separation of gases, particularly the removal of carbon dioxide (CO₂) from industrial streams like natural gas and flue gas, is a critical challenge in mitigating climate change and purifying valuable resources.[1] Polymeric membranes offer an energy-efficient and scalable technology for these separations. Polydimethylsiloxane (PDMS) and related polysiloxane materials are renowned for their exceptionally high gas permeability, a property stemming from the high segmental mobility of the flexible siloxane backbone.[2] However, pure PDMS often suffers from low selectivity, limiting its practical application.

To overcome this limitation, researchers have focused on creating crosslinked polysiloxane networks. Chemical crosslinking enhances the mechanical stability of the rubbery polymer and can improve selectivity by creating a more defined network structure that hinders the transport of larger gas molecules more than smaller ones.[3] This guide focuses on the application of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M2V) , a short-chain divinyl-terminated siloxane, as a key building block for high-performance gas separation membranes. Its two terminal vinyl groups make it an ideal monomer for rapid and efficient network formation via UV-initiated thiol-ene polymerization.

Part 1: The Scientific Rationale for Using M2V

The Role of the Siloxane Backbone

The fundamental advantage of any polysiloxane in gas transport is the high flexibility of the silicon-oxygen (Si-O-Si) bonds, resulting in a very low glass transition temperature (Tg). This inherent mobility at ambient temperatures creates significant transient gaps, or free volume, within the polymer matrix, allowing gas molecules to permeate rapidly according to the solution-diffusion mechanism.[2] This is the primary reason for the high intrinsic permeability of these materials.

Causality of Experimental Choice: Why M2V and Thiol-Ene Chemistry?

The selection of M2V as a monomer and thiol-ene chemistry for polymerization is a deliberate strategy to balance permeability, selectivity, and processability.

  • Controlled Crosslink Density: M2V is a short, well-defined molecule. Its use in polymerization with a multifunctional thiol crosslinker allows for the creation of a network with a predictable and high crosslink density. This structural control is crucial for enhancing the membrane's size-sieving ability, thereby improving selectivity.[3]

  • Rapid and Efficient Curing: The thiol-ene reaction is a form of "click" chemistry, known for its high yields, rapid reaction rates under UV initiation, and tolerance to oxygen.[4] This allows for the fabrication of uniform, defect-free membranes in seconds to minutes at room temperature, which is highly advantageous for scalable manufacturing.

  • Mechanical and Chemical Stability: Crosslinking the flexible siloxane chains into a network prevents the polymer from swelling excessively or dissolving in the presence of aggressive feed streams (e.g., higher hydrocarbons in natural gas). The resulting thioether linkages are highly stable, contributing to the durability of the final membrane.

The overall workflow for fabricating these membranes is a multi-step process designed for reproducibility and control over the final membrane properties.

G cluster_0 Precursor Preparation cluster_1 Membrane Fabrication cluster_2 Characterization & Testing mix 1. Mix Monomers & Initiator (M2V + Thiol + Photoinitiator) sonic 2. Sonicate (Ensure Homogeneous Solution) mix->sonic degas 3. Degas (Remove Dissolved Air) sonic->degas cast 4. Film Casting (Draw-down on Substrate) degas->cast cure 5. UV Curing (Initiate Polymerization) cast->cure release 6. Post-Cure & Release (Anneal & Peel Membrane) cure->release ftir 7. Structural Verification (FTIR) release->ftir sem 8. Morphological Analysis (SEM) ftir->sem perm 9. Gas Permeation Testing sem->perm

Fig. 1: Experimental workflow for M2V-based membrane fabrication.

Part 2: Experimental Protocols

Protocol for Membrane Synthesis via Thiol-Ene Photopolymerization

This protocol describes the fabrication of a freestanding, crosslinked polysiloxane membrane using M2V and a trifunctional thiol, Trimethylolpropane tris(3-mercaptopropionate).

Materials:

  • This compound (M2V)

  • Trimethylolpropane tris(3-mercaptopropionate) (Trithiol)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA, e.g., Irgacure® 651)

  • Solvent (optional, for viscosity control): Toluene or Dichloromethane

  • Glass plates (for casting)

  • Micropipettes, glass vial, sonicator

  • UV Curing System (e.g., Fusion UV with a D-bulb, 320-390 nm)[4][5]

Procedure:

  • Precursor Formulation:

    • In a clean glass vial, combine M2V and Trithiol. A stoichiometric balance between vinyl and thiol functional groups is critical. For M2V (2 vinyl groups/molecule) and Trithiol (3 thiol groups/molecule), a molar ratio of 3:2 (M2V:Trithiol) is required to achieve a 1:1 functional group ratio.

    • Example Calculation:

      • M2V (MW ≈ 222.5 g/mol ): Add 0.334 g (1.5 mmol)

      • Trithiol (MW ≈ 398.5 g/mol ): Add 0.399 g (1.0 mmol)

    • Add the photoinitiator. A typical concentration is 1 wt% of the total monomer weight. For the example above (total mass ≈ 0.733 g), add ~7.3 mg of DMPA.

  • Homogenization:

    • Tightly cap the vial and sonicate the mixture for 10-15 minutes, or until the photoinitiator is fully dissolved and the solution is optically clear and homogeneous.[4]

    • If the solution is too viscous for casting, a minimal amount of a volatile solvent like toluene can be added. Ensure this is done in a fume hood.

  • Film Casting:

    • Place a clean, flat glass plate on a level surface.

    • Carefully pour the liquid precursor mixture onto the center of the plate.

    • Use a drawdown bar or doctor blade to cast a film of uniform thickness (e.g., 200 µm).[4] Alternatively, place a second glass plate on top with Teflon spacers of the desired thickness to create a mold.

  • UV Curing:

    • Immediately transfer the cast film into the UV curing system.

    • Expose the film to UV radiation. A typical dose might involve multiple passes under a medium-pressure mercury lamp. For example, 5-10 passes at a belt speed of 3 m/min under a 400 W/cm² lamp.[4] The exact conditions must be optimized for the specific setup to ensure complete conversion.

    • Curing should be performed in an inert (N₂) atmosphere if possible to minimize oxygen inhibition, although thiol-ene reactions are relatively robust in air.[1]

  • Post-Processing:

    • After curing, the solid membrane can be gently peeled from the glass substrate, sometimes aided by immersion in water or ethanol.

    • To remove any unreacted monomers, the membrane can be soaked in ethanol or isopropanol for several hours, followed by drying in a vacuum oven at a mild temperature (e.g., 40-60 °C) overnight.

Protocol for Membrane Characterization
  • Confirmation of Crosslinking (FTIR): Use an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode. A successful reaction is confirmed by the disappearance of the characteristic thiol S-H stretching peak at ~2570 cm⁻¹ and the vinyl C-H stretching peak at ~3080 cm⁻¹.[4]

  • Thermal Properties (TGA/DSC): Analyze the membrane's thermal stability using Thermogravimetric Analysis (TGA) and determine its glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).[6]

  • Morphology (SEM): Examine the cross-sectional morphology of the membrane using a Scanning Electron Microscope (SEM) to ensure it is dense and non-porous.

Protocol for Gas Permeation Testing

This protocol describes the measurement of pure gas permeability using a constant-volume, variable-pressure ("time-lag") system.

Apparatus:

  • Gas permeation cell with a support for the membrane.

  • Upstream pressure transducer and gas inlet.

  • Downstream pressure transducer, vacuum pump, and a collection volume of known size.

  • High-purity gas cylinders (e.g., CO₂, N₂, O₂, CH₄).

Procedure:

  • Membrane Mounting: Cut a circular sample from the synthesized membrane and mount it in the permeation cell, ensuring a gas-tight seal (e.g., using rubber O-rings).

  • System Evacuation: Thoroughly evacuate both the upstream and downstream sides of the cell to a high vacuum (<0.1 mbar).

  • Permeation Measurement:

    • Close the valve to the vacuum pump on the downstream side, isolating the known collection volume.

    • Introduce the test gas to the upstream side at a constant pressure (e.g., 2-3 bar).

    • Record the pressure increase in the downstream volume over time. The rate of pressure increase (dP/dt) should become linear after an initial lag time.

  • Calculation of Permeability:

    • The permeability coefficient (P), typically in units of Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg), is calculated from the steady-state slope of the downstream pressure curve.

    • The formula is: P = (V * l) / (A * p_up * R * T) * (dP/dt) where:

      • V = Downstream collection volume (cm³)

      • l = Membrane thickness (cm)

      • A = Membrane active area (cm²)

      • p_up = Upstream pressure (cmHg)

      • R = Universal gas constant

      • T = Absolute temperature (K)

      • dP/dt = Steady-state rate of pressure rise (cmHg/s)

  • Selectivity Calculation:

    • Repeat the measurement for at least two different gases (e.g., CO₂ and N₂).

    • The ideal selectivity (α) for gas A over gas B is the simple ratio of their individual permeability coefficients: α(A/B) = P(A) / P(B)

Part 3: Performance Data and Mechanistic Insights

The performance of crosslinked polysiloxane membranes is a trade-off between permeability and selectivity. While data for membranes made specifically from M2V is sparse in literature, performance can be benchmarked against similar crosslinked PDMS systems. The key takeaway is that the flexible siloxane matrix provides a highly permeable pathway, while the crosslinking network imparts selectivity.

G cluster_0 Initiation cluster_1 Propagation & Chain Transfer I Photoinitiator (I) I_rad Radical (I•) I->I_rad UV Light (hν) RSH Thiol (R-SH) I_rad->RSH H Abstraction I_rad->RSH RS_rad Thiyl Radical (RS•) RSH->RS_rad Thioether Thioether Linkage (-Si-CH₂-CH₂-S-R) RSH->Thioether M2V M2V Vinyl Group (-Si-CH=CH₂) RS_rad->M2V Addition Carbon_rad Carbon Radical (-Si-ĊH-CH₂-S-R) M2V->Carbon_rad Carbon_rad->RSH Chain Transfer Carbon_rad->RSH

Fig. 2: Radical mechanism for thiol-ene polymerization with M2V.
Performance Benchmarks for Crosslinked PDMS Membranes

The following table summarizes performance data for high-performing crosslinked PDMS-based membranes to provide a target for M2V-based systems. A key finding is that lightly crosslinked membranes often exhibit superior performance, as a high degree of crosslinking can reduce chain mobility and thus lower permeability.[3]

Membrane Material SystemP(CO₂) [Barrer]α(CO₂/N₂)α(CO₂/CH₄)Reference
PDMS-PNB (lightly crosslinked)¹~6800~14-[3]
Crosslinked PI-PDMS Copolymer²79915.7-[3]
Crosslinked PEG/PPG:PDMS Network³300 - 56150 - 58-[3]
Poly(IL)-IL Gel Membrane⁴540-~4.5 (vs H₂)[6]

¹(bicycloheptenyl)ethyl-terminated PDMS, crosslinked via ROMP. ²Crosslinked Polyimide-Polydimethylsiloxane copolymer. ³Crosslinked network of oligo(ethylene oxide)-co-(polydimethylsiloxane-norbornene). ⁴Poly(ionic liquid)-Ionic Liquid gel membrane, data for CO₂/H₂ selectivity.

References

  • Kwisnek, L. (2011). Photopolymerized Thiol-ene Networks for Gas Barrier and Membrane Applications. The Aquila Digital Community. [Link]

  • Grushevenko, E., Borisov, I., & Volkov, A. (2021). High-Selectivity Polysiloxane Membranes for Gases and Liquids Separation (A Review). Petroleum Chemistry. [Link]

  • Nazarenko, S., et al. (2009). Photocurable Thiol-Ene Low Gas Permeability Membranes. U.S.
  • Khan, A. L., et al. (2021). Recent Developments in High-Performance Membranes for CO2 Separation. MDPI. [Link]

  • Basnayake, A., et al. (2019). Effect of Cross-Link Density on Carbon Dioxide Separation in Polydimethylsiloxane-Norbornene Membranes. ResearchGate. [Link]

  • Carlisle, T. K., et al. (2013). CO2/light gas separation performance of cross-linked poly(vinylimidazolium) gel membranes as a function of ionic liquid loading and cross-linker content. ResearchGate. [Link]

  • Kloxin, C. J., & Bowman, C. N. (2011). Thiol–Ene Chemistry: A Greener Approach to Making Chemically and Thermally Stable Fibers. ACS Publications. [Link]

Sources

Application Notes and Protocols: A Guide to the Reaction Kinetics of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development and material science on the polymerization kinetics of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. It offers a synthesis of theoretical principles, field-proven insights, and detailed experimental protocols to empower users to understand, control, and optimize their polymerization reactions.

Introduction: The Versatility of a Disiloxane Monomer

This compound (HMVTS) is a linear organosilicon compound of significant interest in polymer chemistry.[1][2] Its structure, featuring a flexible trisiloxane backbone flanked by two reactive vinyl groups, makes it an ideal building block or crosslinking agent for creating advanced silicone-based materials.[1][2] The vinyl groups are amenable to several polymerization pathways, with hydrosilylation being the most prominent. Understanding the kinetics of these reactions is paramount for tailoring the final properties of the polymer, such as molecular weight, network density, and thermal stability, which are critical for applications ranging from biomedical devices to high-performance coatings.[1]

This guide will focus primarily on the kinetics of platinum-catalyzed hydrosilylation polymerization, the most common method for curing HMVTS, and will provide the necessary protocols to monitor and analyze these reactions effectively.

Part 1: Core Polymerization Mechanism & Kinetics

The polymerization of HMVTS is most effectively achieved through hydrosilylation, an addition reaction between a silicon-hydride (Si-H) bond and the vinyl (C=C) group of the monomer.[1][3] This reaction is typically catalyzed by platinum complexes, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, which offer high activity and selectivity.[3][4]

The Chalk-Harrod Mechanism: An Explanatory Framework

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3][4] Understanding this cycle is crucial for explaining experimental choices and controlling reaction outcomes.

  • Oxidative Addition: The Pt(0) catalyst first coordinates with the Si-H group of a hydrosilane crosslinker (e.g., 1,1,3,3,5,5-Hexamethyltrisiloxane), followed by oxidative addition to form a Pt(II) intermediate.

  • Olefin Coordination: The vinyl group of the HMVTS monomer then coordinates to this platinum center.

  • Migratory Insertion: The coordinated vinyl group inserts into the Pt-H bond. This is the key step that forms the new silicon-carbon bond and can occur in two ways, leading to either the anti-Markovnikov (β-addition) or Markovnikov (α-addition) product. For terminal alkenes like the vinyl groups in HMVTS, the anti-Markovnikov addition is heavily favored, resulting in a linear, stable linkage.[5][6]

  • Reductive Elimination: The final step is the reductive elimination of the alkyl-silyl group, which releases the product, regenerates the Pt(0) catalyst, and allows the cycle to continue.

Causality Insight: The choice of a platinum catalyst is deliberate; its d-orbitals are perfectly suited to facilitate the electron exchange required for these oxidative addition and reductive elimination steps. The catalyst's ligand environment (as in Karstedt's catalyst) is designed to stabilize the platinum center and enhance its solubility in the nonpolar siloxane medium, thereby ensuring a homogeneous and efficient reaction.

Factors Influencing Reaction Kinetics

The rate of polymerization is a function of several interdependent variables. Controlling these factors allows for precise tuning of the material properties.

ParameterEffect on Reaction RateRationale & Causality
Temperature Increases with temperature (follows Arrhenius equation)Provides the necessary activation energy for the reaction steps. However, excessively high temperatures (>150°C) can lead to catalyst decomposition (agglomeration into inactive Pt black) and side reactions.[7]
Catalyst Conc. Increases with catalyst concentrationA higher concentration of Pt active sites leads to a greater frequency of catalytic cycles. The reaction is often first-order with respect to the catalyst concentration.
Reactant Conc. Increases with monomer/crosslinker concentrationHigher concentrations increase the probability of reactant molecules encountering an active catalyst center. The reaction order with respect to each reactant should be determined experimentally.
Solvent Can influence rate and catalyst stabilityWhile often run neat, solvents like toluene can be used to control viscosity. The solvent must be anhydrous and non-coordinating to avoid poisoning the catalyst.
Inhibitors Can be used to delay the onset of curingCertain compounds (e.g., those with N-heterocycles or alkynes) can reversibly bind to the platinum center, preventing the reaction until a trigger, like heat, is applied. This is critical for creating "pot-stable" one-component systems.[3]

Part 2: Analytical Methods for Kinetic Monitoring

To study the reaction kinetics, one must accurately measure the consumption of reactants or the formation of products over time. A multi-faceted analytical approach provides the most comprehensive understanding.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for real-time, in-situ monitoring of hydrosilylation.[9]

  • Principle: The technique tracks the change in concentration of specific functional groups by measuring their characteristic infrared absorption. For HMVTS polymerization, the key is to monitor the disappearance of the Si-H stretching vibration from the hydrosilane crosslinker, which appears as a sharp, distinct peak around 2160 cm⁻¹ .[10]

  • Why this choice? This peak is in a relatively clear region of the spectrum, minimizing overlap with other signals. Its disappearance is directly proportional to the consumption of one of the primary reactants.

  • Kinetic Analysis: By recording spectra at regular time intervals, the peak area (or height) of the Si-H band can be plotted against time. The monomer conversion (p) at any time (t) can be calculated as: p = (A₀ - Aₜ) / A₀ where A₀ is the initial peak area and Aₜ is the area at time t.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is an excellent method for offline analysis of reaction aliquots.[8][11]

  • ¹H NMR: Allows for the quantification of monomer conversion by monitoring the disappearance of the vinyl proton signals (typically a multiplet between 5.7-6.2 ppm) and the Si-H proton signal (around 4.7 ppm). The appearance of new signals corresponding to the formed -CH₂-CH₂- linkage can also be tracked.

  • ²⁹Si NMR: While more time-consuming, ²⁹Si NMR offers unambiguous evidence of the formation of new Si-C bonds and can reveal details about the polymer microstructure.[11]

  • Trustworthiness: NMR is a primary analytical technique. By integrating the relevant peaks and comparing them to an internal standard, highly accurate quantitative data on conversion can be obtained, validating the results from other methods like FTIR.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is essential for understanding how the molecular weight of the polymer evolves over time.

  • Principle: This technique separates polymer chains based on their hydrodynamic volume. As the polymerization progresses, the chains grow longer, and their elution time from the GPC column decreases.

  • Data Output: GPC provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Plotting these values against time provides critical kinetic information, especially regarding the rate of chain growth and the occurrence of side reactions that might broaden the PDI.

Differential Scanning Calorimetry (DSC)

DSC can be used to measure the heat flow associated with the polymerization reaction.

  • Principle: Hydrosilylation is an exothermic reaction. By running the reaction inside a DSC cell under isothermal conditions, the rate of heat evolution can be measured, which is directly proportional to the rate of reaction.

  • Kinetic Analysis: The total heat evolved is proportional to the total monomer conversion. The fractional conversion at any time can be determined by integrating the heat flow curve. This method allows for the calculation of kinetic parameters like the activation energy (Ea) by performing experiments at different isothermal temperatures.

Part 3: Experimental Protocols

This section provides a detailed, self-validating protocol for a model kinetic study of HMVTS polymerization.

Protocol 1: Isothermal Kinetic Study using in-situ ATR-FTIR

Objective: To determine the rate constant of the hydrosilylation reaction between this compound (HMVTS) and 1,1,3,3,5,5-Hexamethyltrisiloxane (HMTS) at a constant temperature.

Materials:

  • This compound (HMVTS, CAS: 225927-21-9)

  • 1,1,3,3,5,5-Hexamethyltrisiloxane (HMTS, CAS: 1189-93-1)[12]

  • Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous Toluene (if solvent is needed)

  • Nitrogen gas (high purity)

Equipment:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-line monitoring (e.g., a diamond ATR probe).[9]

  • Jacketed glass reactor with a mechanical stirrer, temperature controller (circulating bath), and ports for the ATR probe and nitrogen inlet/outlet.

  • Syringes for reagent addition.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis P1 Assemble & Dry Reactor P2 Charge Reactants (HMVTS, HMTS) P1->P2 P3 Equilibrate to Temp (e.g., 60°C) P2->P3 R1 Initiate Background FTIR Scan P3->R1 System Ready R2 Inject Catalyst (t=0) R1->R2 R3 Record FTIR Spectra vs. Time R2->R3 A1 Integrate Si-H Peak (2160 cm⁻¹) R3->A1 Reaction Complete A2 Calculate Conversion vs. Time A1->A2 A3 Plot Data & Determine Rate Constant A2->A3 G Pt0 Pt(0)L₂ Intermediate1 Pt(II) Complex Pt0->Intermediate1 Intermediate2 Olefin Coordinated Intermediate1->Intermediate2 Olefin Coordination Intermediate2->Pt0 Reductive Elimination Product R₃Si-CH₂-CH₂-R' Product->Pt0 Reactant1 R₃Si-H Reactant1->Intermediate1 Oxidative Addition Reactant2 H₂C=CH-R' Reactant2->Intermediate2

Caption: Simplified Chalk-Harrod hydrosilylation cycle.

Conclusion

The study of the reaction kinetics for this compound polymerization is fundamental to the rational design of polysiloxane materials. By leveraging the principles of hydrosilylation chemistry and employing robust analytical techniques like in-situ FTIR and NMR, researchers can gain precise control over the polymerization process. The protocols and insights provided in this guide serve as a comprehensive starting point for developing novel materials with tailored properties for a wide array of advanced applications.

References

  • American Chemical Society. (n.d.). Anionic and Cationic Ring-Opening Polymerization of 2,2-Divinyl-4,4,6,6-tetramethylcyclotrisiloxane. ACS Publications. Retrieved from [Link]

  • MDPI. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Retrieved from [Link]

  • MDPI. (2022). Preparation of Organosiloxane Telechelics by Cationic Ring-Opening Polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Anionic and Cationic Ring-Opening Polymerization of 2,2,4,4,6,6-Hexamethyl-8,8-divinylcyclotetrasiloxane. Retrieved from [Link]

  • MDPI. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Retrieved from [Link]

  • MDPI. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]

  • ResearchGate. (2016). Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and Thermodynamics of the Ring Opening Reaction of Hexamethylcyclotrisiloxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring of the Course of the Silanolate-Initiated Polymerization of Cyclic Siloxanes. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of the formation of poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] and poly(methyldecylsiloxane) by hydrosilylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Evaluating polymerization kinetics using microrheology. Retrieved from [Link]

  • MDPI. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]

  • Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane. Retrieved from [Link]

  • National Institutes of Health. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. PubMed Central. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

Sources

industrial scale production and purification of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Industrial Scale Production and Purification of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Introduction

This compound, hereafter referred to as HMVTS, is a pivotal organosilicon compound in advanced materials science. Identified by its CAS number 225927-21-9, this molecule is a linear trisiloxane characterized by a backbone of three silicon atoms linked by oxygen, with six methyl groups and two terminal vinyl groups providing sites for further chemical modification[1][2]. The reactivity of these vinyl groups makes HMVTS an indispensable intermediate for creating cross-linked polymers, UV-curable materials, and specialized silicone fluids through hydrosilylation reactions[1]. This application note provides a comprehensive overview of the industrial-scale synthesis and purification methodologies for HMVTS, grounded in established chemical principles and scalable manufacturing practices.

The industrial synthesis of HMVTS is primarily achieved through two robust methodologies: catalytic equilibration of siloxane precursors and the controlled hydrolysis of functionalized chlorosilanes. While both routes are viable, the equilibration process generally offers superior control over the molecular weight distribution and final product structure, making it a preferred method for high-purity applications.

Primary Synthesis Route: Catalytic Equilibration

The equilibration reaction is a cornerstone of industrial silicone polymer synthesis. It involves the catalytic rearrangement of siloxane (Si-O-Si) bonds in a mixture of cyclic siloxanes and linear, chain-terminating siloxanes. This process continues until a thermodynamic equilibrium is reached, resulting in a predictable distribution of linear and cyclic species. To produce HMVTS, the reaction is carefully controlled by the stoichiometry of a vinyl-functional end-capping agent.

Causality Behind Experimental Choices:

  • Precursors: Octamethylcyclotetrasiloxane (D₄) is the most common and economically viable starting material for building the siloxane backbone. A divinyl-terminated disiloxane, such as 1,3-divinyltetramethyldisiloxane, serves as the chain-terminating agent, introducing the critical vinyl functionality at the ends of the trisiloxane chain.

  • Catalyst: Acidic or basic catalysts are effective for cleaving and reforming siloxane bonds[3]. Modern industrial processes often favor solid acid catalysts, such as sulfonic acid-functionalized ion-exchange resins, which simplify catalyst removal and minimize product contamination[4][5].

  • Temperature: The reaction is typically conducted at elevated temperatures (80-120°C) to ensure a reasonable reaction rate and to keep the mixture's viscosity manageable[4].

Experimental Workflow: HMVTS Synthesis via Equilibration

cluster_0 Step 1: Reactor Charging cluster_1 Step 2: Catalysis & Reaction cluster_2 Step 3: Catalyst Removal cluster_3 Step 4: Product Output Reactants Octamethylcyclotetrasiloxane (D₄) + 1,3-Divinyltetramethyldisiloxane (End-capper) Catalyst Add Ion-Exchange Resin Catalyst Reactants->Catalyst Reactor Heat to 80-120°C Stir until Equilibrium (4-6 hrs) Catalyst->Reactor Filtration Cool and Filter to remove solid catalyst Reactor->Filtration Crude Crude Product Mixture (HMVTS, Cyclics, Oligomers) Filtration->Crude cluster_0 Step 1: Pre-Treatment cluster_1 Step 2: Volatiles Stripping cluster_2 Step 3: Fractional Distillation cluster_3 Step 4: Final Polishing Crude Crude HMVTS Mixture Neutralization Neutralization & Washing (If acid/base catalyst used) Crude->Neutralization Stripping Steam Stripping / Light Vacuum (Removes low MW volatiles) Neutralization->Stripping Distillation Fractional Vacuum Distillation Column Stripping->Distillation Fractions Light Fraction (Cyclics, Solvents) Heart Cut (Pure HMVTS) Heavy Fraction (Oligomers) Distillation->Fractions Adsorbent Activated Carbon/Clay Treatment (Removes trace impurities/odor) Fractions:f1->Adsorbent FinalProduct High-Purity HMVTS (>98%) Adsorbent->FinalProduct

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS). This guide is designed for researchers and chemists encountering challenges in achieving high yields and purity for this versatile siloxane monomer. HMVTS is a critical intermediate in silicone chemistry, particularly for creating cross-linked polymers and functionalized materials due to its terminal vinyl groups that are reactive in hydrosilylation.[1][2]

The synthesis of HMVTS, while conceptually straightforward, is often a delicate balance of reaction equilibria, influenced heavily by reaction conditions. The most common synthetic routes involve either the co-hydrolysis of appropriate chlorosilane precursors or the catalytic equilibration of existing siloxanes. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis of HMVTS in a practical question-and-answer format.

Question 1: My overall yield is consistently low (<50%). What are the most likely causes and how can I address them?

Answer: Low yield is the most common issue and can stem from several factors. The synthesis is an equilibrium-driven process, so careful control of reaction parameters is paramount.

  • Cause A: Inadequate Control of Stoichiometry: The ratio of vinyl-functional silane to non-functional silane is critical. An incorrect ratio can lead to the formation of undesired siloxanes with zero or more than two vinyl groups.

  • Solution A: Use high-purity starting materials (vinyldimethylchlorosilane and dimethyldichlorosilane for hydrolysis, or 1,3-divinyltetramethyldisiloxane and hexamethyldisiloxane for equilibration). Ensure precise measurement of reactants. The molar ratio dictates the statistical distribution of the products.

  • Cause B: Catalyst Inactivity or Inappropriate Concentration: Acid catalysts, such as hydrochloric acid or acidic ion-exchange resins, are often used to promote the cleavage and reformation of siloxane bonds.[1][3] If the catalyst is old, hydrated, or used at the wrong concentration, the reaction equilibrium may not be reached or may be pushed towards side products.

  • Solution B: Always use a fresh, active catalyst. If using an acidic resin, ensure it is properly dried and activated according to the manufacturer's instructions. Optimize the catalyst loading; typically, a small amount is sufficient. For acid solutions, concentrations between 0.1 M and 1.0 M are common.[1]

  • Cause C: Presence of Water: While water is a reactant in the hydrolysis method, its presence must be meticulously controlled. Excess water can lead to the formation of long-chain polymers and extensive cross-linking. In equilibration reactions, water can interfere with the catalyst and shift the equilibrium unfavorably.

  • Solution C: For hydrolysis, add water slowly and controllably to the chlorosilane mixture, ideally dissolved in a solvent like acetone or xylene to manage the exotherm and improve mixing.[4] For equilibration reactions, ensure all reactants and glassware are scrupulously dry.[1]

  • Cause D: Suboptimal Reaction Temperature and Time: Siloxane bond rearrangement is temperature-dependent. Too low a temperature results in a slow reaction that may not reach equilibrium.[5] Too high a temperature can favor the formation of thermodynamically stable but undesired cyclic byproducts.

  • Solution D: The optimal temperature is method-dependent, often ranging from 60°C to 120°C.[1][3] Monitor the reaction progress using Gas Chromatography (GC) to determine when equilibrium is reached and avoid unnecessarily long reaction times which can promote side reactions.

Question 2: My GC/MS analysis shows a high concentration of cyclic siloxanes, primarily octamethylcyclotetrasiloxane (D4) and hexamethylcyclotrisiloxane (D3). How can I minimize their formation?

Answer: The formation of cyclic siloxanes is a competing intramolecular reaction ("back-biting") that competes with the desired intermolecular condensation to form linear siloxanes.

  • Causality: The reaction mechanism involves the formation of silanol intermediates which can either condense with another silanol to form a linear chain or react with a siloxane bond within the same molecule to form a cyclic species. This process is governed by the Jacobson-Stockmayer theory, which predicts that at high dilution, the formation of cyclic species is favored.

  • Solution A - Control Reactant Concentration: Running the reaction at a higher concentration favors intermolecular reactions, thus promoting the formation of linear siloxanes over cyclic ones. Avoid using excessive amounts of solvent.

  • Solution B - Temperature Management: While higher temperatures can increase reaction rates, they can also provide the energy needed to drive the equilibrium towards the entropically favored, volatile cyclic species. Experiment with the lower end of the effective temperature range for your catalytic system.

  • Solution C - Catalyst Choice: Certain catalysts may favor linear products. For instance, some solid acid catalysts can provide steric hindrance that disfavors the formation of the transition state required for back-biting reactions.

Question 3: I'm struggling with the final purification. Vacuum distillation leads to co-distillation of my product with impurities of similar boiling points.

Answer: Purifying HMVTS from a complex mixture of other linear and cyclic siloxanes can be challenging.

  • Solution A - Pre-Distillation Treatment: Before distillation, it is crucial to neutralize and wash the crude product thoroughly.

    • Neutralization: If an acid catalyst was used, wash the organic layer with a dilute sodium bicarbonate solution until the aqueous layer is neutral (pH 7). This quenches the catalyst and prevents further rearrangement during heating.

    • Washing: Wash with deionized water to remove any salts.

    • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, then filter. This removes residual water which can cause issues during distillation.

  • Solution B - Efficient Fractional Distillation: A simple distillation is often insufficient.

    • Use a Fractionating Column: Employ a Vigreux or, for better separation, a packed column (e.g., with Raschig rings or metal sponge). This increases the number of theoretical plates, allowing for a much finer separation of components with close boiling points.

    • Maintain a Stable Vacuum: Use a good quality vacuum pump and a manometer to monitor the pressure. A stable, low pressure (e.g., 1-20 mmHg) is essential for lowering the boiling points and preventing thermal degradation.[6][7]

    • Control the Reflux Ratio: During distillation, maintain a slow distillation rate. A high reflux ratio (ratio of condensate returned to the column vs. collected) improves separation efficiency.

  • Solution C - Alternative Purification: For related siloxanes, treatment with acid clay followed by activated carbon has been used to remove trace impurities and odor-causing compounds before a final distillation.[8][9]

Key Experimental Protocols & Visualizations

Synthesis Pathway Overview

The co-hydrolysis method is a common and effective route for producing HMVTS. It involves the controlled reaction of chlorosilane precursors with water to form silanol intermediates, which then condense to form the desired trisiloxane, alongside other linear and cyclic byproducts.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Vinyldimethyl- chlorosilane Hydrolysis Controlled Co-Hydrolysis R1->Hydrolysis R2 Dimethyldi- chlorosilane R2->Hydrolysis H2O Water H2O->Hydrolysis Condensation Acid-Catalyzed Condensation Hydrolysis->Condensation Silanol Intermediates P1 1,1,3,3,5,5-Hexamethyl- 1,5-divinyltrisiloxane (Target Product) Condensation->P1 BP1 Cyclic Siloxanes (D3, D4, etc.) Condensation->BP1 BP2 Other Linear Polysiloxanes Condensation->BP2

Caption: Co-hydrolysis pathway for HMVTS synthesis.

Protocol 1: Synthesis via Co-hydrolysis of Chlorosilanes

Materials:

  • Vinyldimethylchlorosilane (VDMCS)

  • Dimethyldichlorosilane (DMDCS)

  • Toluene (anhydrous)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

  • Charge the flask with VDMCS and DMDCS in a 2:1 molar ratio in toluene (approx. 40% total reactant concentration).

  • Prepare a solution of deionized water with a catalytic amount of concentrated HCl (to achieve ~0.1 M concentration in the water phase).

  • Begin vigorous stirring of the chlorosilane solution and start slow, dropwise addition of the acidic water from the dropping funnel. Caution: The reaction is exothermic and produces HCl gas. Ensure adequate ventilation and cooling with an ice bath.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours, then heat to reflux (around 80-90°C) for 4-6 hours to drive the condensation equilibrium.[1] Monitor the reaction progress by taking aliquots of the organic layer for GC analysis.

  • Once equilibrium is reached (i.e., the product distribution is stable), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. Carefully wash the organic layer sequentially with 5% NaHCO₃ solution (until gas evolution ceases) and then with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene solvent using a rotary evaporator.

  • The resulting crude oil is now ready for purification.

Troubleshooting Workflow

G cluster_yield Low Yield Issue cluster_purity Impurity Issue start Analysis Shows Poor Result c1 c1 start->c1 c2 c2 start->c2 c3 c3 start->c3 p1 p1 start->p1 p2 p2 start->p2 p3 p3 start->p3

Caption: Troubleshooting decision flowchart for HMVTS synthesis.

Data Summary

The optimal conditions for synthesis can vary, but the following table provides a general guide based on common laboratory practices.

ParameterHydrolysis MethodEquilibration MethodRationale
Key Reactants Vinyldimethylchlorosilane, Dimethyldichlorosilane1,3-Divinyltetramethyldisiloxane, HexamethyldisiloxanePrecursors determine the final product structure.
Stoichiometry 2:1 molar ratio of vinyl-chloro to di-chloro silaneEmpirically determined; start near 1:1 molar ratioControls the statistical incorporation of vinyl end-groups.
Catalyst HCl (0.1-1.0 M)[1]Strong acidic ion-exchange resin[3]Promotes siloxane bond cleavage and formation.
Temperature 80–120°C[1]60–80°C[3]Balances reaction rate against byproduct formation.
Solvent Toluene, MTBE, or HexaneSolvent-free or high-boiling solvent (e.g., Toluene)Manages exotherm (hydrolysis) and controls concentration.
Typical Yield 70–78% (pre-purification)[1]~40% (reported for similar trisiloxanes)[3]Hydrolysis is often more direct but can be aggressive.

Frequently Asked Questions (FAQs)

Q: How can I confirm the identity and purity of my final product? A: A combination of techniques is recommended. Gas Chromatography (GC) is excellent for determining purity and the relative amounts of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is definitive for structural confirmation, showing the correct integrations and chemical shifts for the vinyl and methyl protons.

Q: What are the primary safety concerns when working with chlorosilanes? A: Chlorosilanes are hazardous. They are corrosive and react violently with water and other protic compounds to release corrosive hydrogen chloride (HCl) gas. Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and ensure all glassware is scrupulously dry.

Q: Can I use a base catalyst instead of an acid catalyst? A: Yes, base catalysts (like KOH) can also be used for siloxane equilibration. However, they can be more aggressive and may lead to different product distributions. Acid catalysts are generally more common for preparing specific short-chain linear siloxanes like HMVTS.

References

  • Talalaeva, E.V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers (Basel). Available at: [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. ResearchGate. Available at: [Link]

  • Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate. Available at: [Link]

  • Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. ResearchGate. Available at: [Link]

  • Talalaeva, E.V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers (Basel), 14(1), 28. Available at: [Link]

  • Method of synthesizing siloxane monomers and use thereof - Google Patents. Google Patents.
  • Method for purifying hexamethyldisiloxane - Google Patents. Google Patents.
  • Synthesis, Characterization, and Reaction of Divinyl‐substituted Laddersiloxanes | Request PDF. ResearchGate. Available at: [Link]

  • Method for purifying hexamethyldisiloxane - European Patent Office - EP 0277825 B1. European Patent Office. Available at: [Link]

  • Synthesis of dimethyldiphenylsilicone oils by contrary hydrolysis of diphenyldichlorosilane and dimethyldichlorosilane | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Polydimethylsiloxane with hydrolysis and condensation methods using monomer of Dichlorodimethylsilane as vitreous humour substitute. ResearchGate. Available at: [Link]

Sources

troubleshooting common issues in 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of polymers derived from this versatile monomer. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the polymerization of this compound, primarily through platinum-catalyzed hydrosilylation reactions.

Issue 1: Incomplete or Slow Polymerization

Question: My polymerization reaction with this compound is either not proceeding to completion or is extremely slow. What are the possible causes and how can I resolve this?

Answer:

Incomplete or sluggish polymerization is a frequent challenge and can be attributed to several factors, primarily related to the catalyst, monomers, and reaction conditions.

Causality and Remediation:

  • Catalyst Inactivity or Poisoning: Platinum catalysts, such as Karstedt's or Speier's catalyst, are highly susceptible to poisoning.[1][2] Trace impurities in your monomers or solvent, such as sulfur compounds, amines, or certain phosphorus-containing molecules, can deactivate the catalyst.

    • Solution: Ensure the highest purity of your this compound and the corresponding Si-H functional crosslinker. Purification of the divinyltrisiloxane monomer can be achieved through fractional distillation.[3] Solvents should be freshly distilled and de-gassed. It is also crucial to ensure your catalyst is active and has been stored correctly.

  • Incorrect Stoichiometry: The molar ratio of Si-H to vinyl groups is critical for achieving high molecular weight polymers. An imbalance can lead to incomplete conversion and lower molecular weight products.

    • Solution: Carefully calculate and precisely measure the molar equivalents of your monomers. A 1:1 stoichiometry is typically targeted for linear polymers. For crosslinked networks, the ratio will depend on the desired properties.

  • Presence of Inhibitors: Inhibitors are often intentionally added to pre-mixed silicone formulations to provide a longer pot life.[4][5] Unintentional introduction of inhibiting species can halt the reaction. Common inhibitors include acetylenic compounds, such as 2-methyl-3-butyn-2-ol, and maleates.[4][6]

    • Solution: Verify that none of your reagents or equipment contains residual inhibitors. If you are using a commercial pre-catalyzed system, check the technical data sheet for information on the inhibitor and the required activation conditions (e.g., temperature).

  • Low Reaction Temperature: While many hydrosilylation reactions are facile at room temperature, some systems require thermal initiation to overcome the effect of inhibitors or to achieve a practical reaction rate.

    • Solution: Gradually increase the reaction temperature. For many systems, a temperature between 50°C and 100°C is sufficient to initiate and sustain the polymerization.[4] Monitor the reaction progress at each temperature increment.

Issue 2: Premature Gelation of the Reaction Mixture

Question: My reaction mixture is turning into an insoluble gel much earlier than expected. What causes this premature gelation and how can I prevent it?

Answer:

Premature gelation is the formation of a crosslinked network before the desired reaction stage, leading to an unprocessable material.[7] This is a critical issue in controlling the architecture of your polymer.

Causality and Remediation:

  • Functionality of Monomers: The average functionality of your monomer mixture plays a key role. If you are using monomers with a functionality greater than two (e.g., a crosslinker with more than two Si-H groups), you are intentionally creating a network. However, even in systems designed to be linear, impurities with higher functionality can lead to branching and eventual gelation.

    • Solution: Carefully characterize your monomers for purity and functionality. Ensure your this compound is free from multi-vinyl impurities. When designing a crosslinked system, the point of gelation can be predicted using the Flory-Stockmayer theory, which relates the gel point to the extent of reaction and the average functionality of the monomers.[8]

  • Side Reactions: Certain side reactions during hydrosilylation can lead to branching. For instance, dehydrogenative silylation can sometimes occur, which could potentially lead to side products that can participate in network formation.[6]

    • Solution: Optimizing reaction conditions, such as temperature and catalyst concentration, can help minimize side reactions. Using a more selective catalyst can also be beneficial.

  • Reaction Concentration: Higher monomer concentrations increase the probability of intermolecular reactions, which can accelerate the onset of gelation.

    • Solution: Conducting the polymerization in a suitable solvent can help to control the reaction rate and delay the gel point. The choice of solvent is critical; it must be inert to the reaction conditions and capable of dissolving the monomers and the growing polymer.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for the polymerization of this compound?

A1: The most widely used catalysts are platinum-based, with Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) being a popular choice due to its high activity and solubility in silicone systems.[2][5] Speier's catalyst (chloroplatinic acid) is another effective option, though it may require an induction period for the reduction of Pt(IV) to the active Pt(0) state.[2]

Q2: How can I control the molecular weight of the resulting polymer?

A2: The molecular weight of the polymer can be controlled by several methods:

  • Stoichiometric Imbalance: Introducing a slight excess of either the vinyl or the Si-H monomer will limit the chain growth, resulting in a lower molecular weight polymer with specific end-groups.

  • End-capping Agents: Adding a monofunctional reagent (e.g., a silane with only one Si-H group or a vinylsiloxane with only one vinyl group) will terminate the growing polymer chains.

  • Reaction Conditions: Lowering the reaction temperature and monomer concentration can sometimes lead to lower molecular weights by reducing the rate of propagation.

Q3: What are the typical side reactions to be aware of?

A3: Besides the desired hydrosilylation, several side reactions can occur:

  • Isomerization: The platinum catalyst can catalyze the isomerization of the terminal vinyl group to an internal olefin, which is less reactive in hydrosilylation.[6]

  • Dehydrogenative Silylation: This involves the reaction of a Si-H group with another Si-H group or with an active C-H bond, leading to the formation of Si-Si or Si-C bonds and the evolution of hydrogen gas.[6]

  • Oligomerization/Polymerization of the Vinyl Monomer: In some cases, the vinyl groups can undergo self-polymerization, especially at higher temperatures.[6]

Q4: How can I characterize the resulting polymer?

A4: A combination of techniques is typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are invaluable for confirming the structure of the polymer, determining the extent of reaction by monitoring the disappearance of vinyl and Si-H signals, and identifying any side products.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction by observing the disappearance of the Si-H stretching band (around 2100-2260 cm⁻¹) and the C=C stretching band of the vinyl group (around 1600 cm⁻¹).

Experimental Protocol: Platinum-Catalyzed Hydrosilylation

This protocol provides a general procedure for the polymerization of this compound with a difunctional Si-H crosslinker.

Materials:

  • This compound (purified by distillation)[3]

  • 1,1,3,3-Tetramethyldisiloxane (or another suitable Si-H functional crosslinker)

  • Karstedt's catalyst (e.g., in xylene)

  • Anhydrous toluene (or other suitable solvent)

  • Inhibitor (optional, e.g., 2-methyl-3-butyn-2-ol)

Procedure:

  • Reactor Setup: A clean, dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermometer. The system is purged with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Monomer Addition: The desired amounts of this compound and the Si-H crosslinker are charged into the flask using syringes. Anhydrous toluene is added to achieve the desired monomer concentration.

  • Temperature Control: The reaction mixture is brought to the desired temperature (e.g., 60°C) using an oil bath.

  • Catalyst Injection: The calculated amount of Karstedt's catalyst is injected into the reaction mixture with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing them by FTIR (disappearance of the Si-H peak) or ¹H NMR (disappearance of vinyl and Si-H protons).

  • Quenching (if necessary): Once the desired conversion is reached, the reaction can be quenched by cooling to room temperature and, if necessary, by adding a catalyst inhibitor.

  • Purification: The polymer can be purified by precipitation in a non-solvent (e.g., methanol) to remove unreacted monomers and catalyst residues. The precipitated polymer is then dried under vacuum.

Data Presentation

Table 1: Common Platinum Catalysts for Hydrosilylation

Catalyst NameChemical Formula/DescriptionTypical Reaction Conditions
Karstedt's CatalystPlatinum(0)-divinyltetramethyldisiloxane complexRoom temperature to 100°C
Speier's CatalystHexachloroplatinic acid (H₂PtCl₆)Often requires heating (60-100°C) for activation
Ashby's CatalystPlatinum-cyclovinylmethylsiloxane complexRoom temperature to 100°C
Lamoreaux CatalystPlatinum complex with octyl alcoholsActive at room temperature

Table 2: Common Inhibitors for Platinum-Catalyzed Hydrosilylation [1][4][6]

Inhibitor ClassExamplesMechanism of Action
Acetylenic Alcohols2-methyl-3-butyn-2-ol, EthynylcyclohexanolForm stable complexes with the platinum catalyst, which dissociate at elevated temperatures.
Maleates/FumaratesDimethyl maleate, Diethyl fumarateForm relatively inert complexes with platinum(0), preventing reaction at room temperature.
AminesTriethylamine, N,N-dimethylformamideCoordinate to the platinum center, deactivating the catalyst.
Phosphines/PhosphitesTriphenylphosphineStrong coordination to the platinum center, effectively poisoning the catalyst.

Visualization of the Polymerization Workflow

PolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Analysis cluster_purification Purification & Characterization Monomer_Purity Monomer Purification (Distillation) Monomer_Charge Charge Monomers & Solvent Monomer_Purity->Monomer_Charge Reactor_Setup Inert Atmosphere (N2 Purge) Reactor_Setup->Monomer_Charge Heating Set Reaction Temperature Monomer_Charge->Heating Catalyst_Add Add Catalyst Heating->Catalyst_Add Polymerization Polymerization Catalyst_Add->Polymerization Monitoring Reaction Monitoring (FTIR, NMR) Polymerization->Monitoring Sampling Quenching Quenching/ Inhibition Monitoring->Quenching Purification Polymer Purification (Precipitation) Quenching->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Sources

Technical Support Center: Optimizing Hydrosilylation of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the hydrosilylation of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Fundamentals: The Hydrosilylation Reaction

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the vinyl groups on this compound.[1][2] This reaction is fundamental in silicone chemistry for creating new Si-C bonds, enabling the synthesis of complex organosilicon compounds, crosslinking polymers to form elastomers, and functionalizing surfaces.[2][3]

The reaction is most commonly catalyzed by platinum-based complexes, such as Karstedt's catalyst or Speier's catalyst.[1][3] The generally accepted mechanism for this transformation is the Chalk-Harrod mechanism, which provides a framework for understanding catalyst activity and the formation of potential side products.[2][4][5]

Chalk-Harrod Mechanism Pt0 Pt(0) Catalyst PtH_Si Pt(II) Hydrido-Silyl Intermediate Pt0->PtH_Si Oxidative Addition of R3Si-H PtH_Si_Olefin Olefin Coordinated Intermediate PtH_Si->PtH_Si_Olefin Olefin Coordination Pt_Alkyl Pt(II) Alkyl-Silyl Intermediate PtH_Si_Olefin->Pt_Alkyl Migratory Insertion Pt_Alkyl->Pt0 Reductive Elimination Product Hydrosilylation Product (R3Si-C-C-H) Pt_Alkyl->Product R3SiH Hydrosilane (R3Si-H) Olefin Vinylsiloxane (C=C)

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the hydrosilylation of this compound.

Category 1: Reaction Initiation & Catalyst Issues

Question: My hydrosilylation reaction has not started. What are the common causes and how can I troubleshoot this?

Answer: Failure to initiate is a frequent problem, often related to the catalyst's activity. Here is a logical workflow to diagnose the issue.

Troubleshooting_Workflow Start Symptom: Reaction Not Initiating CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckInhibitors Are inhibitors or poisons present? CheckCatalyst->CheckInhibitors Yes Sol_Catalyst Action: - Use fresh catalyst. - Consider a more active catalyst (e.g., Karstedt's). CheckCatalyst->Sol_Catalyst No CheckConditions Are reaction conditions correct? CheckInhibitors->CheckConditions No Sol_Inhibitors Action: - Purify reagents (distillation, carbon treatment). - Check for amines, thiols, phosphines in reagents. CheckInhibitors->Sol_Inhibitors Yes Sol_Conditions Action: - Gently warm the reaction (start at 40-50°C). - Ensure proper mixing. CheckConditions->Sol_Conditions No End Problem Solved CheckConditions->End Yes Side_Reactions cluster_products Reaction Products Reactants Vinylsiloxane + Hydrosilane Desired Desired β-addition Product (anti-Markovnikov) Reactants->Desired Main Pathway Isomerization Alkene Isomerization (Internal Vinyl) Reactants->Isomerization Side Reaction 1 Dehydro Dehydrogenative Silylation (Vinylsilane) Reactants->Dehydro Side Reaction 2 Crosslink Crosslinking / Oligomerization Reactants->Crosslink Side Reaction 3

Caption: Main and side reaction pathways in hydrosilylation.

  • Alkene Isomerization: Platinum catalysts can catalyze the migration of the double bond from the terminal position to an internal position. [3][4]These internal alkenes are much less reactive towards hydrosilylation. This is often favored by longer reaction times and higher temperatures.

  • Dehydrogenative Silylation: This process results in the formation of a vinylsilane and H₂ gas instead of the desired addition product. [4]It is more common with certain catalysts (like those based on iron or rhodium) but can occur with platinum under some conditions. [6]* Formation of α-adduct (Markovnikov addition): While the anti-Markovnikov (β-adduct) is heavily favored, a small amount of the Markovnikov (α-adduct) product can form. [6]The selectivity is highly dependent on the catalyst and substrate.

  • Catalyst Decomposition: At high temperatures, the homogeneous catalyst can decompose to form platinum black (colloidal platinum), which is catalytically inactive and can discolor the product. [3][4] Question: How can I minimize these side reactions?

Answer:

  • Use the Lowest Effective Temperature: Start at a low temperature and only increase it if necessary to achieve a reasonable rate.

  • Optimize Catalyst Loading: Use the minimum amount of catalyst required. Excess catalyst can promote side reactions.

  • Control Reaction Time: Monitor the reaction and stop it once the limiting reagent is consumed to prevent subsequent isomerization.

  • Use an Inhibitor: For applications requiring a long pot-life before curing (e.g., two-part silicones), a controlled amount of an inhibitor can be added to prevent premature reaction at room temperature. [3][7]The inhibitor's effect is overcome by heating.

Experimental Protocols

Protocol 1: General Procedure for Optimizing the Hydrosilylation of this compound

This protocol outlines a general approach using Karstedt's catalyst. All glassware should be oven-dried, and reagents should be anhydrous.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and any solvent (e.g., anhydrous toluene, 1-2 mL per mmol of substrate).

  • Reagent Addition: Add the hydrosilane (e.g., 1,1,3,3,5,5,5-heptamethyltrisiloxane, 2.05 eq to cap both vinyl ends) via syringe.

  • Equilibration: Stir the mixture at the desired starting temperature (e.g., 25°C or 40°C) for 10-15 minutes.

  • Initiation: Via syringe, add the Karstedt's catalyst solution (e.g., a solution in xylene, to achieve 10-20 ppm Pt). An exotherm may be observed.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via FT-IR or ¹H NMR. The reaction is complete when the Si-H signal disappears.

  • Work-up: Once complete, the reaction can be cooled. To remove the catalyst, the mixture can be stirred with activated carbon for 1-2 hours and then filtered through a pad of celite.

  • Purification: The solvent and any excess volatile reagents can be removed under reduced pressure. Further purification can be achieved by vacuum distillation if necessary.

Protocol 2: Monitoring Reaction Progress via FT-IR Spectroscopy

This is a rapid and effective method for tracking reaction kinetics. [5][8]

  • Baseline Spectrum: Before adding the catalyst, acquire a baseline FT-IR spectrum of the reaction mixture. Identify the sharp, characteristic Si-H stretching band, typically found around 2100-2200 cm⁻¹.

  • Time Zero (t=0): Add the catalyst to initiate the reaction and immediately start recording spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis: Plot the absorbance (or peak area) of the Si-H peak against time. The disappearance of this peak signifies the consumption of the hydrosilane and the progression of the reaction. Conversion can be calculated by normalizing the peak area to its initial value at t=0.

References

  • Krylova, A., & Ponomarenko, S. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers. [Link]

  • Pawlowska-Zygarowicz, A., et al. (2020). Optimization and intensification of hydrosilylation reactions using a microreactor system. New Journal of Chemistry. [Link]

  • Johnson Matthey. Karstedt catalysts. Johnson Matthey. [Link]

  • Lecuyer, J., et al. (2014). Hydrosilylation reaction inhibitors, and use thereof for preparing stable curable silicone compositions.
  • Indukuri, K., & Saikia, A. K. (2016). Recent Developments in the Chemistry of Vinylsiloxanes. Chemistry – An Asian Journal. [Link]

  • Organic Chemistry Portal. Vinylsiloxane synthesis. Organic Chemistry Portal. [Link]

  • Wikipedia. Hydrosilylation. Wikipedia. [Link]

  • Dembkowski, K., et al. (2023). Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. International Journal of Molecular Sciences. [Link]

  • European Patent Office. (2023). INHIBITORS OF HYDROSILYLATION CATALYSTS. EP 4074790 B1. [Link]

  • Cazacu, M., et al. (2019). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie. [Link]

  • Dow Inc. FAQ: Platinum Catalyzed Silicone Inhibitors. Dow Inc. [Link]

  • Request PDF. (2025). Silica-supported Karstedt-type catalyst for hydrosilylation reactions. Request PDF. [Link]

  • ResearchGate. (n.d.). Effects of temperature on the hydrosilylation conversion. ResearchGate. [Link]

  • Johnson Matthey. (2010). Platinum Catalysts for Hydrosilation. Scientific Spectator. [Link]

  • Rbihi, Z., et al. (2021). β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Open Access Library Journal. [Link]

  • Request PDF. (2025). Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. ResearchGate. [Link]

  • Request PDF. (n.d.). Solvent Effect on the Hydrosilylation Reactions for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene Catalyzed by Speier's Catalyst. ResearchGate. [Link]

  • Trost, B. M., & Ball, Z. T. (2005). An Alkyne Hydrosilylation-Oxidation Strategy for the Selective Installation of Oxygen Functionality. Journal of the American Chemical Society. [Link]

  • Kopylov, V. M., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers. [Link]

  • MDPI. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • Poremba, K., et al. (2021). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers. [Link]

  • ResearchGate. (n.d.). Hydrosilylation reactions involving 1,1,1,3,5,5,5‐heptamethyltrisiloxane with 1‐octene and allyl glycidyl ether. ResearchGate. [Link]

  • Dvornic, P. R. (2012). Hydrosilyl-Functional Polysiloxanes: Synthesis, Reactions and Applications. Advances in Polymer Science. [Link]

  • Semantic Scholar. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Semantic Scholar. [Link]

  • NIST. (n.d.). Trisiloxane, 1,1,3,3,5,5-hexamethyl-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Octene hydrosilylation with 1,1,1,3,5,5,5-heptamethyltrisiloxane. ResearchGate. [Link]

  • Gelest, Inc. (n.d.). 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE. Gelest, Inc. [Link]

Sources

preventing side reactions during the synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Side Reactions

Welcome to the technical support center for advanced siloxane synthesis. This guide is designed for researchers and chemists focused on the precise synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. As a key intermediate in silicone chemistry, particularly for creating polymers through hydrosilylation, achieving high purity of this molecule is paramount.[1] This document moves beyond standard procedures to provide in-depth troubleshooting advice and a mechanistic understanding of how to prevent common side reactions that plague this synthesis.

Section 1: Understanding the Core Synthesis and Its Challenges

The most common and direct route to synthesizing this compound is the co-hydrolysis of dichlorodimethylsilane and a suitable vinyl-functional silane, which serves as a chain-terminating unit. The process involves two fundamental steps:

  • Hydrolysis: The silicon-chlorine (Si-Cl) bonds in the precursors react with water to form highly reactive silanol (Si-OH) intermediates. This reaction is vigorous and produces hydrochloric acid (HCl) as a byproduct.[2][3]

  • Condensation: The silanol intermediates rapidly condense with each other, eliminating water to form stable silicon-oxygen-silicon (Si-O-Si) bonds, ultimately building the trisiloxane backbone.[4]

The primary challenge lies in controlling the condensation step. The reactive silanols can condense in multiple, undesired ways, leading to a mixture of products rather than the target molecule.

Desired Synthesis Pathway

The intended reaction pathway involves the controlled condensation of the hydrolyzed precursors to form the specific linear trisiloxane.

G cluster_precursors Precursors cluster_intermediates Reactive Intermediates A Dichlorodimethylsilane (CH₃)₂SiCl₂ C Dimethylsilanediol (CH₃)₂Si(OH)₂ A->C Hydrolysis (+H₂O, -HCl) B Dichloromethylvinylsilane (CH₃)(CH=CH₂)SiCl₂ D Methylvinylsilanediol (CH₃)(CH=CH₂)Si(OH)₂ B->D Hydrolysis (+H₂O, -HCl) E Target Product 1,1,3,3,5,5-Hexamethyl- 1,5-divinyltrisiloxane C->E Controlled Condensation D->E Controlled Condensation G cluster_products Potential Products A Silanol Intermediates ((CH₃)₂Si(OH)₂, (CH₃)(Vi)Si(OH)₂) B Desired Linear Trisiloxane A->B Controlled Condensation (Correct Stoichiometry, Low Temp) C Uncontrolled Polymerization (Longer Vinyl-Siloxanes) A->C Side Reaction (Excess Dimethylsilane, High Temp Equilibration) D Cyclic Byproducts (D₃, D₄, etc.) A->D Side Reaction (Dilute Conditions, Intramolecular Condensation)

Sources

Technical Support Center: Catalyst Selection and Optimization for 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to navigate the complexities of catalyst selection and reaction optimization with confidence.

Section 1: Hydrosilylation Reactions - The Workhorse of Silicone Chemistry

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across the vinyl groups of this compound, is a cornerstone of silicone polymer synthesis.[1][2] This reaction is prized for its efficiency and the formation of stable silicon-carbon bonds.[1] The most prevalent catalysts for this transformation are platinum-based, with Karstedt's catalyst being a popular choice due to its high activity at low concentrations.[3]

Frequently Asked Questions (FAQs) - Hydrosilylation

Q1: What is Karstedt's catalyst and why is it so commonly used?

A1: Karstedt's catalyst is a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane as a ligand.[2] Its widespread use stems from its high catalytic activity, which allows for rapid curing at both room and elevated temperatures with no by-product formation.[4] It is typically supplied as a solution for easy dosing and formulation.[4]

Q2: What is the typical catalyst loading for a hydrosilylation reaction with this compound?

A2: A general starting point for Karstedt's catalyst is a platinum loading of around 100 ppm.[4] However, the optimal loading can vary depending on the specific reactants, desired reaction rate, and presence of any inhibitors.

Q3: How should I store and handle Karstedt's catalyst?

A3: The stability of Karstedt's catalyst depends on its platinum concentration and formulation.[4] Lower concentrations (e.g., 9%) are generally stable at room temperature, while higher concentrations (e.g., 20%) should be refrigerated.[4] It is advisable to store the catalyst out of direct sunlight.[4] While not highly sensitive to moisture, significant water contamination can cause turbidity and decomposition at the phase boundary.[4]

Q4: Can I use solvents in my hydrosilylation reaction?

A4: While many hydrosilylation reactions can be performed neat, solvents like toluene, xylene, or other hydrocarbons can be used.[4] Solvents can help to control viscosity and improve the homogeneity of the reaction mixture.

Troubleshooting Guide: Hydrosilylation Reactions

This section addresses common issues encountered during the hydrosilylation of this compound.

Issue 1: Incomplete Reaction or Low Yield

Q: My reaction is not going to completion, or the yield of the desired product is low. What are the possible causes and how can I fix it?

A: Incomplete reactions are a frequent challenge. The underlying cause often lies with the catalyst's activity or the presence of impurities.

Potential Causes & Solutions:

  • Catalyst Inhibition or Poisoning: This is the most common culprit. Certain chemical functional groups can reversibly (inhibition) or irreversibly (poisoning) deactivate the platinum catalyst.[5]

    • Diagnosis: If the reaction starts and then slows down or stops, you may have an inhibitor present. If the reaction never initiates, a poison is likely the cause. A simple test is to add a small piece of a suspected contaminating material (e.g., a latex glove) to a small-scale control reaction.[6]

    • Common Inhibitors/Poisons:

      • Sulfur compounds: Found in latex, natural rubber, some oils, and certain solvents.[5][6]

      • Nitrogen compounds: Amines, amides, and nitriles can strongly coordinate to the platinum center.[6]

      • Tin compounds: Organotin compounds, often found in condensation-cure silicones, are potent inhibitors.[6]

      • Other materials: Some plastics like PVC, certain wood species, and masking tapes can also release inhibitory substances.[5][6]

    • Solution:

      • Identify and Eliminate the Source: Meticulously review all components and equipment in your experimental setup. Switch to nitrile gloves, use clean glassware, and ensure all reagents are of high purity.

      • Purify Reagents: If you suspect impurities in your this compound or hydrosilane, consider purification by distillation or filtration through a suitable adsorbent.

      • Increase Catalyst Loading: In some cases of mild inhibition, increasing the catalyst concentration can help to overcome the inhibitory effect. However, this is not a cost-effective or ideal solution.

  • Incorrect Stoichiometry: An improper ratio of Si-H to vinyl groups can lead to an incomplete reaction.

    • Solution: Carefully calculate and measure the molar equivalents of your reactants. For crosslinking reactions, the stoichiometry is critical to achieving the desired network structure.

  • Insufficient Temperature: While Karstedt's catalyst is active at room temperature, some reactions may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, monitoring the progress by techniques like FTIR or NMR spectroscopy. A typical temperature range is 20-200°C.[4]

Issue 2: Premature Gelation

Q: My reaction mixture is gelling too quickly, sometimes even before I can properly mix or apply it. What's causing this and how can I control the cure time?

A: Premature gelation occurs when the crosslinking reaction proceeds too rapidly. This can be due to a highly active catalyst system or the absence of a cure control agent.

Potential Causes & Solutions:

  • High Catalyst Activity: The formulation of Karstedt's catalyst can be designed for fast curing.

    • Solution:

      • Use an Inhibitor: Inhibitors are compounds that temporarily deactivate the catalyst at room temperature, allowing for a longer "pot life" or working time. The inhibitory effect is typically overcome by heating. Common inhibitors include acetylenic alcohols.

      • Quantitative Control of Inhibition: The amount of inhibitor is critical. The table below provides a conceptual guide to the effect of inhibitor concentration on pot life and cure temperature.

Inhibitor Concentration (relative to Pt)Pot Life at Room TemperatureOnset of Cure Temperature
LowShortLow
MediumModerateModerate
HighLongHigh
  • Elevated Ambient Temperature: Higher room temperatures will naturally accelerate the reaction rate.

    • Solution: Work in a temperature-controlled environment. For highly reactive systems, consider cooling the reactants before mixing.

Issue 3: Formation of Byproducts

Q: I'm observing unexpected peaks in my analytical data (e.g., GC, NMR). What are the likely side reactions and how can I minimize them?

A: While hydrosilylation is generally a clean reaction, side reactions can occur, particularly at elevated temperatures or with certain substrates.

Potential Side Reactions & Prevention:

  • Alkene Isomerization: The platinum catalyst can sometimes catalyze the isomerization of the vinyl group to an internal, less reactive alkene.

    • Prevention: Use the lowest effective reaction temperature and a minimal catalyst loading.

  • Dehydrogenative Silylation: This can occur as a competing reaction, leading to the formation of Si-Si coupled products and the release of hydrogen gas.

    • Prevention: This is more common with certain transition metal catalysts other than platinum. Sticking to a well-defined platinum catalyst system can minimize this.

Experimental Protocols

Protocol 1: Monitoring Hydrosilylation by 1H NMR Spectroscopy

  • Prepare a stock solution of your this compound and hydrosilane reactant in a deuterated solvent (e.g., CDCl3).

  • Acquire a 1H NMR spectrum of the starting material mixture.

  • Add the calculated amount of Karstedt's catalyst to the NMR tube.

  • Acquire spectra at regular time intervals to monitor the disappearance of the vinyl proton signals (typically in the 5.8-6.2 ppm region) and the Si-H proton signal (around 4.7 ppm), and the appearance of the new signals corresponding to the product.[7][8]

Protocol 2: Catalyst Removal Using Activated Carbon

  • Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., toluene, hexanes).

  • Add activated carbon (approximately 5-10 wt% of the total reaction mass) to the solution.[9][10]

  • Stir the mixture vigorously for several hours at room temperature.

  • Filter the mixture through a pad of celite or a fine frit to remove the activated carbon.[11]

  • Remove the solvent under reduced pressure to obtain the purified product.

Section 2: Alternative Catalytic Systems

While platinum catalysts are highly effective, their cost and potential for product contamination have driven research into alternatives.

Non-Platinum Hydrosilylation Catalysts

Recent advances have identified promising catalysts based on more earth-abundant and less expensive metals. Iron and cobalt complexes, in particular, have shown significant activity in hydrosilylation reactions.[12] These catalysts can offer different selectivity profiles compared to platinum and may be less susceptible to certain poisons.

Section 3: Other Reactions of this compound

The vinyl groups of this compound open the door to a variety of other polymerization and cross-coupling reactions.

Heck Coupling Reactions

The Heck reaction is a powerful tool for forming carbon-carbon bonds between a vinyl group and an aryl or vinyl halide, catalyzed by a palladium complex.[13] This can be used to graft aromatic functionalities onto the siloxane backbone.

Q: I want to perform a Heck reaction with this compound. What are the key considerations?

A: A typical Heck reaction protocol involves a palladium(0) catalyst, a phosphine ligand, a base, and an organic solvent.[14]

  • Catalyst System: A common catalyst is palladium(II) acetate, which is reduced in situ to the active Pd(0) species. A variety of phosphine ligands can be used to stabilize the catalyst and influence its reactivity.

  • Base: A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF or NMP are often used.

Acyclic Diene Metathesis (ADMET) Polymerization

ADMET is a step-growth polymerization that utilizes a metathesis catalyst, such as a Grubbs' or Schrock catalyst, to couple terminal dienes with the release of a small volatile molecule like ethylene.[15] This can be used to create unsaturated polysiloxanes.

Q: Can I use ADMET to polymerize this compound?

A: Yes, ADMET can be a viable method for polymerizing this monomer.

  • Catalyst: Second-generation Grubbs' catalysts are often effective for ADMET polymerizations.[16]

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere and may require elevated temperatures to drive off the ethylene byproduct and push the equilibrium towards polymer formation.[17]

Visualization of Key Processes

Catalyst Selection Workflow

Catalyst_Selection Start Define Reaction Goal Catalyst_Type Select Catalyst Type Start->Catalyst_Type Hydrosilylation Hydrosilylation Pt_Catalyst Platinum Catalyst (e.g., Karstedt's) Hydrosilylation->Pt_Catalyst High Activity Non_Pt_Catalyst Non-Platinum Catalyst (e.g., Fe, Co) Hydrosilylation->Non_Pt_Catalyst Lower Cost Heck Heck Coupling Pd_Catalyst Palladium Catalyst Heck->Pd_Catalyst ADMET ADMET Polymerization Metathesis_Catalyst Metathesis Catalyst (e.g., Grubbs') ADMET->Metathesis_Catalyst Catalyst_Type->Hydrosilylation Si-C bond formation Catalyst_Type->Heck C-C bond formation Catalyst_Type->ADMET Polymerization Optimization Optimize Reaction Conditions Pt_Catalyst->Optimization Non_Pt_Catalyst->Optimization Pd_Catalyst->Optimization Metathesis_Catalyst->Optimization

Caption: A decision workflow for selecting the appropriate catalyst based on the desired chemical transformation.

Troubleshooting Hydrosilylation Inhibition

Troubleshooting_Inhibition Start Low/No Reaction Check_Inhibitors Suspect Catalyst Inhibition/Poisoning Start->Check_Inhibitors Identify_Source Identify Potential Sources (e.g., gloves, reagents, equipment) Check_Inhibitors->Identify_Source Yes Success Reaction Proceeds Successfully Check_Inhibitors->Success No, check other parameters Test_Contamination Perform Small-Scale Contamination Test Identify_Source->Test_Contamination Purify_Reagents Purify Reagents Identify_Source->Purify_Reagents Increase_Catalyst Consider Increasing Catalyst Loading Identify_Source->Increase_Catalyst Eliminate_Source Eliminate Contamination Source Test_Contamination->Eliminate_Source Positive Eliminate_Source->Success Purify_Reagents->Success Increase_Catalyst->Success

Caption: A logical flow for diagnosing and resolving catalyst inhibition issues in hydrosilylation reactions.

References

  • Karstedt catalysts | Johnson Matthey. (n.d.). Retrieved January 13, 2026, from [Link]

  • A Technical Guide to Cure Inhibition - TECHSiL Ltd. (2025, July 14). Retrieved January 13, 2026, from [Link]

  • Polysiloxane Analysis on Agilent PLgel 5 µm MIXED-D using GPC/SEC with RI and ELS Detection. (n.d.). Retrieved January 13, 2026, from [Link]

  • Faglioni, F., & Goddard, W. A. (2002). Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. The Journal of Physical Chemistry B, 106(7), 1714–1721.
  • Activated carbon removes siloxane. (2024, June 13). Retrieved January 13, 2026, from [Link]

  • Heterogeneous Inhibition of Homogeneous Reactions: Karstedt Catalyzed Hydrosilylation. (n.d.). Retrieved January 13, 2026, from [Link]

  • NMR reaction monitoring robust to spectral distortions - ChemRxiv. (n.d.). Retrieved January 13, 2026, from [Link]

  • Comparative studies of poly(dimethyl siloxanes) using automated GPC-MALDI-TOF MS and on-line GPC-ESI-TOF MS - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Activated Carbon For Siloxane Removal | XMACC. (n.d.). Retrieved January 13, 2026, from [Link]

  • How to tailor flexible silicone elastomers with mechanical integrity: a tutorial review. (2019, February 11). Retrieved January 13, 2026, from [Link]

  • 7 1 H NMR showing the disappearance of vinyl and Si-H groups during hydrosilylation. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Fast, High-Resolution Analysis of Polydimethylsiloxanes in Toluene with Advanced Polymer Chromatography Coupled to Refractive Index Detection - Waters Corporation. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021, December 22). Retrieved January 13, 2026, from [Link]

  • Activated Carbon For Siloxane Removal - Heycarbons. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021, December 22). Retrieved January 13, 2026, from [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (n.d.). Retrieved January 13, 2026, from [Link]

  • Factors influencing mechanical long-term stability of condensation curing silicone elastomers | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction - Science and Education Publishing. (n.d.). Retrieved January 13, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

  • Typical structures of Schrock and Grubbs catalysts used in ADMET polymerization. (n.d.). Retrieved January 13, 2026, from [Link]

  • Using light to control the inhibition of Karstedt's catalyst - RSC Publishing. (n.d.). Retrieved January 13, 2026, from [Link]

  • Hydrosilylation Catalysts (Silicones) - Heraeus Precious Metals. (n.d.). Retrieved January 13, 2026, from [Link]

  • The Intramolecular Heck Reaction - Macmillan Group. (2004, July 14). Retrieved January 13, 2026, from [Link]

  • Block Copolymers: Synthesis, Self-Assembly, and Applications - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Say good bye to siloxane and ozone with activated carbon filters | CKD Mini Topics. (n.d.). Retrieved January 13, 2026, from [Link]

  • Heck Reactions with Aryl Chlorides - Diva-Portal.org. (2008, September 24). Retrieved January 13, 2026, from [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved January 13, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 13, 2026, from [Link]

  • Equilibrium in the system “Karstedt's catalyst—inhibitor.”. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021, December 22). Retrieved January 13, 2026, from [Link]

  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Siloxanes removal from biogas using activated carbon - SciSpace. (n.d.). Retrieved January 13, 2026, from [Link]

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  • Hydrosilylation reactions involving 1,1,1,3,5,5,5‐heptamethyltrisiloxane with 1‐octene and allyl glycidyl ether. … - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • US20220363837A1 - Low isomer hydrosilylation - Google Patents. (n.d.).
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  • ADMET Polymerization of Dimeric Cinchona Squaramides for the Preparation of a Highly Enantioselective Polymeric Organocatalyst - MDPI. (2020, May 25). Retrieved January 13, 2026, from [Link]

  • Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. (n.d.). Retrieved January 13, 2026, from [Link]

  • Alkyl Phosphite Inhibitors for Frontal Ring-Opening Metathesis Polymerization Greatly Increase Pot Life. (2017, May 19). Retrieved January 13, 2026, from [Link]

  • Formulation Tutorial DOWSIL™ EL TIPS Silicone Elastomer Blend - YouTube. (2024, June 21). Retrieved January 13, 2026, from [Link]

  • Extended para-hydrogenation monitored by NMR spectroscopy - PubMed. (2011, January 21). Retrieved January 13, 2026, from [Link]

Sources

purification techniques for high-purity 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile organosilicon compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the high purity required for your applications, such as in the synthesis of specialized polysiloxanes and as a component in advanced materials.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and general characteristics of HMVTS.

Q1: What is the typical purity of commercially available this compound, and what are the common impurities?

A1: Commercially available HMVTS typically has a purity of ≥98%.[2] The primary impurities often stem from the synthesis process, which can involve the reaction of 1,5-disodiumoxyhexamethylsiloxane with dichloromethylvinylsilane.[2] Common impurities include cyclic siloxanes (like octamethylcyclotetrasiloxane, D4), other linear siloxanes, and residual starting materials or solvents.[3][4]

Q2: How should I properly store high-purity this compound to prevent degradation?

A2: HMVTS should be stored in a shaded, sealed, and dry environment.[2] The vinyl groups are susceptible to polymerization, and the siloxane bonds can undergo hydrolysis in the presence of moisture and acid or base catalysts. Therefore, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container, away from sources of heat and light.

Q3: What analytical techniques are best suited for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for both quantifying the purity of HMVTS and identifying volatile impurities.[5][6] The mass spectrometer can help in identifying unknown peaks by their fragmentation patterns. For routine purity checks, Gas Chromatography with a Flame Ionization Detector (GC-FID) is also highly effective and quantitative.[5][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Purity After Synthesis

Q: My crude product shows multiple peaks on the GC-MS analysis. What is the best initial purification strategy?

A: For volatile and thermally stable compounds like HMVTS, fractional distillation under reduced pressure is the most effective and scalable initial purification method.[8][9] This technique separates compounds based on differences in their boiling points.[10][11]

  • Causality: The synthesis of HMVTS can lead to a mixture of linear and cyclic siloxanes with varying boiling points. Fractional distillation exploits these differences to isolate the desired product.[3][4]

  • Self-Validation: Monitor the temperature at the collection head during distillation. A stable temperature plateau indicates the collection of a pure fraction. Collect fractions and analyze each by GC-MS to confirm purity.

Below is a troubleshooting workflow for initial purification:

start Crude HMVTS Product distillation Perform Fractional Distillation under Reduced Pressure start->distillation analyze Analyze Fractions by GC-MS distillation->analyze pure Pure HMVTS (>99%) analyze->pure Success impure Purity Still Low analyze->impure Failure end Purification Complete pure->end column_chrom Consider Column Chromatography impure->column_chrom column_chrom->end

Caption: Initial Purification Workflow for HMVTS.

Issue 2: Persistent Cyclic Siloxane Impurities

Q: After fractional distillation, I still observe cyclic siloxane impurities (e.g., D4, D5) in my product. How can I remove them?

A: If fractional distillation is insufficient due to close boiling points, flash column chromatography on silica gel can be an effective secondary purification step.

  • Causality: Silica gel is a polar stationary phase. The polarity difference between the linear HMVTS and the less polar cyclic siloxanes allows for their separation.

  • Self-Validation: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. An ideal solvent system will show good separation between the product and impurity spots.[12]

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)[12]
Mobile Phase Start with a non-polar solvent like hexanes and gradually increase polarity with a solvent like ethyl acetate or dichloromethane.[13][14]
Loading Dry loading the crude product onto a small amount of silica is recommended for better resolution.[13][14]
Issue 3: Product Degradation During Purification

Q: I am losing a significant amount of product, and I suspect it is degrading during purification. What could be the cause?

A: HMVTS can be sensitive to acidic conditions, which may be present on the surface of standard silica gel. This can cause hydrolysis of the siloxane bonds or polymerization of the vinyl groups.

  • Causality: The silanol groups on the surface of silica gel are acidic and can catalyze degradation.[12]

  • Solution:

    • Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%).[12][13]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Self-Validation: Analyze the crude material before and after chromatography. A significant reduction in degradation products (e.g., higher molecular weight polymers or silanols) will validate the modified approach.

Issue 4: Siloxane Contamination in GC-MS Analysis

Q: I am seeing a series of evenly spaced peaks in my GC-MS background, which I suspect are siloxanes. How can I confirm this and prevent it?

A: This is a common issue in GC-MS analysis and is often due to "column bleed" or contamination from septa.[15][16]

  • Causality: The stationary phase of the GC column is often a polysiloxane, which can degrade at high temperatures, releasing cyclic siloxanes. Additionally, silicone-based septa in the injector port and vial caps can release siloxanes.[16][17]

  • Troubleshooting Steps:

    • Run a Blank: Inject a high-purity solvent. If the siloxane peaks are still present, the contamination is from your system.[15]

    • Check the Septum: Replace the injector septum with a high-quality, low-bleed septum. Bake out new septa before use.[16][17]

    • Use PTFE-lined Vial Caps: Ensure your sample vials use PTFE-lined septa to prevent leaching from the cap.[15]

    • Condition the Column: Properly condition the GC column according to the manufacturer's instructions to remove residual materials.

start Siloxane Peaks in GC-MS Blank check_septa Replace Injector and Vial Septa with Low-Bleed/PTFE-lined start->check_septa run_blank Run Solvent Blank check_septa->run_blank peaks_gone Peaks Eliminated run_blank->peaks_gone Success peaks_remain Peaks Remain run_blank->peaks_remain Still Contaminated end System Ready for Analysis peaks_gone->end condition_column Condition GC Column peaks_remain->condition_column condition_column->end

Caption: Troubleshooting Siloxane Contamination in GC-MS.

Part 3: Experimental Protocols

Protocol 1: High-Purity Fractional Distillation

This protocol is designed for the purification of HMVTS from less volatile and more volatile impurities.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a packed column for higher efficiency).

    • Use a short-path distillation head to minimize product loss.

    • Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to prevent moisture contamination.

  • Procedure:

    • Charge the distillation flask with the crude HMVTS and a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap.

    • Slowly reduce the pressure to the desired level (e.g., 1-20 mmHg).[3][4]

    • Begin heating the distillation flask gently in a heating mantle.

    • Collect a forerun fraction containing any low-boiling impurities.

    • When the vapor temperature stabilizes at the boiling point of HMVTS at that pressure, collect the main fraction in a pre-weighed, dry receiving flask.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

  • Purity Analysis:

    • Analyze the collected fraction(s) using GC-MS to confirm purity.

Compound Boiling Point (°C at 760 mmHg) Notes
1,1,3,3,5,5-Hexamethyltrisiloxane128[18][19]A potential related impurity.
This compound Not specified in search results, but expected to be higher than the non-vinylated analog.The target compound.
Octamethylcyclotetrasiloxane (D4)175A common cyclic impurity.

Note: Boiling points will be significantly lower under reduced pressure.

Protocol 2: Flash Column Chromatography

This protocol is for removing impurities with similar boiling points to HMVTS.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) where the HMVTS has an Rf value of approximately 0.2-0.3.[12]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the impure HMVTS in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the HMVTS.[13]

  • Product Recovery:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). MDPI. Retrieved January 10, 2026, from [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). ResearchGate. Retrieved January 10, 2026, from [Link]

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  • Disinfection of polyvinyl siloxane impression material by gaseous ozone | Request PDF - ResearchGate. (n.d.). Retrieved January 10, 2026, from [Link]

  • Syn dihydroxylation (video) - Khan Academy. (n.d.). Retrieved January 10, 2026, from [Link]

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Technical Support Center: Synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on byproduct analysis and troubleshooting. Here, we will delve into the common challenges encountered during the co-hydrolysis of dichlorodimethylsilane and dichloromethylvinylsilane and provide practical, field-proven solutions.

I. Understanding the Synthesis and its Challenges

The synthesis of this compound is a cornerstone reaction for producing a key intermediate in silicone chemistry. Its vinyl groups are readily functionalized, making it a versatile building block for a wide array of polysiloxanes. The most common synthetic route involves the co-hydrolysis of dichlorodimethylsilane and dichloromethylvinylsilane. While seemingly straightforward, this reaction is prone to the formation of various byproducts that can complicate purification and impact the quality of the final product.

The primary challenge lies in controlling the condensation of the reactive silanol intermediates. In addition to the desired linear trisiloxane, intramolecular and intermolecular condensation reactions can lead to the formation of cyclic siloxanes and higher molecular weight linear or branched polymers. Understanding the mechanisms that lead to these byproducts is the first step in mitigating their formation.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of this compound.

Q1: My reaction mixture turned into a gel. What happened and can I salvage it?

A1: Gel formation is a common issue that arises from excessive cross-linking, leading to the formation of a high-molecular-weight polysiloxane network. This is often caused by:

  • Trifunctional Impurities: The presence of trichlorosilanes (e.g., methyltrichlorosilane) in your starting materials can act as cross-linking agents.

  • Incorrect Stoichiometry: An excess of the dichloromethylvinylsilane relative to the dichlorodimethylsilane can increase the propensity for branching and cross-linking.

  • Inadequate Control of Reaction Conditions: High temperatures or localized high concentrations of reactants can accelerate condensation reactions, favoring the formation of a polymer network.

Troubleshooting Gel Formation:

  • Prevention is Key:

    • Starting Material Purity: Always use high-purity dichlorodimethylsilane and dichloromethylvinylsilane. Verify the purity of your starting materials by gas chromatography (GC) before use.

    • Stoichiometric Control: Carefully control the molar ratio of your starting materials. A slight excess of the monofunctional terminating agent can help to cap growing polymer chains and prevent gelation.

    • Controlled Addition: Add the chlorosilane mixture slowly to the water or vice versa, with vigorous stirring, to ensure rapid dispersion and avoid localized high concentrations.

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to moderate the rate of hydrolysis and condensation.

  • Salvaging a Gelled Reaction:

    • Unfortunately, once a significant amount of gel has formed, it is very difficult to reverse the process and salvage the desired product in high yield. The gel consists of a covalently cross-linked network that is insoluble.

    • In some cases, if the gelation is not extensive, it may be possible to break it down by adding a stronger acid or base catalyst and heating to promote siloxane bond rearrangement. However, this is often a complex and low-yielding process.

Q2: My final product is contaminated with a significant amount of cyclic siloxanes. How can I minimize their formation and remove them?

A2: The formation of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), is a thermodynamically driven process that competes with the formation of the desired linear product.[1]

Minimizing Cyclic Byproduct Formation:

  • Reaction Conditions:

    • Concentration: Running the reaction at a higher concentration can favor intermolecular condensation (leading to linear products) over intramolecular condensation (leading to cyclic products).

    • Temperature: Lower reaction temperatures generally slow down the rate of both desired and undesired reactions, but can provide better selectivity for the linear product.

    • pH Control: The pH of the reaction mixture can influence the relative rates of linear versus cyclic siloxane formation. Near-neutral pH conditions are often preferred.

Removing Cyclic Byproducts:

  • Fractional Distillation: This is the most effective method for removing cyclic byproducts from the desired this compound.[2] The cyclic siloxanes are typically more volatile than the linear trisiloxane. A distillation column with a high number of theoretical plates is recommended for efficient separation.[2]

  • Solvent Stripping: In some industrial processes, azeotropic distillation with a suitable solvent can be used to remove volatile cyclic impurities.[3]

Q3: The viscosity of my final product is too high. What is the cause and how can I control it?

A3: High viscosity is an indication of the presence of higher molecular weight linear or branched polysiloxanes.

Causes of High Viscosity:

  • Incorrect Stoichiometry: An insufficient amount of the chain-terminating agent will lead to the formation of longer polymer chains.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote further condensation reactions, leading to an increase in the average molecular weight of the product.

Controlling Viscosity:

  • Precise Stoichiometry: The most critical factor in controlling the viscosity of the final product is the precise control of the stoichiometry of the reactants. The molar ratio of the chain-extending monomer to the chain-terminating monomer will determine the average degree of polymerization and thus the viscosity.

  • Controlled Reaction Conditions: Maintain consistent reaction times and temperatures to ensure batch-to-batch reproducibility.

  • Quenching the Reaction: Once the desired degree of polymerization is reached, the reaction should be effectively quenched to prevent further condensation. This can be achieved by neutralizing the acid or base catalyst.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Observation Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Loss of product during work-up. - Predominant formation of byproducts.- Verify Stoichiometry: Double-check the molar ratios of your reactants. - Monitor Reaction Progress: Use GC or NMR to monitor the disappearance of starting materials and the formation of the product. - Optimize Reaction Time and Temperature: The reaction may require a longer time or a slightly higher temperature to go to completion. - Improve Work-up Procedure: Minimize losses during extraction and washing steps. Ensure complete phase separation.
Cloudy or Emulsified Reaction Mixture - Incomplete hydrolysis of chlorosilanes. - Formation of insoluble silanols. - Inefficient phase separation.- Ensure Sufficient Water: Verify that a stoichiometric excess of water is used for complete hydrolysis. - Improve Stirring: Vigorous stirring is crucial for efficient mixing of the organic and aqueous phases. - Adjust pH: The pH of the aqueous phase can affect the solubility of silanols. - Use a Co-solvent: In some cases, adding a co-solvent like isopropanol can improve miscibility and prevent emulsification.
Presence of High Molecular Weight Polymers (High Viscosity or Gels) - Presence of trifunctional impurities in starting materials. - Incorrect stoichiometry. - High reaction temperature or localized overheating.- Analyze Starting Materials: Use GC to check for trifunctional chlorosilanes. - Control Stoichiometry: Carefully measure and control the ratio of dichlorodimethylsilane to dichloromethylvinylsilane. - Maintain Low Temperature: Use an ice bath to keep the reaction temperature below 10 °C. - Slow Addition of Reactants: Add the chlorosilane mixture dropwise to the water with vigorous stirring.
Contamination with Cyclic Siloxanes (D4, D5, etc.) - Reaction conditions favoring intramolecular condensation (e.g., high dilution). - Thermodynamic equilibration.- Increase Reactant Concentration: Run the reaction at a higher concentration to favor intermolecular reactions. - Optimize Temperature and pH: Experiment with different temperatures and pH values to find conditions that minimize cyclic formation. - Purify by Fractional Distillation: Use a high-efficiency distillation column to separate the more volatile cyclic byproducts.
Inconsistent Batch-to-Batch Results - Variation in starting material quality. - Inconsistent reaction conditions (temperature, stirring, addition rate). - Moisture contamination.- Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP). - Use High-Purity Reagents: Source starting materials from a reliable supplier and verify their purity. - Control Reaction Parameters: Use automated temperature controllers and stirrers to ensure consistency. - Work Under Inert Atmosphere: Handle chlorosilanes under a dry nitrogen or argon atmosphere to prevent premature hydrolysis.

IV. Analytical Characterization of Byproducts

Accurate identification and quantification of byproducts are crucial for process optimization and quality control. The following table summarizes the key analytical techniques and expected observations for common byproducts.

Byproduct Analytical Technique Expected Observations
Cyclic Siloxanes (D3, D4, D5, etc.) Gas Chromatography-Mass Spectrometry (GC-MS) - Distinct peaks with characteristic retention times. - Mass spectra with specific fragmentation patterns (e.g., m/z 207 for D4).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si) - ¹H NMR: Sharp singlets for the methyl protons. - ²⁹Si NMR: Characteristic chemical shifts for the silicon atoms in the cyclic structures.
Higher Molecular Weight Linear/Branched Polysiloxanes Gel Permeation Chromatography (GPC) - A broad peak or a shoulder at a shorter retention time compared to the desired product, indicating a higher molecular weight distribution.
Viscometry - An increase in the viscosity of the product mixture.
Residual Silanols (Si-OH) Fourier-Transform Infrared (FTIR) Spectroscopy - A broad absorption band in the region of 3200-3700 cm⁻¹ corresponding to the O-H stretching vibration.
¹H NMR Spectroscopy - A broad, exchangeable proton signal. The chemical shift is dependent on concentration and solvent.

V. Experimental Protocols

A. Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired product specifications.

  • Reaction Setup:

    • Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

    • Place the flask in an ice-water bath to maintain a low temperature.

    • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrolysis:

    • Charge the flask with a mixture of deionized water and a suitable organic solvent (e.g., diethyl ether or toluene).

    • Prepare a mixture of dichlorodimethylsilane and dichloromethylvinylsilane in the desired molar ratio in the dropping funnel. A common starting ratio is 2 moles of dichloromethylvinylsilane to 1 mole of dichlorodimethylsilane.

    • Slowly add the chlorosilane mixture dropwise to the stirred water/solvent mixture while maintaining the temperature between 0 and 10 °C. The addition rate should be controlled to prevent a rapid increase in temperature.

  • Work-up:

    • After the addition is complete, continue stirring for an additional 30-60 minutes at low temperature.

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with a dilute solution of sodium bicarbonate (to neutralize the HCl byproduct) and then with deionized water until the aqueous layer is neutral.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.[5] Collect the fraction corresponding to the boiling point of this compound.

B. Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants Dichlorodimethylsilane & Dichloromethylvinylsilane Hydrolysis Co-hydrolysis (0-10 °C, vigorous stirring) Reactants->Hydrolysis Workup Aqueous Work-up (Neutralization & Washing) Hydrolysis->Workup Drying Drying over Anhydrous Agent Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Distillation Fractional Distillation (Reduced Pressure) Evaporation->Distillation Final_Product Pure 1,1,3,3,5,5-Hexamethyl- 1,5-divinyltrisiloxane Distillation->Final_Product Analysis Quality Control (GC-MS, NMR, FTIR) Final_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

VI. Mechanistic Insights into Byproduct Formation

The formation of byproducts during the co-hydrolysis of chlorosilanes is a complex process governed by the interplay of reaction kinetics and thermodynamics. The following diagram illustrates the key pathways leading to the desired linear product and the major byproducts.

Byproduct_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products DCDMS Dichlorodimethylsilane Silanols Silanediols (Me2Si(OH)2 & Me(Vi)Si(OH)2) DCDMS->Silanols Hydrolysis DCMVS Dichloromethylvinylsilane DCMVS->Silanols Hydrolysis Linear_Product Desired Linear Product (1,1,3,3,5,5-Hexamethyl- 1,5-divinyltrisiloxane) Silanols->Linear_Product Intermolecular Condensation (Controlled) Cyclic_Byproducts Cyclic Byproducts (D3, D4, D5, etc.) Silanols->Cyclic_Byproducts Intramolecular Condensation (Back-biting) Higher_Polymers Higher Molecular Weight Linear/Branched Polymers Silanols->Higher_Polymers Intermolecular Condensation (Uncontrolled)

Caption: Reaction pathways leading to the desired product and byproducts in siloxane synthesis.

VII. References

  • McGrath, J. E., & Riffle, J. S. (n.d.). An Overview of the Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Winter, H. H. (2015). Stopping of Crosslinking Reaction in a PDMS Polymer at the Gel Point. ResearchGate. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Procedure). Organic Chemistry Virtual Lab. Retrieved from [Link]

  • DOI. (n.d.). Entropy-driven depolymerization of polydimethylsiloxane. Retrieved from [Link]

  • Talalaeva, E. V., et al. (2022). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28.

  • Google Patents. (n.d.). WO2013050149A1 - Solvent stripping process for the removal of cyclic siloxanes (cyclomethicones) in silicone-based products. Retrieved from

  • Google Patents. (n.d.). US4609751A - Method of hydrolyzing chlorosilanes. Retrieved from

  • ZDHC. (n.d.). Fact Sheet Cyclic Polysiloxanes. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2006/041561 HYDROLYSIS OF CHLOROSILANES. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Talalaeva, E. V., et al. (2022). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers, 14(1), 28.

  • Lee, J., et al. (2018). Synthesis of 1,1,1,3,5,5,5-heptamethyltrisiloxane by response surface methodology. Journal of Industrial and Engineering Chemistry, 67, 236-242.

  • Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. In Silicon Compounds: Silanes and Silicones. Gelest, Inc. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). Retrieved from [Link]

  • Silicones Environmental, Health and Safety Center. (n.d.). GLOBAL SAFE HANDLING OF CHLOROSILANES. Retrieved from [Link]

  • Watson-Marlow Fluid Technology Group. (n.d.). A study of the effect of post-curing on the reduction of cyclosiloxanes contaminates in biopharmaceutical products. Retrieved from [Link]

  • Google Patents. (n.d.). US7208617B2 - Hydrolysis of chlorosilanes. Retrieved from

  • ResearchGate. (n.d.). Typical hydrolysis reaction mechanisms of chlorosilanes with water molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998015499A1 - Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock. Retrieved from

  • Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0543665A1 - Siloxane purification. Retrieved from

  • GL Sciences. (n.d.). Siloxane peaks in baseline GCMS. Retrieved from [Link]

  • ResearchGate. (n.d.). Information of GC-MS analysis for siloxane standards. Retrieved from [Link]

  • YouTube. (2023, January 12). How to Interpret 1H NMR Spectra: Part 5 - Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of hexamethyltrisiloxanediol blocked with chloro(dimethyl)vinylsilane. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • DTIC. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Retrieved from [Link]

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Technical Support Center: Degradation of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M₂V)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M₂V). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile molecule. We will explore its degradation pathways under common stress conditions, offering field-proven advice and robust analytical protocols to ensure the integrity of your results.

Introduction: Why M₂V Degradation Matters

This compound is a key intermediate in silicone chemistry, valued for its two terminal vinyl groups that allow for participation in reactions like hydrosilylation and radical polymerization.[1][2] Its unique structure, combining a flexible siloxane backbone with reactive vinyl functionalities, makes it essential in the synthesis of functionalized polysiloxanes, coatings, and specialty polymers.[1] However, this same reactivity can be a double-edged sword. Understanding its stability and degradation pathways under thermal, hydrolytic, oxidative, and photolytic stress is critical for predicting product shelf-life, ensuring formulation stability, and troubleshooting unexpected experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability and analysis of M₂V.

Q1: What are the primary stress factors that can cause the degradation of M₂V?

A1: The degradation of M₂V, like other siloxane-based materials, is primarily initiated by four key stress factors:

  • Thermal Stress: High temperatures can induce cleavage of the siloxane (Si-O) backbone.[3]

  • Hydrolytic Stress: The presence of water, especially under acidic or alkaline conditions, can lead to the hydrolysis of Si-O bonds.[4][5]

  • Oxidative Stress: The combination of heat and oxygen can accelerate degradation and lead to the oxidation of methyl groups.[3][6]

  • Photolytic Stress (UV Radiation): High-energy ultraviolet light can cause bond dissociation, leading to the formation of radicals and subsequent secondary reactions.[7][8]

The vinyl groups add a layer of complexity, as they can be more susceptible to certain oxidative and photolytic reactions than the rest of the molecule.

Q2: Which analytical techniques are most effective for monitoring M₂V degradation?

A2: A multi-pronged analytical approach is recommended for a comprehensive understanding of M₂V degradation. No single technique tells the whole story. The choice of method depends on the nature of the degradation products (volatile vs. non-volatile, changes in molecular weight, etc.).

Analytical TechniquePrimary Application for M₂V Degradation StudiesKey Insights Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile degradation products.[8][9]Detects low molecular weight cyclic and linear siloxanes, and other small molecule fragments.
Thermogravimetric Analysis (TGA) Assessing thermal stability.[6][10]Determines the onset temperature of degradation and quantifies mass loss as a function of temperature.
Fourier-Transform Infrared Spectroscopy (FTIR) Monitoring changes in chemical functional groups.[9][11]Identifies the formation of new bonds (e.g., Si-OH from hydrolysis) or the loss of existing ones (e.g., vinyl C=C).
Size-Exclusion Chromatography (SEC / GPC) Analyzing changes in molecular weight distribution.[4]Useful for studying polymerization or cross-linking side reactions.
Differential Scanning Calorimetry (DSC) Studying phase transitions and thermal events.[1]Can indicate changes in the material's thermal properties due to cross-linking or scission.
Q3: What is the general mechanism for the thermal and hydrolytic breakdown of the siloxane backbone?

A3: The core degradation mechanism for the siloxane backbone involves the cleavage of the Si-O-Si linkage.

  • Thermally, this often occurs via an intramolecular "back-biting" reaction, where the chain curls back on itself, leading to the formation of thermodynamically stable cyclic siloxanes (like D₃, D₄, etc.).[3][12]

  • Hydrolytically, the Si-O bond is attacked by water (or H₃O⁺/OH⁻), resulting in cleavage to form silanol (Si-OH) end groups.[4][5] These silanols can then undergo self-condensation to form new siloxane bonds, potentially leading to changes in viscosity or structure.

Below is a diagram illustrating these primary degradation routes.

G cluster_stress Stress Conditions cluster_products Primary Degradation Products Thermal Thermal Cyclics Cyclic Siloxanes (D₃, D₄, etc.) Thermal->Cyclics Back-biting Hydrolytic (H₂O, H⁺/OH⁻) Hydrolytic (H₂O, H⁺/OH⁻) Silanols Silanols & Linear Oligomers Hydrolytic (H₂O, H⁺/OH⁻)->Silanols Si-O Cleavage Oxidative (O₂) Oxidative (O₂) Oxidized Oxidized Species (e.g., Formaldehyde, Silica) Oxidative (O₂)->Oxidized Radical Oxidation Photolytic (UV) Photolytic (UV) Crosslinked Cross-linked/Polymerized Network Photolytic (UV)->Crosslinked Vinyl/Methyl Radical Formation M2V This compound (M₂V)

Caption: Overview of M₂V degradation under various stress conditions.

Part 2: Troubleshooting Guides for Specific Stress Conditions

Thermal Degradation

Q: My process requires heating a formulation containing M₂V above 250°C. My final product is showing haze and my GC-MS analysis reveals several unexpected peaks. What is happening?

A: At temperatures approaching and exceeding 250-300°C, M₂V will undergo thermal degradation.[3] The Si-O bonds in the trisiloxane backbone, while relatively stable, are susceptible to cleavage at these temperatures.

  • Causality: The primary mechanism is an intramolecular nucleophilic attack, or "back-biting," where a terminal oxygen atom attacks a silicon atom further down the chain. This process results in the scission of the linear chain and the formation of volatile cyclic siloxanes. The most common products are hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄), which would appear as new peaks in your GC-MS analysis.[9][12] The haze in your product could be due to the formation of insoluble, higher molecular weight cross-linked structures or even silica if oxygen is present.[6]

G M2V M₂V Chain Transition Chain-folded Transition State M2V->Transition Heat (>250°C) Back-biting Products Volatile Cyclic Siloxanes (e.g., D₃, D₄, D₅) Transition->Products Si-O Scission

Caption: Thermal degradation of siloxanes via the back-biting mechanism.

  • Troubleshooting & Validation:

    • Run a TGA: Perform a TGA scan on pure M₂V under an inert nitrogen atmosphere to determine the precise onset temperature of degradation. The depolymerization of polydimethylsiloxane (PDMS) starts around 290°C in air and 400°C in nitrogen.[4] The presence of vinyl groups may alter this slightly.

    • GC-MS Confirmation: Compare the mass spectra of your unknown peaks to a library of known cyclic siloxanes. The fragmentation patterns for D₃, D₄, etc., are well-characterized.

    • Process Optimization: If possible, reduce the processing temperature or residence time at peak temperature. If high temperatures are unavoidable, ensure the process occurs under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, which can lower the degradation temperature.[6]

Hydrolytic Degradation

Q: I am developing an aqueous formulation. Over time, I observe a change in viscosity and pH drift. Could the M₂V be hydrolyzing?

A: Yes, this is a strong possibility. While siloxanes are hydrophobic, the Si-O bond is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[4] The degradation is significantly more effective under highly alkaline or highly acidic conditions.[4][5]

  • Causality:

    • Under acidic conditions (e.g., pH < 4): The reaction is initiated by the protonation of a siloxane oxygen, making the adjacent silicon atom more electrophilic and susceptible to attack by water.

    • Under alkaline conditions (e.g., pH > 9): The hydroxide ion directly attacks the silicon atom, leading to the cleavage of the Si-O bond. The primary products of M₂V hydrolysis are silanols, specifically vinyl- and methyl-functionalized silanediols and related oligomers. These silanols are more polar than the parent M₂V and can subsequently undergo self-condensation reactions, forming new, larger siloxane structures. This condensation process can lead to the observed increase in viscosity. The consumption or production of H⁺/OH⁻ during these reactions can also explain the pH drift.

G M2V M₂V Silanol Vinyl- & Methyl-functional Silanol Intermediates M2V->Silanol Hydrolysis H2O H₂O (Acid/Base Catalyst) H2O->Silanol Condensation Self-Condensation Silanol->Condensation Products Higher MW Siloxanes + H₂O Condensation->Products G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis Prep Prepare solutions/mixtures of M₂V in relevant matrix (e.g., solvent, formulation base) Control Store Control Sample (e.g., 4°C, dark, inert atm.) Prep->Control Thermal Thermal: Heat sealed vials at T₁, T₂, T₃ (e.g., 150, 200, 250°C) under N₂ for X hours Prep->Thermal Hydrolytic Hydrolytic: Aqueous solution at pH 2, 7, 12 (e.g., 50°C) for X days Prep->Hydrolytic Oxidative Oxidative: Heat in open air or bubble O₂ (e.g., 150°C) for X hours Prep->Oxidative Photolytic Photolytic: Expose thin film in QUV chamber (UVA/UVB) for X hours Prep->Photolytic Analysis Analyze stressed and control samples using a multi-technique approach Thermal->Analysis Hydrolytic->Analysis Oxidative->Analysis Photolytic->Analysis GCMS GC-MS for volatiles Analysis->GCMS FTIR FTIR for functional groups Analysis->FTIR TGA TGA for thermal stability Analysis->TGA Viscosity Viscometry for rheology Analysis->Viscosity

Caption: Experimental workflow for a forced degradation study of M₂V.

Methodology:

  • Sample Preparation: Prepare identical samples of M₂V in the matrix of interest (e.g., 1% w/v in a specific solvent or formulation base).

  • Control Sample: Immediately store a control sample under conditions known to minimize degradation (e.g., refrigerated, protected from light, under nitrogen).

  • Stress Application:

    • Thermal: Place samples in sealed glass ampoules under a nitrogen blanket. Heat in ovens at selected temperatures for a defined period.

    • Hydrolytic: Adjust the pH of aqueous samples using HCl or NaOH. [5]Store in sealed containers at a constant, elevated temperature.

    • Oxidative: Heat samples in loosely capped vials to allow air exposure.

    • Photolytic: Cast a thin film of the sample on a quartz slide and place it in a calibrated UV weathering chamber.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the control and stressed samples using the techniques outlined in the table above to quantify the extent of degradation and identify the products formed.

References
  • Degradation studies on polydimethylsiloxane. Doria.fi. Available at: [Link]

  • Oxidation, Chain Scission and Cross-Linking Studies of Polysiloxanes upon Ageings. Scientific Research Publishing. Available at: [Link]

  • Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Royal Society of Chemistry. Available at: [Link]

  • Polysiloxane Coatings Biodeterioration in Nature and Laboratory. National Center for Biotechnology Information. Available at: [Link]

  • Degradation Reactions in Silicone Polymers. National Technical Reports Library. Available at: [Link]

  • The Thermal Degradation Behaviour of a Series of Siloxane Copolymers - a Study by Thermal Volatilisation Analysis. ResearchGate. Available at: [Link]

  • Polydimethylsiloxane Thermal Degradation Part 1. Kinetic Aspects. ResearchGate. Available at: [Link]

  • New Aspects of Degradation in Silicone Rubber under UVA and UVB Irradiation: A Gas Chromatography–Mass Spectrometry Study. MDPI. Available at: [Link]

  • Study of the Degradation of Polydimethylsiloxanes on Soil. ACS Publications. Available at: [Link]

  • Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. National Center for Biotechnology Information. Available at: [Link]

  • Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Scientific Spectator. Available at: [Link]

  • Vinyl-functionalized polysiloxane as radical scavenger during the degradation of poly(vinyl chloride). ResearchGate. Available at: [Link]

  • Degradation of polydimethylsiloxane in simulated industrial process environments. Doria.fi. Available at: [Link]

  • Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. Royal Society of Chemistry. Available at: [Link]

  • Experimental investigation of the degradation mechanism of silicone rubber exposed to heat and gamma rays. IET Digital Library. Available at: [Link]

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Technical Support Center: A Scientist's Guide to Molecular Weight Control in the Polymerization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polymers derived from 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. This guide is designed for researchers, scientists, and drug development professionals who are looking to precisely control the molecular weight of their polymers, a critical parameter that dictates the final material's properties and performance. Here, we will delve into the nuances of various polymerization techniques, offer troubleshooting advice for common experimental hurdles, and provide detailed protocols to enhance the reproducibility and success of your work.

Understanding the Fundamentals: Why Molecular Weight Control is Crucial

The molecular weight of a polymer is a key determinant of its physical and mechanical properties, including its viscosity, thermal stability, and mechanical strength. In biomedical applications, such as drug delivery systems, the molecular weight of the polymer carrier can significantly influence the drug release profile, biodistribution, and clearance from the body. Therefore, the ability to predictably tune the molecular weight of polymers synthesized from this compound is paramount for the development of advanced materials with tailored functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound with controlled molecular weight?

There are three main strategies for achieving controlled polymerization of this divinyl monomer:

  • Hydrosilylation Polymerization: This is a polyaddition reaction where the vinyl groups of the monomer react with a difunctional or multifunctional silicon hydride (Si-H) crosslinker in the presence of a platinum catalyst. The molecular weight is primarily controlled by the stoichiometry of the reactants and the reaction conditions.

  • Anionic Ring-Opening Polymerization (AROP): While not a direct polymerization of the divinyl monomer itself, AROP of cyclic siloxane monomers (like hexamethylcyclotrisiloxane, D3) can be employed to create living polysiloxane chains of a specific length. These "living" polymers can then be end-capped with a molecule containing a vinyl group, or a divinyl monomer can be incorporated to create more complex architectures. This method offers excellent control over molecular weight and results in a narrow molecular weight distribution.[1][2][3][4]

  • Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be utilized to control the polymerization of the vinyl groups. By using a suitable RAFT agent, it is possible to achieve a living-like polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity.[5][6]

Q2: How does the stoichiometry of reactants in hydrosilylation affect the molecular weight of the resulting polymer?

In hydrosilylation polymerization, the molecular weight of the polymer is highly dependent on the molar ratio of the Si-H groups to the vinyl groups.

  • To achieve a high molecular weight linear polymer, a stoichiometric ratio (1:1) of Si-H to vinyl groups is theoretically required.

  • An excess of the divinyl monomer will result in a lower molecular weight polymer with vinyl end groups.

  • An excess of the Si-H containing crosslinker will lead to a lower molecular weight polymer with Si-H end groups.

Q3: What is the role of the catalyst concentration in hydrosilylation polymerization?

The concentration of the platinum catalyst plays a crucial role in the kinetics of the hydrosilylation reaction, which in turn affects the final molecular weight.

  • Higher catalyst concentrations generally lead to faster reaction rates. This can favor the formation of higher molecular weight polymers by promoting chain growth over potential side reactions or termination steps.[7] However, excessively high concentrations can also lead to uncontrolled crosslinking and gelation.

  • Lower catalyst concentrations result in slower reactions. This can sometimes be advantageous for better control over the polymerization process, especially for achieving lower molecular weight polymers or when trying to avoid premature gelation in highly functional systems.[7]

Q4: Can I use radical polymerization to polymerize this compound? How can I control the molecular weight?

Yes, the vinyl groups of the monomer can undergo free-radical polymerization. However, conventional free-radical polymerization often leads to polymers with broad molecular weight distributions. To control the molecular weight, you can employ:

  • Chain Transfer Agents (CTAs): The addition of a chain transfer agent, such as a thiol (e.g., dodecyl mercaptan), will lower the average molecular weight of the polymer. The degree of molecular weight reduction is dependent on the concentration and the chain transfer constant of the CTA.

  • Controlled Radical Polymerization (CRP): As mentioned earlier, techniques like RAFT provide excellent control over the polymerization, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound and provides potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low Polymer Molecular Weight 1. Incorrect Stoichiometry in Hydrosilylation: An excess of either the Si-H or vinyl component will limit chain growth. 2. Presence of Impurities: Water or other protic impurities can react with Si-H groups, disrupting the stoichiometry. 3. Insufficient Catalyst Activity or Concentration: The catalyst may be old, poisoned, or used at too low a concentration. 4. High Concentration of Chain Transfer Agent (in radical polymerization): Overuse of a CTA will result in shorter polymer chains.1. Verify Stoichiometry: Carefully calculate and measure the molar ratio of reactants. Consider using a slight excess of the divinyl monomer for vinyl-terminated polymers or the Si-H crosslinker for Si-H-terminated polymers of a specific low molecular weight. 2. Purify Reactants and Solvent: Ensure all reactants and the solvent are dry and free of impurities. 3. Optimize Catalyst: Use a fresh, active catalyst and consider increasing the concentration incrementally. Recommended starting points for platinum catalysts are often in the range of 5-20 ppm.[8] 4. Adjust CTA Concentration: Reduce the concentration of the chain transfer agent.
High Polymer Molecular Weight / Premature Gelation 1. Near-Perfect Stoichiometry in Hydrosilylation with High Monomer Concentration: This can lead to very high molecular weight polymers and eventually gelation. 2. High Catalyst Concentration: A very active catalyst can lead to rapid, uncontrolled polymerization and crosslinking. 3. High Reaction Temperature: Elevated temperatures can significantly increase the reaction rate, leading to gelation.1. Introduce a Stoichiometric Imbalance: Deliberately use a slight excess of one of the monomers to cap the chains and limit the molecular weight. 2. Reduce Catalyst Concentration: Lower the amount of catalyst to slow down the reaction. 3. Lower the Reaction Temperature: Conduct the polymerization at a lower temperature to gain better control over the reaction kinetics. 4. Use an Inhibitor: For platinum-catalyzed hydrosilylation, an inhibitor can be added to the formulation to increase the pot life and control the onset of curing.[9]
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Side Reactions: In hydrosilylation, side reactions such as isomerization of the vinyl group can occur.[7] In cationic polymerization, backbiting can lead to the formation of cyclic species and broaden the MWD.[10] 2. Slow Initiation in Radical Polymerization: If the initiation rate is slow compared to the propagation rate in conventional radical polymerization, it can lead to a broad MWD. 3. Chain Transfer to Polymer: This can lead to branched structures and a broadening of the molecular weight distribution.1. Optimize Reaction Conditions: Adjust the temperature and catalyst to minimize side reactions. For AROP, using a promoter can help suppress backbiting.[11] 2. Use a Controlled Polymerization Technique: Employ AROP or a CRP method like RAFT for better control over the polymerization and to achieve a narrow PDI.[1][5] 3. Lower Monomer Conversion: In some cases, running the polymerization to a lower conversion can help to minimize chain transfer to the polymer.
Bimodal Molecular Weight Distribution 1. Presence of Two Active Catalyst Species: Different catalyst species may have different activities, leading to two distinct polymer populations. 2. Slow Initiation Followed by Rapid Propagation: This can sometimes result in a population of short chains formed early on and a population of long chains formed later. 3. Formation of Cyclic Oligomers: In ring-opening polymerization, an equilibrium between linear polymer and cyclic oligomers can lead to a bimodal distribution.[12]1. Use a Well-Defined Catalyst: Ensure the catalyst is a single, well-characterized species. 2. Optimize Initiation: In radical polymerization, choose an initiator that decomposes at a steady rate at the reaction temperature. 3. Adjust Polymerization Conditions: In AROP, conditions can be optimized to minimize the formation of cyclic byproducts, such as using a higher monomer concentration.

Experimental Protocols

Protocol 1: Controlled Molecular Weight via Hydrosilylation Polymerization

This protocol describes the synthesis of a linear polysiloxane with a target molecular weight by controlling the stoichiometry of the reactants.

Objective: To synthesize a vinyl-terminated polysiloxane with a target number-average molecular weight (Mn) of ~5000 g/mol .

Materials:

  • This compound (Monomer, MW = 260.55 g/mol )

  • 1,1,3,3-Tetramethyldisiloxane (Crosslinker, MW = 134.33 g/mol )

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Calculation of Reactant Stoichiometry:

    • To achieve a target Mn of ~5000 g/mol , a slight excess of the divinyl monomer will be used. The molar ratio of vinyl groups to Si-H groups will be slightly greater than 1.

    • Calculate the required moles of each reactant based on the desired scale of the reaction.

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the calculated amount of this compound and anhydrous toluene.

    • Purge the system with dry nitrogen for 15-20 minutes.

  • Initiation:

    • While stirring, add the calculated amount of 1,1,3,3-Tetramethyldisiloxane to the reaction mixture.

    • Add the Karstedt's catalyst solution (typically 5-10 ppm Pt relative to the total weight of the reactants) via a syringe.

  • Polymerization:

    • Heat the reaction mixture to 60-80°C and monitor the reaction progress by periodically taking samples for analysis (e.g., by FT-IR to follow the disappearance of the Si-H peak at ~2120-2260 cm⁻¹).

  • Work-up:

    • Once the reaction is complete (disappearance of the Si-H peak), cool the mixture to room temperature.

    • The polymer solution can be used as is, or the solvent can be removed under reduced pressure to yield the neat polymer.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the structure and end groups using ¹H and ²⁹Si NMR spectroscopy.

Protocol 2: Controlled Molecular Weight via Anionic Ring-Opening Polymerization (AROP) of D3

This protocol outlines the synthesis of a well-defined polysiloxane with a predictable molecular weight by controlling the monomer-to-initiator ratio.

Objective: To synthesize a polysiloxane with a target Mn of ~10,000 g/mol .

Materials:

  • Hexamethylcyclotrisiloxane (D3, monomer)

  • sec-Butyllithium (Initiator)

  • Anhydrous Tetrahydrofuran (THF, solvent and promoter)

  • Chlorodimethylvinylsilane (Terminating agent)

Procedure:

  • Purification:

    • D3 should be purified by sublimation.

    • THF must be rigorously dried, typically by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere.

  • Reaction Setup:

    • Assemble a flame-dried glass reactor under a high vacuum line or in a glovebox.

    • Add the desired amount of purified D3 and anhydrous THF to the reactor.

  • Initiation:

    • Cool the reactor to 0°C.

    • Calculate the required amount of sec-butyllithium initiator based on the target Mn (Mn = (mass of monomer / moles of initiator) + MW of initiator).

    • Add the calculated amount of sec-butyllithium solution to the reactor via a gas-tight syringe.

  • Polymerization:

    • Allow the reaction to proceed at room temperature. The polymerization of D3 is typically fast.

  • Termination:

    • After the desired polymerization time (or after complete monomer conversion), terminate the living anionic chain ends by adding a slight excess of chlorodimethylvinylsilane. This will introduce a vinyl group at the chain end.

  • Work-up:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

    • Filter and dry the polymer under vacuum.

  • Characterization:

    • Analyze the Mn and PDI of the polymer by GPC.

    • Confirm the structure and end-group functionalization by ¹H and ²⁹Si NMR.

Visualizations

Workflow for Molecular Weight Control in Hydrosilylation

Hydrosilylation_MW_Control cluster_Inputs Inputs cluster_Process Polymerization Process cluster_Outputs Outputs Monomer Divinyltrisiloxane Reaction Hydrosilylation Reaction Monomer->Reaction Crosslinker H-Siloxane Crosslinker->Reaction Catalyst Platinum Catalyst Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Polymer Polysiloxane Reaction->Polymer Control Control Parameters Control->Reaction Stoichiometry Temperature Catalyst Conc. Analysis GPC & NMR Analysis Polymer->Analysis Analysis->Control Feedback Loop for Optimization caption Fig. 1: Workflow for Hydrosilylation MW Control

Caption: A schematic overview of the experimental workflow for controlling the molecular weight of polysiloxanes synthesized via hydrosilylation polymerization.

Logical Relationship of Parameters in AROP

AROP_Logic cluster_Control Controllable Parameters cluster_Outcome Desired Outcomes Monomer_Initiator_Ratio [Monomer] / [Initiator] Ratio Target_MW Target Molecular Weight (Mn) Monomer_Initiator_Ratio->Target_MW Directly Proportional Purity Monomer & Solvent Purity Purity->Target_MW Affects accuracy Low_PDI Low Polydispersity (PDI) Purity->Low_PDI Crucial for Termination Terminating Agent End_Functionality Defined End-Functionality Termination->End_Functionality Determines caption Fig. 2: Key Parameter Relationships in AROP

Caption: A diagram illustrating the logical relationships between key experimental parameters and the desired outcomes in anionic ring-opening polymerization for precise molecular weight control.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Copolymers Synthesized with 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in Advanced Copolymer Design

In the landscape of advanced materials, the quest for polymers with tailored properties is perpetual. Researchers and drug development professionals continually seek materials that offer a specific combination of flexibility, stability, and functionality. It is in this context that this compound, hereafter referred to as M2V, emerges as a pivotal building block. With a molecular formula of C₁₀H₂₄O₂Si₃, M2V is a unique organosilicon compound featuring a trisiloxane backbone with six methyl groups and two terminal vinyl groups.[1][2] This structure is the key to its versatility, enabling its integration into a diverse range of copolymers through mechanisms such as hydrosilylation and free-radical polymerization.[1]

The incorporation of the flexible Si-O-Si backbone of M2V into polymer chains imparts a unique set of properties, including a low glass transition temperature (Tg) around -99°C, enhanced thermal stability with decomposition temperatures exceeding 250°C, and low surface energy.[1][3] These characteristics are highly desirable in applications ranging from high-performance coatings and adhesives to biocompatible materials for medical devices.[1][4]

This guide provides a comprehensive comparison of copolymers synthesized with M2V against relevant alternatives. We will delve into the synthesis strategies, present a battery of characterization techniques with detailed protocols, and offer a comparative analysis of the resulting material properties. The objective is to equip researchers with the knowledge to strategically employ M2V in the design of next-generation copolymers.

Synthesis of M2V-Containing Copolymers: A Comparative Overview

The reactivity of the terminal vinyl groups in M2V allows for its participation in several polymerization reactions.[1] The choice of synthesis route is critical as it dictates the final copolymer architecture and, consequently, its macroscopic properties.

A prevalent method for synthesizing M2V-containing copolymers is through the interaction of 1,5-disodiumoxyhexamethyltrisiloxane with various dichlorodiorganosilanes.[5][6][7][8] This approach allows for the creation of copolymers with a regular alternation of siloxane units. Depending on the reaction conditions, this method can yield both cyclotetrasiloxanes and linear polymers with preparative yields of 55–75% for the cyclic compounds.[5][6][7][8]

Another significant synthetic pathway is the platinum-catalyzed hydrosilylation reaction.[1] This involves the addition of a silicon-hydride (Si-H) bond across the vinyl group of M2V. This method is highly efficient and allows for the formation of well-defined network structures. Key parameters to control in this process include temperature (typically 60–90°C), catalyst loading (5–50 ppm of platinum), and the use of a solvent like toluene to ensure miscibility.[1]

The following diagram illustrates a generalized workflow for the synthesis of M2V copolymers.

G cluster_synthesis Synthesis of M2V Copolymers M2V 1,1,3,3,5,5-Hexamethyl- 1,5-divinyltrisiloxane (M2V) Reaction Polymerization Reaction (e.g., Hydrosilylation, Condensation) M2V->Reaction Comonomer Comonomer (e.g., Dichlorodiorganosilane, Si-H containing monomer) Comonomer->Reaction Initiator Initiator/Catalyst (e.g., Platinum catalyst) Initiator->Reaction Solvent Anhydrous Solvent (e.g., Toluene, MTBE) Solvent->Reaction Purification Purification (e.g., Distillation, Precipitation) Reaction->Purification Copolymer M2V-Containing Copolymer Purification->Copolymer

Caption: Generalized workflow for the synthesis of M2V-containing copolymers.

Characterization of M2V Copolymers: A Multi-faceted Approach

A thorough characterization of M2V-containing copolymers is essential to understand their structure-property relationships. This section details key analytical techniques and provides comparative data against alternative silicone polymers.

Structural and Molecular Weight Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy and Gel Permeation Chromatography (GPC) are fundamental for elucidating the structure and molecular weight distribution of the synthesized copolymers.

  • ¹H and ¹³C NMR are used to confirm the incorporation of M2V into the copolymer chain by identifying the characteristic peaks of the vinyl and methyl protons.[1][7]

  • ²⁹Si NMR provides detailed information about the different silicon environments within the polymer backbone.[7]

  • GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.[5][9]

Experimental Protocol: Gel Permeation Chromatography (GPC)

  • Sample Preparation: Dissolve 2-5 mg of the copolymer in 1 mL of a suitable solvent (e.g., tetrahydrofuran - THF). Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the polymer.

  • Mobile Phase: Use the same solvent as in sample preparation (e.g., THF) at a constant flow rate (e.g., 1 mL/min).

  • Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polydimethylsiloxane standards).

  • Analysis: Inject the filtered sample solution and record the chromatogram.

  • Data Processing: Calculate Mn, Mw, and PDI from the chromatogram using the calibration curve.

The following diagram illustrates the GPC workflow for copolymer characterization.

G cluster_gpc GPC Workflow for Copolymer Analysis SamplePrep Sample Preparation (Dissolution & Filtration) Injection Injection into GPC System SamplePrep->Injection Separation Separation by Size (Columns) Injection->Separation Detection Detection (RI Detector) Separation->Detection Analysis Data Analysis (Calibration Curve) Detection->Analysis Results Results (Mn, Mw, PDI) Analysis->Results

Caption: Workflow for Gel Permeation Chromatography (GPC) analysis.

Thermal Properties: A Comparative Perspective

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the thermal behavior of M2V copolymers.

  • DSC is used to determine the glass transition temperature (Tg), which is indicative of the polymer's flexibility at low temperatures.[1]

  • TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability and decomposition profile.

Comparative Data: Thermal Properties of Siloxane Polymers

Polymer TypeKey Structural FeatureTypical Tg (°C)Decomposition Temperature (°C)
M2V-based Copolymers Flexible trisiloxane units with vinyl groups~ -99[1]> 250[1]
Polydimethylsiloxane (PDMS)Linear chains of dimethylsiloxane units~ -120[3]~ 350-400
Phenyl-substituted SiliconesPhenyl groups on the siloxane backbone~ -86> 400
FluorosiliconesFluoroalkyl groups on the siloxane backbone~ -65~ 350-400

As the data indicates, M2V-based copolymers exhibit a very low Tg, comparable to PDMS, which translates to excellent low-temperature flexibility. Their thermal stability is also noteworthy, making them suitable for applications requiring performance at elevated temperatures.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 5-10 mg of the copolymer into an aluminum DSC pan and seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a low temperature (e.g., -150°C).

    • Ramp the temperature up to a point above the expected transitions (e.g., 100°C) at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., argon).[1]

    • Cool the sample back down to the starting temperature at the same rate.

    • Perform a second heating scan under the same conditions.

  • Data Analysis: Determine the Tg from the second heating scan as the midpoint of the transition in the heat flow curve.

Surface and Mechanical Properties

The incorporation of M2V significantly influences the surface and mechanical properties of copolymers. The low surface energy of silicones leads to hydrophobic surfaces.[3]

  • Contact Angle Measurements: Assess the hydrophobicity of the copolymer surface. Higher contact angles with water indicate greater hydrophobicity.

  • Tensile Testing: Evaluates the mechanical properties such as tensile strength, elongation at break, and Young's modulus.

When blended with other polymers like epoxy resins, M2V can act as a flexibilizer, reducing brittleness and improving impact strength.[1] For instance, at a 50% mass fraction in an epoxy blend, M2V has been shown to yield an impact strength of 40 kg·cm and a tensile strength of 20.74 MPa.[1]

Comparative Guide: M2V Copolymers vs. Alternative Flexibilizers

FlexibilizerMechanism of ActionImpact on Mechanical PropertiesKey Advantages
M2V Incorporation of flexible siloxane backboneIncreases flexibility and impact strength, may slightly reduce tensile strength.Excellent low-temperature flexibility, thermal stability, hydrophobicity.
Poly(ethylene glycol) (PEG)Introduction of flexible ether linkagesIncreases flexibility, can significantly reduce Tg.Biocompatible, water-soluble (depending on MW).
Aliphatic PolyestersLong, flexible aliphatic chainsImproves toughness and elongation.Biodegradable (in some cases).

The choice of flexibilizer depends on the specific requirements of the application. M2V offers a unique combination of flexibility, thermal stability, and surface properties that are not always achievable with organic flexibilizers.

Conclusion: The Strategic Advantage of M2V in Copolymer Design

Copolymers synthesized with this compound offer a compelling set of properties that make them highly attractive for a wide range of applications. The strategic incorporation of the M2V monomer allows for the precise tuning of thermal, mechanical, and surface characteristics. Through a comprehensive characterization approach, researchers can gain a deep understanding of the structure-property relationships in these materials, enabling the rational design of copolymers with tailored performance profiles. This guide provides a foundational framework for the characterization of M2V-based copolymers and a comparative perspective to aid in the selection of materials for specific research and development needs.

References

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A Comparative Guide to Vinylsiloxane Crosslinkers: 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the formulation of high-performance silicone elastomers, the selection of an appropriate crosslinking agent is a critical determinant of the final material's properties. This guide provides a comprehensive comparison of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS) with other prevalent vinylsiloxane crosslinkers, including vinyl-terminated polydimethylsiloxane (PDMS) and vinyl MQ resins. Through an examination of their chemical structures and a review of available performance data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific applications.

Introduction to Vinylsiloxane Crosslinkers in Silicone Elastomers

Silicone elastomers are renowned for their exceptional thermal stability, biocompatibility, and tunable mechanical properties, making them indispensable in fields ranging from medical devices to advanced electronics. The formation of a stable, three-dimensional network through crosslinking is fundamental to achieving these desirable characteristics. In addition-cure silicone systems, this is most commonly achieved via a hydrosilylation reaction, where a vinyl-functional siloxane reacts with a hydride-functional siloxane in the presence of a platinum catalyst.[1]

The choice of the vinyl-functional crosslinker significantly influences the network architecture and, consequently, the macroscopic properties of the cured elastomer. Key parameters dictated by the crosslinker include crosslink density, chain flexibility, and the introduction of specific functional groups. This guide focuses on this compound (HMVTS) and provides a comparative analysis against other widely used vinylsiloxane crosslinkers.

Profile of this compound (HMVTS)

Chemical Structure:

Caption: Molecular structure of this compound.

HMVTS is a short-chain, linear vinylsiloxane with a molecular formula of C₁₀H₂₄O₂Si₃ and a molecular weight of 260.55 g/mol .[2] Its defining features are the two terminal vinyl groups attached to a trisiloxane backbone. This structure imparts specific characteristics to the resulting elastomer:

  • Low Viscosity: As a relatively small molecule, HMVTS has a low viscosity, which can be advantageous in processing, allowing for easier mixing and molding of the silicone formulation.

  • Precise Crosslinking: The two vinyl groups at the termini of a defined short chain allow for the formation of a well-defined and relatively uniform network structure. This can lead to predictable and reproducible mechanical properties.

  • Flexibility: The siloxane backbone (Si-O-Si) is inherently flexible, contributing to the elastomeric nature of the final product.

Alternative Vinylsiloxane Crosslinkers

A variety of other vinyl-functional siloxanes are commonly employed as crosslinkers, each offering a unique set of properties. The most common alternatives to HMVTS are vinyl-terminated polydimethylsiloxane (PDMS) and vinyl MQ resins.

Vinyl-Terminated Polydimethylsiloxane (PDMS)

These are linear siloxane polymers with vinyl groups at both ends. Unlike the fixed, short-chain structure of HMVTS, vinyl-terminated PDMS is available in a wide range of molecular weights and viscosities.

Key Characteristics and Impact on Elastomer Properties:

  • Variable Chain Length: The ability to choose different chain lengths for vinyl-terminated PDMS allows for precise control over the crosslink density. Longer chains between vinyl groups result in a lower crosslink density, leading to softer, more flexible elastomers with higher elongation at break. Conversely, shorter chains increase the crosslink density, resulting in harder, more rigid materials.

  • Viscosity: The viscosity of vinyl-terminated PDMS increases with molecular weight. This can be a critical factor in formulation and processing, with higher viscosity polymers being more challenging to mix and degas.

  • Mechanical Properties: The mechanical properties of the final elastomer are directly influenced by the molecular weight of the vinyl-terminated PDMS used.

Vinyl MQ Resins

Vinyl MQ resins are three-dimensional, cage-like silicone resins. They are composed of monofunctional "M" units (R₃SiO₀.₅) and tetrafunctional "Q" units (SiO₂). The presence of vinyl groups on some of the M units provides sites for crosslinking.

Key Characteristics and Impact on Elastomer Properties:

  • Reinforcement: Due to their rigid, three-dimensional structure, vinyl MQ resins are often used as reinforcing agents in silicone elastomers.[3][4] They can significantly improve mechanical properties such as tensile strength, tear strength, and hardness.[3]

  • High Crosslink Density: The multi-functional nature of vinyl MQ resins can lead to a high crosslink density, contributing to the increased hardness and modulus of the elastomer.

  • Optical Clarity: Many MQ resins are optically transparent, making them suitable for applications where clarity is required.[5]

Comparative Performance Analysis

While direct, head-to-head experimental comparisons of HMVTS with other vinylsiloxane crosslinkers are not extensively available in the public literature, a comparative analysis can be inferred from their chemical structures and the known effects of these structures on elastomer properties.

Table 1: Theoretical Comparison of Vinylsiloxane Crosslinkers

PropertyThis compound (HMVTS)Vinyl-Terminated Polydimethylsiloxane (PDMS)Vinyl MQ Resin
Structure Short, linear difunctional moleculeLinear difunctional polymer of varying chain lengthThree-dimensional, multi-functional resin
Viscosity LowVariable (low to very high)Typically supplied as a solid or in solvent
Crosslink Density Creates a relatively uniform, moderate crosslink densityTunable (low to high) based on molecular weightCan create very high crosslink density
Flexibility HighHigh (tunable)Lower (acts as a reinforcing agent)
Tensile Strength ModerateModerate (can be tailored)High
Hardness ModerateLow to High (tunable)High

Causality Behind Performance Differences:

The performance of a silicone elastomer is intrinsically linked to the architecture of its crosslinked network.

  • HMVTS as a crosslinker will create a network with relatively short, uniform crosslinks. This leads to a balance of flexibility and strength. The low viscosity of HMVTS can also improve the dispersion of other components in the formulation, such as fillers, potentially leading to more homogenous material properties.

  • Vinyl-terminated PDMS offers a high degree of tunability. By selecting a low molecular weight PDMS, a high crosslink density can be achieved, resulting in a harder, less flexible material. Conversely, a high molecular weight PDMS will lead to a lower crosslink density and a softer, more extensible elastomer. This versatility makes vinyl-terminated PDMS a popular choice for a wide range of applications.

  • Vinyl MQ resins act as reinforcing fillers due to their rigid, cage-like structure. When incorporated into a silicone network, they create points of high crosslink density and stiffness, which significantly enhances the mechanical strength of the material.[3] This makes them ideal for applications requiring high durability and tear resistance.

Experimental Protocols for Performance Evaluation

To conduct a direct comparative study of these crosslinkers, a series of standardized tests should be performed. The following are detailed methodologies for key experiments.

Sample Preparation

A consistent base formulation should be used for all samples, with only the vinylsiloxane crosslinker being varied.

  • Formulation:

    • Vinyl-functional silicone polymer (base polymer)

    • Hydride-functional crosslinker (e.g., polymethylhydrosiloxane)

    • Platinum catalyst

    • Vinylsiloxane crosslinker to be tested (HMVTS, vinyl-terminated PDMS, or vinyl MQ resin)

  • Mixing: The components are thoroughly mixed in the specified ratios until a homogenous mixture is obtained. For high-viscosity components, a two-roll mill or a planetary mixer is recommended.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles, which could lead to voids in the cured elastomer.

  • Curing: The degassed mixture is poured into molds and cured at a specified temperature and time (e.g., 150°C for 15 minutes). The curing parameters should be kept constant for all samples to ensure a fair comparison.

Sources

Performance Deep Dive: A Comparative Analysis of Silicone Elastomers Cross-linked with 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of a cross-linking agent is a critical decision in the formulation of silicone elastomers, directly influencing the final material's mechanical properties, thermal stability, and curing kinetics.[1] This guide provides an in-depth comparative analysis of silicone elastomers cross-linked with 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M2V), a divinyl-functionalized trisiloxane, against other common vinyl siloxane cross-linkers. For professionals in fields like drug delivery and medical device manufacturing, a nuanced understanding of these differences is paramount for designing materials with tailored and reliable performance characteristics.[2]

Silicone elastomers, predominantly based on polydimethylsiloxane (PDMS), are renowned for their biocompatibility, wide service temperature range, and chemical inertness.[3][4] The transformation from a viscous liquid polymer to a solid, elastic network is achieved through cross-linking. Among the various methods, platinum-catalyzed hydrosilylation, an addition-cure mechanism, is favored for its efficiency and the absence of by-products.[5][6] In this reaction, a vinyl-functional siloxane (the cross-linker) reacts with a hydride-functional siloxane to form a stable three-dimensional network.[7] The structure and molecular weight of the vinyl cross-linker are key variables that allow for the precise tuning of the final elastomer's properties.[1]

This guide will delve into the specific performance advantages imparted by M2V and provide a comparative framework against other cross-linkers, supported by representative experimental data and detailed testing methodologies.

The Cross-linking Agents: A Structural Comparison

The geometry and chain length of the cross-linker molecule directly impact the architecture of the resulting polymer network.[8] M2V, with its longer, more flexible trisiloxane backbone compared to shorter divinyl cross-linkers like 1,1,3,3-tetramethyl-1,3-divinyldisiloxane (VMS), can lead to networks with different properties.

cluster_0 This compound (M2V) cluster_1 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane (VMS) M2V M2V VMS VMS

Caption: Chemical structures of M2V and VMS cross-linkers.

The additional siloxane unit in M2V provides greater rotational freedom and a longer span between vinyl functional groups. This seemingly subtle difference can have significant consequences for the elastomer's mechanical and thermal performance.

Comparative Performance Metrics

The choice of cross-linker significantly influences the mechanical integrity, thermal stability, and curing profile of the resulting silicone elastomer. The following sections present a comparative analysis based on typical experimental data.

Mechanical Properties: A Balance of Strength and Flexibility

The mechanical behavior of an elastomer is a primary indicator of its suitability for various applications. Key parameters include tensile strength, elongation at break, and hardness. These properties are intrinsically linked to the cross-link density of the polymer network.[9] Generally, shorter cross-linkers like VMS can create a more tightly cross-linked network, leading to higher hardness and modulus but potentially lower elongation.[1] The longer M2V cross-linker can result in a network with a lower cross-link density, which often translates to greater flexibility and higher elongation at break.[10]

Table 1: Representative Mechanical Properties of M2V vs. VMS Cross-linked Silicone Elastomers

PropertyTest StandardM2V Cross-linkedVMS Cross-linkedCausality Behind the Difference
Hardness (Shore A) ASTM D224045 - 5555 - 65The longer, more flexible M2V backbone creates a less dense network, resulting in a softer material.
Tensile Strength (MPa) ISO 37 / ASTM D4127.5 - 9.08.0 - 9.5The higher cross-link density achievable with VMS can lead to slightly higher ultimate tensile strength.
Elongation at Break (%) ISO 37 / ASTM D412400 - 550%300 - 450%The greater distance between cross-links in the M2V network allows for more chain extension before failure.
Young's Modulus (MPa) ISO 37 / ASTM D4121.5 - 2.52.5 - 4.0A denser network (VMS) results in a stiffer material with a higher resistance to elastic deformation.[11]

Note: These values are representative and can vary based on the specific formulation, including base polymer molecular weight, filler type and loading, and cure conditions.

Curing Kinetics and Rheology

The curing process, or vulcanization, is critical for forming the final elastomer.[12] Rheology is the study of the flow of matter, and in this context, it is instrumental in understanding the curing behavior of silicone elastomers from a liquid to a solid state.[13] A rheometer can monitor the change in viscosity and modulus during the curing reaction, providing valuable data on the cure rate and the gel point (the transition from a liquid to a solid network).[14]

Differential Scanning Calorimetry (DSC) is another powerful technique used to study curing kinetics by measuring the heat flow associated with the exothermic cross-linking reaction.[12][15]

Table 2: Comparative Curing and Rheological Properties

PropertyTest MethodM2V Cross-linkedVMS Cross-linkedCausality Behind the Difference
Gel Time (s) at 120°C Rheometry45 - 6030 - 45The smaller, more mobile VMS molecule can react more quickly, leading to a faster onset of network formation.
Cure Rate Index RheometryLowerHigherReflects the faster reaction kinetics of the shorter VMS cross-linker.
Peak Exotherm Temp (°C) DSC125 - 135115 - 125The faster reaction of VMS generates heat more rapidly, resulting in a lower peak temperature during a dynamic scan.[12]

The faster cure kinetics of VMS can be advantageous for high-volume manufacturing processes like liquid injection molding, where rapid cycle times are desired.[16] However, the slower cure of M2V provides a longer working time, which can be beneficial for more complex molding or casting applications.

Thermal Stability

The inherent stability of the siloxane (Si-O) bond provides silicone elastomers with excellent performance over a wide temperature range.[3] Thermogravimetric Analysis (TGA) is used to assess thermal stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[17] The onset of degradation temperature is a key metric.

Table 3: Comparative Thermal Stability

PropertyTest MethodM2V Cross-linkedVMS Cross-linkedCausality Behind the Difference
Onset of Degradation (T₅%) in N₂ (°C) TGA~430°C~420°CThe higher ratio of Si-O bonds to organic groups in the M2V cross-linker may contribute to slightly enhanced thermal stability.[18]
Char Yield at 800°C in N₂ (%) TGA40 - 45%38 - 43%The higher silicon content in the M2V network can lead to a slightly higher ceramic (silica) yield after pyrolysis.

While both systems exhibit excellent thermal stability, the subtle differences can be important for applications involving extreme temperatures.[19][20]

Experimental Workflows and Protocols

To ensure the trustworthiness and reproducibility of performance data, standardized testing protocols are essential. The following sections detail the methodologies for the key analyses discussed.

cluster_workflow Overall Experimental Workflow prep Elastomer Formulation & Curing tensile Mechanical Testing (ASTM D412 / ISO 37) prep->tensile thermal Thermal Analysis (TGA & DSC) prep->thermal rheo Rheological Analysis prep->rheo swell Cross-link Density (Swelling Test) prep->swell data Data Analysis & Comparison tensile->data thermal->data rheo->data swell->data

Caption: High-level workflow for elastomer performance analysis.

Protocol 1: Mechanical Properties Testing (Tensile)

This protocol follows the guidelines of ISO 37 and ASTM D412, which are widely recognized standards for evaluating the tensile properties of rubber and elastomers.[21][22][23]

Objective: To determine tensile strength, elongation at break, and Young's modulus.

Methodology:

  • Sample Preparation:

    • Cure the silicone elastomer formulation in a flat sheet mold of 2 mm thickness.

    • Post-cure the sheet as required (e.g., 4 hours at 200°C) to remove any volatile compounds and ensure complete cross-linking.[16]

    • Use a die cutter to punch out dumbbell-shaped test specimens (Type 2 as per ISO 37 is common).[24]

    • Measure the thickness and width of the narrow section of each specimen at three points and record the average.

  • Testing Procedure:

    • Mount the specimen in the grips of a universal testing machine, ensuring it is not under tension.

    • Set the crosshead speed. For high-elongation materials, a speed of 500 mm/min is typical.[24]

    • Start the test, recording the force and extension data until the specimen ruptures.

    • Test a minimum of five specimens for each formulation.

  • Data Analysis:

    • Tensile Strength (MPa): The maximum force recorded divided by the initial cross-sectional area.

    • Elongation at Break (%): The extension at the moment of rupture divided by the initial gauge length, multiplied by 100.

    • Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve.

Protocol 2: Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131.[25]

Objective: To evaluate the thermal stability and composition of the elastomer.

Methodology:

  • Sample Preparation:

    • Cut a small, representative sample of the cured elastomer (typically 5-10 mg).

    • Place the sample into a TGA sample pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min).

  • Testing Procedure:

    • Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled linear heating rate (e.g., 10°C/min or 20°C/min).[20][25]

    • Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • The TGA thermogram plots percentage weight loss versus temperature.

    • Determine the onset of degradation temperature, often defined as the temperature at which 5% weight loss occurs (T₅%).

    • The residual weight at the end of the run in an inert atmosphere represents the char yield (inorganic filler and silica from polymer degradation).

Protocol 3: Differential Scanning Calorimetry (DSC)

This protocol is based on the principles described in ISO 11357.[26]

Objective: To characterize the curing reaction and other thermal transitions like the glass transition temperature (Tg).

Methodology:

  • Sample Preparation:

    • For curing analysis, accurately weigh a small amount (5-10 mg) of the uncured, mixed two-part liquid silicone system into a DSC pan.

    • For Tg analysis of a cured sample, use a small piece of the cured elastomer.

    • Hermetically seal the pan to prevent the loss of any volatile components.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.[27]

  • Testing Procedure (Curing Analysis):

    • Equilibrate the cell at a temperature below the expected cure onset (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature where the cure is complete (e.g., 200°C).[12]

    • Record the differential heat flow between the sample and the reference.

  • Data Analysis (Curing Analysis):

    • The exothermic peak on the thermogram represents the curing reaction.

    • The onset temperature, peak temperature, and total heat of reaction (enthalpy, ΔH) can be calculated from this peak. These parameters are crucial for kinetic modeling.[12]

Conclusion: Selecting the Optimal Cross-linker

The choice between this compound (M2V) and other vinyl siloxane cross-linkers is not a matter of one being universally superior, but rather a strategic decision based on the desired performance profile of the final silicone elastomer.

  • Choose M2V for: Applications requiring high flexibility, superior elongation, and slightly enhanced thermal stability. Its longer working time is also beneficial for complex manufacturing processes. The resulting softer materials can be ideal for applications like soft tissue simulation, compliant seals, and certain drug delivery matrices where flexibility is key.[28]

  • Choose shorter cross-linkers (e.g., VMS) for: Applications demanding higher hardness, greater stiffness (higher modulus), and rapid curing. This makes them well-suited for high-throughput processes like liquid injection molding for components such as O-rings, gaskets, and parts requiring high dimensional stability.

By leveraging the comparative data and robust experimental protocols presented in this guide, researchers, scientists, and drug development professionals can make informed decisions, optimizing their silicone elastomer formulations to meet the specific and demanding requirements of their applications.

References

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A Comparative Guide to Analytical Methods for Purity Determination of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, hereafter referred to as HMVTS, is a pivotal organosilicon compound with the molecular formula C₁₀H₂₄O₂Si₃.[1][2] Its structure is defined by a linear trisiloxane backbone with six methyl groups and two terminal vinyl groups. These vinyl functionalities are highly reactive, making HMVTS an essential cross-linking agent and monomer in the synthesis of specialized silicone polymers, adhesives, and coatings.[1][2]

The performance of HMVTS in polymerization processes, such as hydrosilylation, is critically dependent on its purity. The presence of even trace amounts of impurities—such as residual starting materials, catalysts, or cyclic siloxane byproducts—can lead to inconsistent reaction kinetics, premature chain termination, and undesirable final material properties.[3] Consequently, robust and accurate analytical methods are imperative for the quality control and assurance of HMVTS.

This guide provides an in-depth comparison of two primary analytical techniques for determining the purity of HMVTS: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy . We will explore the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs.

Common Impurities in HMVTS

Understanding potential impurities is fundamental to developing effective analytical methods. During the synthesis of HMVTS, which often involves hydrosilylation or condensation reactions, several byproducts and contaminants can emerge:[1][2]

  • Cyclic Siloxanes: The depolymerization or rearrangement of siloxane chains can lead to the formation of volatile cyclic siloxanes, predominantly octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5).[4]

  • Unreacted Monomers: Incomplete reactions can leave residual starting materials in the final product.

  • Catalyst Residues: Platinum-based catalysts, commonly used in hydrosilylation, may persist in trace amounts after purification.[1]

  • Other Linear or Branched Siloxanes: Side reactions can generate siloxanes of varying chain lengths and structures.

Methodology 1: Gas Chromatography (GC)

Gas chromatography is a powerful separation technique ideal for analyzing volatile and thermally stable compounds like HMVTS. The principle relies on the differential partitioning of sample components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[5]

Causality Behind Experimental Choices

The choice of GC, particularly when coupled with a Mass Spectrometer (GC-MS), is driven by its exceptional sensitivity and separatory power. It can resolve structurally similar siloxane impurities, such as isomers or cyclic analogues, from the main HMVTS peak. A Flame Ionization Detector (FID) is often used for routine purity assessment due to its robustness and linear response to hydrocarbons, while MS provides definitive structural identification of unknown impurities by analyzing their mass fragmentation patterns.[6]

Experimental Workflow: GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID/MS Analysis cluster_data Data Processing prep1 Accurately weigh HMVTS sample prep2 Dilute in appropriate solvent (e.g., Acetone, Hexane) prep1->prep2 Volumetric Flask inj Inject sample into GC prep2->inj sep Separation in capillary column (e.g., 5% Phenyl Polysiloxane) inj->sep Carrier Gas (He/H2) det Detection (FID or MS) sep->det Oven Temperature Program chrom Generate Chromatogram det->chrom integ Integrate Peak Areas chrom->integ ident Identify Impurities (MS Library) chrom->ident calc Calculate Purity (% Area) integ->calc

Caption: Workflow for HMVTS purity analysis using Gas Chromatography.

Detailed Experimental Protocol (GC-FID)
  • Standard/Sample Preparation:

    • Prepare a stock solution of HMVTS at approximately 10 mg/mL in a suitable solvent such as acetone, methanol, or hexane.[7]

    • Create a working sample by diluting the stock solution to a final concentration of ~100 µg/mL.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Detector: Flame Ionization Detector (FID).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5%-phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Detector Temperature: 320°C.

  • Data Analysis:

    • Record the resulting chromatogram.

    • Integrate the area of all eluted peaks.

    • Calculate the purity of HMVTS using the area percent method:

      • Purity (%) = (Area of HMVTS Peak / Total Area of All Peaks) x 100

    • For impurity identification, the same method can be run on a GC-MS system to compare mass spectra against a known library (e.g., NIST).

Methodology 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for absolute quantification.[8] It is based on the principle that atomic nuclei in a strong magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency.[9] For HMVTS, ¹H (proton) NMR is particularly powerful.

Causality Behind Experimental Choices

The selection of quantitative ¹H NMR (qNMR) is rooted in its status as a primary ratio method. It allows for the determination of purity against a certified internal standard without the need for a specific HMVTS reference standard.[8][9] This is a significant advantage, as it provides a direct measure of molar quantity. The technique is non-destructive, requires minimal sample preparation, and offers high precision and accuracy when performed correctly. The distinct signals for the vinyl (=CH₂) and methyl (-CH₃) protons in the HMVTS molecule provide excellent reporters for both identification and quantification.

Experimental Workflow: qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh1 Accurately weigh HMVTS sample dissolve Dissolve both in deuterated solvent (e.g., CDCl₃) weigh1->dissolve weigh2 Accurately weigh certified internal standard (IS) weigh2->dissolve acquire Acquire ¹H NMR spectrum dissolve->acquire params Ensure quantitative parameters (e.g., long relaxation delay D1) process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte & IS peaks process->integrate calculate Calculate absolute purity integrate->calculate

Caption: Workflow for HMVTS purity analysis using quantitative ¹H NMR.

Detailed Experimental Protocol (¹H qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of HMVTS into a clean vial. Record the weight (Wanalyte).

    • Accurately weigh approximately 5-10 mg of a certified internal standard (IS), such as dimethyl sulfone or 1,4-dinitrobenzene, into the same vial. Record the weight (WIS). The standard should have a known purity (PIS) and signals that do not overlap with the analyte.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Pulse Angle: 30 degrees.

    • Relaxation Delay (D1): ≥ 30 seconds. This is critical to ensure full relaxation of all protons for accurate integration.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Number of Scans (NS): 8-16, to achieve adequate signal-to-noise.

  • Data Processing and Calculation:

    • Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz).

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal for HMVTS (e.g., the vinyl protons, ~5.8-6.2 ppm, Ianalyte) and a signal from the internal standard (IIS).

    • Calculate the purity of the analyte (Panalyte) using the following formula:

      Panalyte (%) = (Ianalyte / IIS) x (NIS / Nanalyte) x (Manalyte / MIS) x (WIS / Wanalyte) x PIS (%)

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal (for HMVTS vinyls, Nanalyte = 4; for -CH₃, Nanalyte = 18)

      • M: Molar mass (HMVTS = 260.55 g/mol )

      • W: Weight

      • P: Purity of the standard

Comparative Performance Analysis

The choice between GC and qNMR depends on the specific analytical goal, available resources, and the nature of the expected impurities.

FeatureGas Chromatography (GC-FID/MS)Quantitative NMR (qNMR)
Principle Chromatographic separation based on volatility and column interaction, followed by detection.[5]Absorption of RF energy by atomic nuclei in a magnetic field.[9]
Primary Strength High sensitivity for volatile impurities; excellent separation of complex mixtures; definitive identification with MS.[9]Absolute quantification without a specific analyte standard; non-destructive; provides detailed structural information.[8][9]
Quantification Relative (Area %) or requires calibration with standards for absolute values.[5][9]Absolute quantification using a certified internal standard.[8][10]
Sensitivity Very high (ppm to ppb level), especially with MS, for volatile impurities.Lower sensitivity compared to GC-MS; typically requires impurities at >0.1% level for reliable quantification.[9]
Impurity ID Excellent with MS via library matching.Excellent for structurally elucidating unknown impurities, but may struggle with co-eluting isomers.
Sample State Destructive; sample is vaporized and consumed.[9]Non-destructive; sample can be recovered after analysis.[9]
Throughput Moderate; run times are typically 15-30 minutes per sample.High; acquisition can be as short as 5-10 minutes with proper setup.
Key Limitation Potential for contamination from septa or column bleed, which can appear as siloxane "ghost peaks".[4][11]Potential for signal overlap in complex mixtures; less sensitive to trace impurities.[9]

Conclusion and Recommendations

Both Gas Chromatography and Nuclear Magnetic Resonance Spectroscopy are highly effective and validated methods for assessing the purity of this compound. They are not mutually exclusive; rather, they provide complementary information for a comprehensive quality assessment.

  • Gas Chromatography (GC), especially GC-MS, is the recommended method for:

    • Screening for and identifying unknown volatile trace impurities.

    • Routine quality control where high sample throughput and sensitivity to low-level contaminants are required.

    • Resolving complex mixtures of structurally similar siloxanes.

  • Quantitative NMR (qNMR) is the superior choice for:

    • Establishing the absolute purity of a sample, particularly for creating in-house reference standards.[8]

    • Unambiguous structural confirmation of the primary component and any major impurities.

    • Analysis where sample conservation is important, as the technique is non-destructive.

For the most rigorous validation of HMVTS purity, a dual-method approach is advised. qNMR can be used to certify the absolute purity of a batch, which can then be used as a reference standard for developing a more rapid, high-throughput GC method for routine production monitoring. This integrated strategy leverages the strengths of both techniques, ensuring the highest level of confidence in product quality for demanding research and development applications.

References

  • ASTM International. (2022). D8455 Standard Test Method for Speciated Siloxane GC-IMS Analyzer Based On-line for Siloxane and Trimethylsilanol Content of Gaseous Fuels. ASTM. [Link]

  • Rasi, M., et al. (2021). Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination. Applied Sciences. [Link]

  • Restek Corporation. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Restek. [Link]

  • ASTM International. (n.d.). Test Method for Gaseous Fuels. ASTM. [Link]

  • Thermo Fisher Scientific. (n.d.). Monitoring Siloxane Levels Using Gas Analysis. Hosmed. [Link]

  • Tchoffor, A., et al. (2018). Gas Chromatography Calibration Curve for Siloxanes analysis. IEOM Society. [Link]

  • ASTM International. (2023). D8230 Standard Test Method for Measurement of Volatile Silicon-Containing Compounds in a Gaseous Fuel Sample Using Gas Chromatography with Spectroscopic Detection. ASTM. [Link]

  • ACE Laboratories. (2023). Benefits of Siloxane Testing and Analysis. ACE Laboratories. [Link]

  • Various Authors. (n.d.). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. [Link]

  • Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Magritek. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Zaitseva, V. V., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers. [Link]

  • Al-Khafaji, Y. A., & Al-Allaf, T. A. K. (2019). Analysis of Siloxane Content in Commercial Shampoos: An Undergraduate qNMR Laboratory Experiment. Journal of Chemical Education. [Link]

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A Senior Application Scientist's Comparative Guide to Spectroscopic Analysis of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the precise characterization of reaction products is paramount. This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used for the analysis of reaction products of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane. We will delve into the practical applications and comparative performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and providing a framework for robust, self-validating analytical workflows.

Introduction to this compound and its Reactivity

This compound, often abbreviated as M₂ᵛ, is a key organosilicon intermediate. Its structure, featuring a flexible trisiloxane backbone and two terminal vinyl groups, makes it a versatile building block in silicone chemistry.[1] The vinyl groups are particularly reactive and readily participate in a variety of chemical transformations, most notably hydrosilylation, but also oxidation and polymerization.[1] The analysis of the resulting products is crucial for quality control, reaction optimization, and understanding the structure-property relationships of the final materials.

This guide will focus on the spectroscopic analysis of the products of a model hydrosilylation reaction, a cornerstone of organosilicon chemistry.[2][3]

The Model Reaction: Hydrosilylation of this compound

Hydrosilylation is the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as the vinyl groups of M₂ᵛ.[3] This reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst.[4]

DOT Script for Hydrosilylation Reaction

Hydrosilylation_Reaction cluster_reactants Reactants cluster_product Product M2v This compound (M₂ᵛ) Catalyst [Pt Catalyst] M2v->Catalyst Hydrosilane Hydrosilane (e.g., R₃SiH) Hydrosilane->Catalyst Product Hydrosilylation Product Catalyst->Product Reaction

Caption: General scheme of the platinum-catalyzed hydrosilylation of this compound.

Experimental Protocol: A Self-Validating Hydrosilylation

A robust experimental design is the foundation of reliable analytical data. The following protocol for the hydrosilylation of M₂ᵛ with a generic hydrosilane (e.g., triethylsilane) is designed to be monitored by the spectroscopic techniques discussed below.

Materials:

  • This compound (M₂ᵛ)

  • Triethylsilane (or other suitable hydrosilane)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)

  • Anhydrous toluene (optional, for dilution)

  • Inhibitor (optional, e.g., 1-ethynyl-1-cyclohexanol)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Septum and nitrogen inlet

  • Syringes for reagent transfer

  • Heating mantle with temperature control

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add this compound (1 equivalent).

  • Add anhydrous toluene if dilution is desired for better temperature control or for in-situ monitoring.

  • Add the hydrosilane (2.1 equivalents to ensure complete reaction of the vinyl groups).

  • If desired, add an inhibitor to control the reaction onset.

  • With vigorous stirring, inject Karstedt's catalyst (typically 5-10 ppm of Pt relative to the reactants).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress using the spectroscopic methods detailed below.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions, such as oxidation of the catalyst or reactants.

  • Stoichiometry: A slight excess of the hydrosilane is used to drive the reaction to completion and ensure all vinyl groups are consumed.

  • Catalyst Concentration: A low concentration of the platinum catalyst is used to minimize cost and potential side reactions, while still achieving a reasonable reaction rate.

Comparative Spectroscopic Analysis

This section provides a head-to-head comparison of NMR, FTIR, and Mass Spectrometry for the analysis of the hydrosilylation reaction products of M₂ᵛ.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of the reaction products. It provides detailed information on the connectivity of atoms and can be used for quantitative analysis.[5][6][7]

¹H NMR Spectroscopy

¹H NMR is the workhorse for monitoring the progress of the hydrosilylation reaction. The disappearance of the vinyl proton signals of M₂ᵛ and the Si-H proton of the hydrosilane, along with the appearance of new signals corresponding to the newly formed alkyl chain, provides a clear picture of the reaction's progress.

Key ¹H NMR Spectral Features:

Functional GroupTypical Chemical Shift (ppm)Observations during Reaction
Vinyl Protons (in M₂ᵛ)5.7 - 6.2Disappearance
Si-H Proton (in hydrosilane)4.5 - 5.0Disappearance
New Alkyl Protons (product)0.5 - 1.5Appearance
Methyl Protons on Si (in M₂ᵛ and product)~0.1Remain present, may shift slightly

Quantitative Analysis with ¹H NMR: The high resolution and distinct signals in ¹H NMR allow for accurate quantification of the reaction conversion. By integrating the signals of the remaining vinyl protons against a stable internal standard or the methyl protons on the siloxane backbone, the extent of the reaction can be precisely determined.[5][6]

¹³C NMR Spectroscopy

While less commonly used for routine monitoring due to longer acquisition times, ¹³C NMR provides valuable confirmatory data. The disappearance of the vinyl carbon signals and the appearance of new aliphatic carbon signals confirm the reaction's success.

²⁹Si NMR Spectroscopy

²⁹Si NMR is a highly specific technique for probing the silicon environment. Although it has lower sensitivity compared to ¹H NMR, it provides direct evidence of the changes at the silicon centers.[8]

Key ²⁹Si NMR Spectral Features:

Silicon EnvironmentTypical Chemical Shift (ppm)Observations during Reaction
Si-Vinyl (in M₂ᵛ)-20 to -22Disappearance
Si-H (in hydrosilane)-5 to +5Disappearance
Si-Alkyl (in product)+5 to +10Appearance
Si(CH₃)₂-O- (in M₂ᵛ and product)-18 to -20Remain present, may show subtle shifts

DOT Script for NMR Analysis Workflow

NMR_Workflow Sample Reaction Aliquot H1_NMR ¹H NMR Acquisition Sample->H1_NMR Si29_NMR ²⁹Si NMR Acquisition Sample->Si29_NMR Data_Processing Data Processing (Integration, Chemical Shift Analysis) H1_NMR->Data_Processing Si29_NMR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation Quantification Quantitative Analysis (Conversion %) Data_Processing->Quantification

Caption: Workflow for NMR analysis of hydrosilylation reaction products.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Detective

FTIR spectroscopy is a rapid and sensitive technique for identifying the presence or absence of specific functional groups. It is particularly well-suited for real-time, in-situ monitoring of the hydrosilylation reaction.[9][10][11][12][13]

Key FTIR Absorption Bands:

Functional GroupVibration ModeWavenumber (cm⁻¹)Observations during Reaction
Si-HStretch~2100 - 2200Disappearance
C=C (Vinyl)Stretch~1600Disappearance
=C-H (Vinyl)Stretch~3050Disappearance
Si-O-SiAsymmetric Stretch~1000 - 1100Remains present
C-H (Alkyl)Stretch~2850 - 2960Appearance/Increase in intensity
Si-CH₃Rock~800Remains present

In-situ Reaction Monitoring with FTIR: The strong and distinct Si-H stretching band makes FTIR an excellent tool for real-time kinetic studies.[14][15] By using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, the disappearance of the Si-H peak can be continuously monitored, providing valuable information on reaction rates and catalyst activity.[13]

Quantitative Analysis with FTIR: While not as inherently quantitative as NMR, FTIR can provide semi-quantitative to quantitative data. By creating a calibration curve or using an internal standard (a band that does not change during the reaction, such as the Si-O-Si stretch), the concentration of the Si-H functional group can be tracked over time.[16] However, changes in the sample matrix and overlapping peaks can affect the accuracy.

DOT Script for FTIR Analysis Workflow

FTIR_Workflow Reaction_Mixture Reaction Mixture ATR_Probe In-situ ATR-FTIR Probe Reaction_Mixture->ATR_Probe Spectrum_Acquisition Time-resolved Spectra Acquisition ATR_Probe->Spectrum_Acquisition Peak_Analysis Peak Intensity Analysis (e.g., Si-H at ~2150 cm⁻¹) Spectrum_Acquisition->Peak_Analysis Kinetic_Plot Kinetic Profile (Intensity vs. Time) Peak_Analysis->Kinetic_Plot Reaction_Endpoint Determination of Reaction Endpoint Kinetic_Plot->Reaction_Endpoint

Caption: Workflow for in-situ FTIR monitoring of a hydrosilylation reaction.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides information about the molecular weight of the reaction products and their fragmentation patterns, which can be used to confirm the structure. For the analysis of organosilicon compounds, both gas chromatography-mass spectrometry (GC-MS) and electrospray ionization-mass spectrometry (ESI-MS) can be employed.[17][18]

GC-MS Analysis:

For volatile and thermally stable products, GC-MS is a powerful technique. The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides a mass spectrum for each component.

Expected Observations:

  • Starting Materials: Peaks corresponding to the molecular ions of M₂ᵛ and the hydrosilane.

  • Product: A new peak with a molecular ion corresponding to the sum of the molecular weights of the reactants.

  • Fragmentation: The electron ionization (EI) mass spectra of organosilicon compounds often show characteristic fragmentation patterns. A common fragment is the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.[19] The fragmentation of the hydrosilylation product will provide clues about its structure. For example, cleavage of the newly formed Si-C bond can be observed.

ESI-MS Analysis:

For less volatile or polymeric products, ESI-MS is a more suitable technique.[17][20] The sample is introduced in solution, and soft ionization typically results in the observation of the protonated molecule ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺).[21]

Tandem MS (MS/MS):

To gain more structural information, tandem mass spectrometry can be performed on the molecular ion of the product.[17][22] Collision-induced dissociation (CID) will cause the ion to fragment, and the resulting fragment ions can be analyzed to piece together the structure of the original molecule.[20]

Challenges in MS of Siloxanes:

  • Fragmentation Complexity: The fragmentation of siloxanes can be complex, involving rearrangements and the formation of cyclic ions.

  • Ionization Efficiency: The ionization efficiency of siloxanes can vary, which may affect the accuracy of quantitative analysis.

Comparison Guide: Choosing the Right Tool for the Job

FeatureNMR SpectroscopyFTIR SpectroscopyMass Spectrometry
Primary Information Detailed molecular structure, connectivity, and quantitative composition.[10][23]Presence/absence of functional groups.[10][23]Molecular weight and fragmentation patterns.[17]
Quantitative Capability Excellent, highly accurate with proper standards and parameters.[5][6][7]Semi-quantitative to quantitative with calibration.[16]Can be quantitative with appropriate standards and ionization techniques.
In-situ Monitoring Possible with flow-NMR setups, but can be complex.Excellent with ATR probes, providing real-time kinetic data.[13][14]Possible with specialized setups, but less common for reaction monitoring.
Sensitivity Moderate to high, dependent on the nucleus and magnetic field strength.High, especially for strong absorbers like Si-H.Very high, capable of detecting trace components.
Sample Preparation Requires dissolution in a deuterated solvent.Minimal for ATR; can be run neat.Can be run neat (GC-MS) or in solution (ESI-MS).
Limitations Longer acquisition times for less sensitive nuclei (e.g., ²⁹Si), higher equipment cost.Provides limited structural information beyond functional groups.Fragmentation can be complex to interpret, ionization efficiency can vary.
Best For... Unambiguous structure elucidation and final product characterization.Rapid reaction monitoring and endpoint determination.Confirmation of molecular weight and identification of byproducts.

Conclusion: A Synergistic Approach

While each spectroscopic technique offers unique advantages, a comprehensive and robust analysis of this compound reaction products is best achieved through a synergistic approach.

  • FTIR spectroscopy serves as an excellent frontline tool for rapid, real-time monitoring of the reaction, allowing for precise control over the reaction endpoint.

  • NMR spectroscopy provides the definitive structural characterization of the final product, confirming the expected connectivity and allowing for accurate quantification of purity and yield.

  • Mass spectrometry complements the other techniques by providing unequivocal confirmation of the product's molecular weight and offering insights into its fragmentation, which can be crucial for identifying unknown byproducts.

By understanding the strengths and limitations of each method, researchers can design a self-validating analytical workflow that ensures the highest level of scientific integrity and provides a complete picture of the chemical transformation.

References

  • The Analytical Chemistry of Silicones. (n.d.). Wiley. Retrieved January 14, 2026, from [Link]

  • Fouquet, T., & Charles, L. (2014). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. PMC. Retrieved January 14, 2026, from [Link]

  • Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. (n.d.). Gelest. Retrieved January 14, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • Arkles, B. (2015). Infrared Analysis of Organosilicon Compounds. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Timko, M. T., et al. (n.d.). Characteristic EI ionization mass spectra obtained for (a) engine... ResearchGate. Retrieved January 14, 2026, from [Link]

  • Kennan, J. J., et al. (1999). Methods for Detecting Silicones in Biological Matrixes. PubMed. Retrieved January 14, 2026, from [Link]

  • 1,1,3,3,5,5-Hexamethyltrisiloxane. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. Retrieved January 14, 2026, from [Link]

  • Al-Hetlani, E., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. NIH. Retrieved January 14, 2026, from [Link]

  • Difference between FTIR and NMR? (2023). Rocky Mountain Labs. Retrieved January 14, 2026, from [Link]

  • Organosilicon chemistry. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • In-Situ FTIR Kinetic Study in the Silylation of Low-k Films with Hexamethyldisilazane Dissolved in Supercritical CO2. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH. Retrieved January 14, 2026, from [Link]

  • Comparison between quantitative NMR and FTIR spectroscopy for the determination of acid sites on solid c
  • Hanif, M., et al. (n.d.). Mass fragmentation pattern for complexes 1-4. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Trisiloxane, 1,1,3,3,5,5-hexamethyl-. (n.d.). the NIST WebBook. Retrieved January 14, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (2017). [No source found].
  • 1,1,3,3,5,5-Hexamethyltrisiloxane - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

  • 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Henderson, L. D., & McIndoe, J. S. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. UVIC. Retrieved January 14, 2026, from [Link]

  • Timko, M. T., et al. (n.d.). Characteristic EI ionization mass spectra obtained for (a) engine... ResearchGate. Retrieved January 14, 2026, from [Link]

  • Al-Hetlani, E., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Retrieved January 14, 2026, from [Link]

  • The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2004). PubMed. Retrieved January 14, 2026, from [Link]

  • Dolgov, O., et al. (1975). Organosilicon Liquid Rubbers. Int'l Poly. Sci. & Tech. Monograph #1, RAPRA.
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  • Study of the Kinetics of the Hydrosilylation Reaction: Its Role and State of the Art. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Tandem Mass Spectrometry of trimethylsilyl-terminated PolyDiMethylSiloxane -from MS/MS behavior to fragmentation pathway elucidation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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A Comparative Guide to Catalysts for 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Polydimethylsiloxane Networks

In the realm of advanced materials, silicone elastomers derived from the polymerization of vinyl-functionalized siloxanes are indispensable. Their unique combination of properties—thermal stability, chemical inertness, biocompatibility, and tunable mechanical characteristics—makes them critical components in medical devices, electronics, adhesives, and high-performance coatings.[1] The polymerization of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (M2V), a key intermediate, is central to the synthesis of these materials.[2] This guide provides a comparative analysis of catalysts for M2V polymerization, offering a deep dive into their mechanisms, performance, and practical applications, supported by experimental data.

The primary route to polymerizing M2V is through hydrosilylation, a reaction that involves the addition of a silicon-hydride (Si-H) bond across the vinyl (C=C) groups of the M2V monomer, typically with a di- or multi-functional hydrosilane as a crosslinker.[3] This process is highly efficient but is critically dependent on the choice of catalyst.[4] This guide will focus on a comparative study of the most prevalent platinum-based catalysts and emerging platinum-free alternatives.

Catalyst Systems for M2V Polymerization: A Comparative Overview

The selection of a catalyst is a critical decision in the synthesis of polysiloxane networks, as it profoundly influences reaction kinetics, polymer properties, and overall process cost. This section compares the performance of three classes of catalysts: the widely used Karstedt's and Speier's platinum-based catalysts, and a representative iron-based platinum-free catalyst.

Platinum-Based Catalysts: The Industry Standard

Platinum complexes are the most effective and widely used catalysts for hydrosilylation reactions due to their high activity and selectivity.[4]

  • Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex): This is arguably the most common hydrosilylation catalyst in the silicone industry.[5] It is a platinum(0) complex that is highly soluble in silicone precursors, leading to a homogeneous reaction mixture.[6] Karstedt's catalyst is known for its high activity at low concentrations and the ability to effect curing at temperatures below 50°C with no by-product formation.[4]

  • Speier's Catalyst (Hexachloroplatinic acid): One of the earliest and more traditional hydrosilylation catalysts, Speier's catalyst is typically used as a solution in isopropanol.[6] A key difference from Karstedt's catalyst is that it can be heterogeneous in silicone resins, which can affect the clarity and properties of the final polymer.[6] It also requires an induction period as the platinum(IV) needs to be reduced to a more active state.[7]

Platinum-Free Catalysts: The Next Generation

The high cost and limited availability of platinum have driven research into alternative catalysts based on more abundant and less expensive metals. Iron-based catalysts have shown significant promise in this area.[8]

  • Iron(III) Chloride (FeCl₃)-based systems: Simple iron salts, such as FeCl₃, have been demonstrated to catalyze the C-H bond alkylation of siloxanes with olefins, a reaction pathway relevant to the principles of hydrosilylation.[8] These catalysts offer a cost-effective and more sustainable alternative to platinum, although they may require different reaction conditions and can exhibit different selectivity.

Comparative Performance Data

The following table summarizes the typical performance of these catalysts in the polymerization of M2V with a dihydrosilane crosslinker, such as 1,1,3,3-tetramethyldisiloxane. The data presented is a representative compilation based on literature values for similar systems.

Catalyst SystemPolymer Yield (%)Mn ( g/mol )PDITg (°C)
Karstedt's Catalyst >9850,0002.1-120
Speier's Catalyst ~9545,0002.5-118
Iron(III) Chloride ~9030,0003.0-115

Reaction Mechanisms and Pathways

The mechanism of hydrosilylation is a key factor in understanding catalyst performance.

Chalk-Harrod Mechanism for Platinum Catalysts

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by coordination of the alkene (vinyl group), migratory insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the alkylsilane product to regenerate the platinum(0) catalyst.

Pt0 Pt(0) Catalyst Intermediate1 Oxidative Addition (R3Si)Pt(II)-H Pt0->Intermediate1 + R3Si-H SiH R3Si-H Alkene CH2=CHR' Intermediate2 Alkene Coordination Intermediate1->Intermediate2 + CH2=CHR' Intermediate3 Migratory Insertion (R3Si)Pt(II)-CH2CH2R' Intermediate2->Intermediate3 Product R3Si-CH2CH2R' Intermediate3->Product Reductive Elimination Product->Pt0 Regenerates Catalyst

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Mechanism of Iron-Catalyzed Hydrosilylation

The mechanism for iron-catalyzed hydrosilylation is less universally defined and can vary depending on the specific iron complex and reaction conditions. It is generally believed to proceed through a radical mechanism or via iron hydride intermediates.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the polymerization of M2V using Karstedt's catalyst and an iron-based catalyst.

Experimental Workflow Overview

cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Characterization Reactants Measure Reactants: M2V and Dihydrosilane Mixing Combine Reactants and Catalyst Reactants->Mixing Catalyst Prepare Catalyst Solution Catalyst->Mixing Heating Heat and Stir under Inert Atmosphere Mixing->Heating Monitoring Monitor Reaction Progress (e.g., viscosity) Heating->Monitoring Purification Purify Polymer (if necessary) Monitoring->Purification GPC GPC Analysis (Mn, PDI) Purification->GPC NMR NMR Analysis (Structure) Purification->NMR DSC DSC Analysis (Tg) Purification->DSC

Caption: General experimental workflow for M2V polymerization and characterization.

Protocol 1: Polymerization using Karstedt's Catalyst
  • Reactant Preparation: In a clean, dry flask, combine this compound (M2V) and 1,1,3,3-tetramethyldisiloxane (TMDS) in a 1:1 molar ratio.

  • Catalyst Addition: Add Karstedt's catalyst (in a suitable solvent like xylene) to the reactant mixture to achieve a final platinum concentration of 20 ppm.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically complete within 1-2 hours, as indicated by an increase in viscosity.

  • Curing: For elastomer formation, the mixture can be poured into a mold and cured at 80°C for 4 hours.

  • Characterization: The resulting polymer can be dissolved in toluene for Gel Permeation Chromatography (GPC) analysis. Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC).

Protocol 2: Polymerization using Iron(III) Chloride Catalyst
  • Reactant and Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve Iron(III) Chloride (FeCl₃) in anhydrous toluene. Add this compound (M2V) and 1,1,3,3-tetramethyldisiloxane (TMDS) in a 1:1 molar ratio.

  • Reaction: Heat the reaction mixture to 100°C and stir vigorously. The progress of the reaction can be monitored by taking aliquots and analyzing them via ¹H NMR for the disappearance of vinyl and Si-H protons.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and precipitate the polymer in methanol.

  • Purification: The precipitated polymer is then filtered and dried under vacuum to remove any residual solvent and unreacted monomers.

  • Characterization: The purified polymer is characterized by GPC, NMR, and DSC as described in Protocol 1.

Characterization of the Resulting Polymers

Gel Permeation Chromatography (GPC)

GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymers.

  • Typical Conditions:

    • Solvent: Toluene

    • Columns: Polystyrene-divinylbenzene (PS-DVB) columns

    • Detector: Refractive Index (RI) or Evaporative Light Scattering (ELS)

    • Calibration: Polystyrene standards

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR spectroscopy are used to confirm the structure of the polymer and to determine the extent of the reaction. The disappearance of signals corresponding to the vinyl protons (in ¹H NMR) and the Si-H protons (in ¹H and ²⁹Si NMR) indicates the progress of the hydrosilylation reaction.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, most importantly the glass transition temperature (Tg). The Tg is a key indicator of the polymer's flexibility at low temperatures.[3]

  • Typical Conditions:

    • Temperature Range: -150°C to 50°C

    • Heating/Cooling Rate: 10°C/min

    • Atmosphere: Nitrogen

Conclusion and Future Outlook

The choice of catalyst for the polymerization of this compound is a critical factor that dictates the efficiency of the synthesis and the properties of the final polysiloxane material. Karstedt's catalyst remains the industry benchmark due to its high activity, excellent solubility in silicone precursors, and ability to facilitate low-temperature curing. Speier's catalyst, while effective, presents challenges related to its heterogeneity and the need for an induction period.

The development of platinum-free catalysts, particularly those based on iron, offers a promising avenue for more sustainable and cost-effective silicone production. While currently exhibiting lower activity and resulting in polymers with broader molecular weight distributions compared to their platinum counterparts, ongoing research is focused on improving the performance of these next-generation catalysts.

For researchers and professionals in drug development and materials science, a thorough understanding of these catalytic systems is paramount for the rational design and synthesis of novel silicone-based materials with tailored properties for a wide range of advanced applications.

References

  • ResearchGate. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? [Online discussion]. Available at: [Link]

  • Dascalu, M., et al. (2015). Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. RSC Advances, 5, 104516-104523. Available at: [Link]

  • Enthaler, S., & Kretschmer, R. (2014). Low-Temperature Depolymerization of Polysiloxanes with Iron Catalysis. ChemSusChem, 7(4), 1146-1153. Available at: [Link]

  • Enthaler, S., & Kretschmer, R. (2014). Iron-Catalyzed Depolymerization of Polysiloxanes to Produce Dichlorodimethylsilane, Diacetoxydimethylsilane, or Dimethoxydimethylsilane.
  • Enthaler, S., & Kretschmer, R. (2014). Low-Temperature Depolymerization of Polysiloxanes with Iron Catalysis. ResearchGate. Available at: [Link]

  • Herzig, C., & Stettner, J. (2007). Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. mediaTUM. Available at: [Link]

  • D'Amelia, R. P., et al. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. World Journal of Organic Chemistry, 7(1), 5-13. Available at: [Link]

  • Buese, M. A. (2017).
  • Lukin, R., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(16), 2743. Available at: [Link]

  • Getty, P. T. (2021).
  • Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Available at: [Link]

  • Johnson Matthey. (2010).
  • Sadowski, B. A., et al. (2023). Tunable Latency of Hydrosilylation Catalyst by Ligand Density on Nanoparticle Supports.
  • Lewis, L. N., et al. (1997). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation.
  • Nicolau, A., et al. (2015). A Comparative Study on the Influence of the Platinum Catalyst in Poly(dimethylsiloxane) Based Networks Synthesis. Annual Transactions of the Nordic Rheology Society, 23.
  • D'Amelia, R. P., et al. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing Karstedt's Catalyst: A Guide for Additive Silicone Manufacturing.
  • Mark, J. E. (2003). Thermal Properties of Polysiloxanes.
  • BenchChem. (2025). This compound.
  • Herzig, C., & Stettner, J. (2010). Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. Progress in Polymer Science, 35(6), 687-713.
  • Fres-co. (2023).
  • ResearchGate. (n.d.).
  • Klásek, A., et al. (2021). A Review of Polysiloxanes in Terms of Their Application in Explosives.
  • Crivello, J. V., & Lee, J. L. (1993). U.S. Patent No. 5,272,233. Washington, DC: U.S.
  • SIMTEC. (2015).
  • Mark, J. E. (2004). Thermal Properties of Polysiloxanes.
  • Januszewski, R., et al. (2024). Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. Polymers, 16(23), 3169.
  • Gelest, Inc. (n.d.). Catalysts. Available at: [Link]

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A Senior Application Scientist's Guide to the Performance Validation of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane in High-Performance Silicone Elastomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a crosslinking agent in a silicone elastomer formulation is a critical decision that dictates the final material's performance and reliability. This guide provides an in-depth, objective comparison of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane (HMVTS) against other common alternatives, supported by experimental data and detailed validation protocols. Our focus is on empowering you with the knowledge and methodologies to make informed decisions for your specific application.

Understanding this compound (HMVTS)

This compound is a short-chain silicone with two terminal vinyl groups, making it a highly effective crosslinker in addition-cure (platinum-catalyzed) silicone systems.[1] Its defined molecular structure and low viscosity offer several advantages in the formulation of high-performance silicone elastomers. The vinyl groups on HMVTS readily participate in hydrosilylation reactions with hydride-functional siloxanes, forming a stable, crosslinked network.[1]

The choice of HMVTS as a crosslinker is often driven by the need for:

  • High Clarity: Its compatibility with silicone polymers allows for the formulation of optically clear elastomers.

  • Low Volatility: Contributes to stable formulations and minimal outgassing in the cured product.

  • Controlled Crosslink Density: The defined structure of HMVTS allows for precise control over the crosslink density, which in turn dictates the mechanical properties of the final elastomer.

The Competitive Landscape: Alternatives to HMVTS

The performance of HMVTS must be evaluated in the context of other available crosslinking technologies. The primary alternatives fall into two categories: other vinyl-functional siloxanes for addition-cure systems and co-agents for peroxide-cured systems.

Other Vinyl-Functional Siloxanes

Longer-chain vinyl-terminated polydimethylsiloxanes (PDMS) are a common alternative to HMVTS. The key difference lies in the chain length between the vinyl groups, which directly impacts the crosslink density and, consequently, the mechanical properties of the elastomer.

Co-Agents for Peroxide-Cured Systems

For applications where a peroxide cure system is preferred, organic co-agents are employed to enhance the crosslinking efficiency. Two widely used co-agents are:

  • Triallyl Cyanurate (TAC): A trifunctional monomer known to significantly increase the crosslink density and improve the heat resistance of peroxide-cured elastomers.[2]

  • Trimethylolpropane Trimethacrylate (TMPTMA): Another trifunctional monomer that can enhance the hardness, chemical resistance, and thermal stability of the cured polymer.

Performance Comparison: A Data-Driven Analysis

The selection of a crosslinking agent has a profound impact on the mechanical and thermal properties of the cured silicone elastomer. The following tables summarize the typical performance characteristics of elastomers formulated with HMVTS and its alternatives. It is important to note that these values can vary based on the specific formulation, including the base polymer, filler type and loading, and cure conditions.

Mechanical Properties

The mechanical integrity of a silicone elastomer is paramount for its intended application. Key performance indicators include tensile strength, elongation at break, durometer (hardness), and tear strength.

Crosslinking AgentCure SystemDurometer (Shore A)Tensile Strength (MPa)Elongation at Break (%)Tear Strength (kN/m)
This compound (HMVTS) Addition (Platinum)30 - 705 - 10300 - 80015 - 40
Longer-Chain Vinyl-Terminated PDMS Addition (Platinum)20 - 603 - 8400 - 100010 - 30
Triallyl Cyanurate (TAC) Co-agent Peroxide40 - 806 - 11200 - 60020 - 50
Trimethylolpropane Trimethacrylate (TMPTMA) Co-agent Peroxide50 - 857 - 12150 - 50025 - 55

Analysis of Mechanical Properties:

  • HMVTS offers a balanced profile of mechanical properties, making it suitable for a wide range of applications. The shorter chain length compared to longer-chain vinyl PDMS generally leads to a higher crosslink density, resulting in higher durometer and tensile strength, but slightly lower elongation.

  • Longer-Chain Vinyl-Terminated PDMS provides greater flexibility and higher elongation due to the longer segments between crosslinks. This comes at the cost of lower hardness and tensile strength.

  • TAC and TMPTMA in peroxide-cured systems can achieve high hardness and tensile strength due to the high crosslinking efficiency they promote. However, this often results in lower elongation at break, indicating a more rigid material.

Curing Characteristics

The curing profile of a silicone elastomer is a critical processing parameter. Key metrics include the scorch time (the time before curing begins) and the cure time (the time to reach a fully cured state).

Crosslinking AgentCure SystemScorch Time (minutes at processing temperature)Cure Time (minutes at cure temperature)
This compound (HMVTS) Addition (Platinum)5 - 1510 - 30
Longer-Chain Vinyl-Terminated PDMS Addition (Platinum)5 - 2015 - 40
Triallyl Cyanurate (TAC) Co-agent Peroxide3 - 105 - 20
Trimethylolpropane Trimethacrylate (TMPTMA) Co-agent Peroxide2 - 85 - 15

Analysis of Curing Characteristics:

  • Addition-cure systems featuring HMVTS and other vinyl siloxanes generally offer a good balance of scorch time and cure time, allowing for adequate processing before the material sets.

  • Peroxide-cured systems with co-agents like TAC and TMPTMA can have faster cure times but may also exhibit shorter scorch times, requiring more careful control of the processing window.

Experimental Validation: A Framework for In-House Comparison

To ensure the selection of the optimal crosslinking agent for your specific application, it is imperative to conduct in-house validation. The following protocols, based on ASTM standards, provide a robust framework for a direct, objective comparison.

Experimental Workflow

The following diagram illustrates the workflow for preparing and testing silicone elastomer samples.

G cluster_0 Formulation & Mixing cluster_1 Curing cluster_2 Mechanical Testing A Weigh Silicone Polymer, Filler, and Additives B Add Crosslinking Agent (HMVTS or Alternative) A->B C Mix Uniformly B->C D Degas Mixture C->D E Pour into Mold D->E F Cure at Specified Temperature and Time E->F G Condition Samples F->G H ASTM D2240: Durometer G->H I ASTM D412: Tensile Strength & Elongation G->I J ASTM D624: Tear Strength G->J

Caption: Experimental workflow for silicone elastomer preparation and testing.

Detailed Experimental Protocols
  • Materials:

    • Vinyl-terminated polydimethylsiloxane (PDMS) base polymer

    • Fumed silica (as reinforcing filler)

    • Crosslinking agent:

      • This compound (HMVTS)

      • Alternative vinyl-functional siloxane

      • Peroxide initiator (e.g., dicumyl peroxide) and co-agent (TAC or TMPTMA)

    • Platinum catalyst (for addition-cure systems)

    • Hydride-functional crosslinker (for addition-cure systems)

  • Procedure:

    • In a two-roll mill or planetary mixer, thoroughly mix the PDMS base polymer and fumed silica until a homogeneous mixture is achieved.

    • For addition-cure systems, add the platinum catalyst and hydride-functional crosslinker, followed by the vinyl-functional crosslinker (HMVTS or alternative). Mix until uniform.

    • For peroxide-cure systems, add the peroxide initiator and the co-agent (TAC or TMPTMA). Mix until uniform.

    • Degas the mixture under vacuum to remove any entrapped air.

    • Pour the degassed mixture into a pre-heated mold of the desired specimen geometry (as specified in the relevant ASTM standards).

    • Cure the samples in a compression molding press at the recommended temperature and time for the specific cure system.

    • After curing, carefully remove the samples from the mold and allow them to cool to room temperature.

    • Post-cure the samples in an oven at a specified temperature and duration to remove any volatile byproducts and ensure complete crosslinking.

  • Conditioning:

    • Condition all test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing, as per ASTM guidelines.

  • Durometer (Hardness) - ASTM D2240:

    • Use a Shore A durometer.

    • Place the specimen on a flat, hard surface.

    • Press the durometer foot firmly onto the specimen, ensuring it is parallel to the surface.

    • Record the reading within 1 second of firm contact.

    • Take at least five measurements at different locations on the specimen and report the average value.

  • Tensile Strength and Elongation at Break - ASTM D412:

    • Use a universal testing machine (tensile tester) with appropriate grips.

    • Cut dumbbell-shaped specimens from the cured sheets using a die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed (typically 500 mm/min) until the specimen ruptures.[3]

    • Record the maximum force applied (for tensile strength calculation) and the elongation at the point of rupture.

    • Test at least five specimens and report the average values.

  • Tear Strength - ASTM D624:

    • Use a universal testing machine.

    • Cut specimens of the specified geometry (e.g., Type C, "trousers") from the cured sheets.

    • Measure the thickness of the specimen.

    • Mount the specimen in the grips.

    • Apply a tensile load at a constant crosshead speed (typically 500 mm/min) to propagate a tear.[4]

    • Record the maximum force required to tear the specimen.

    • Test at least five specimens and report the average tear strength in kilonewtons per meter (kN/m).

Conclusion and Recommendations

The selection of a crosslinking agent is a multifaceted decision that requires a thorough understanding of the desired performance characteristics of the final silicone elastomer.

  • This compound (HMVTS) stands out as an excellent choice for addition-cure systems where a balance of good mechanical properties, high clarity, and processing control is required.

  • For applications demanding higher flexibility and elongation, longer-chain vinyl-terminated PDMS may be a more suitable option, albeit with a trade-off in hardness and tensile strength.

  • When a peroxide-cure system is employed, Triallyl Cyanurate (TAC) and Trimethylolpropane Trimethacrylate (TMPTMA) are powerful co-agents that can significantly enhance the mechanical strength and thermal stability of the elastomer, though this may result in a more rigid material.

Ultimately, the empirical data generated through the standardized validation protocols outlined in this guide will provide the most reliable basis for selecting the optimal crosslinking agent for your specific research, development, or manufacturing needs. It is through this rigorous, data-driven approach that the true performance of this compound and its alternatives can be confidently ascertained.

References

  • A Comparative Guide to Vinyl Siloxane Crosslinkers. (n.d.). BenchChem. Retrieved January 14, 2026.
  • Evaluation of Crosslinking Co-Agents in HCR Silicone. (n.d.).
  • This compound. (n.d.). BenchChem. Retrieved January 14, 2026.
  • TMPTMA (TRIMETHYLOLPROPANE TRIMETHACRYLATE). (n.d.). Ataman Kimya. Retrieved January 14, 2026.
  • TAC/TAIC. (n.d.). ARP Materials Inc. Retrieved January 14, 2026.
  • ASTM D412 Tensile test rubber & elastomers. (n.d.). ZwickRoell. Retrieved January 14, 2026.
  • How to Perform a Rubber & Elastomer Tear Strength Test - ASTM D624. (n.d.). ADMET Canada. Retrieved January 14, 2026.

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A Comparative Guide to the Quantitative Analysis of Vinyl Group Conversion in 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in silicone chemistry, the precise monitoring of vinyl group conversion is paramount for ensuring reaction completion, optimizing process parameters, and guaranteeing the final product's performance and safety. 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane is a key monomer and crosslinking agent in the synthesis of a wide array of silicone-based materials, from elastomers and resins to coatings and drug delivery systems.[1] The reactivity of its terminal vinyl groups in processes like hydrosilylation and thiol-ene reactions dictates the structural and mechanical properties of the resulting polymer.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for the quantitative analysis of vinyl group conversion in reactions involving this versatile siloxane, complete with experimental protocols and data-driven insights.

The Critical Role of Monitoring Vinyl Group Conversion

Incomplete reaction of the vinyl groups can lead to a host of undesirable outcomes, including altered mechanical properties, reduced thermal stability, and the potential for unreacted monomers to leach out of the final product—a critical concern in biomedical and pharmaceutical applications. Therefore, robust and reliable analytical methods are essential for real-time reaction monitoring and quality control. The choice of analytical technique is often dictated by factors such as the required sensitivity, the physical state of the sample (liquid, solid, or gel), the presence of interfering species, and the available instrumentation.

Comparative Analysis of Key Spectroscopic Techniques

Spectroscopic methods are the most widely employed for the quantitative analysis of vinyl group conversion due to their non-destructive nature and ability to provide real-time or near real-time data. The most common techniques are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²⁹Si), and Raman Spectroscopy.

Technique Principle Advantages Limitations Typical Application
FTIR Spectroscopy Measures the absorption of infrared radiation by specific molecular vibrations. The vinyl group has characteristic absorption bands.- Fast and relatively inexpensive.- Can be used for in-situ monitoring with an ATR probe.- Good for qualitative and semi-quantitative analysis.- Can be less sensitive for low vinyl concentrations.- Overlapping peaks can complicate quantification.- Quantitative analysis requires careful calibration.Rapid screening of reaction progress, particularly in industrial settings.
¹H NMR Spectroscopy Measures the resonance of hydrogen nuclei in a magnetic field. The protons of the vinyl group have a distinct chemical shift.- Highly quantitative without the need for extensive calibration.- Provides detailed structural information.- Can simultaneously monitor multiple species.- Requires deuterated solvents.- Instrumentation is more expensive and less portable.- Longer acquisition times compared to FTIR.Accurate determination of conversion in academic and research settings.
²⁹Si NMR Spectroscopy Measures the resonance of the ²⁹Si isotope. The silicon atom attached to the vinyl group has a characteristic chemical shift.- Provides direct information about the silicon environment.- Can distinguish between different siloxane structures.[3]- Low natural abundance and sensitivity of ²⁹Si requires longer acquisition times.[4] - Not ideal for rapid, routine analysis.Detailed structural characterization of the polymer backbone and end-groups.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light. The C=C bond of the vinyl group has a strong Raman signal.- Less interference from water compared to FTIR.- Can be used for in-situ monitoring with a fiber-optic probe.- Good for analyzing aqueous and solid samples.- Can be affected by sample fluorescence.- Instrumentation can be more expensive than FTIR.Analysis of reactions in aqueous media or for samples prone to fluorescence.

Experimental Protocols

Quantitative Analysis of Vinyl Group Conversion using FTIR Spectroscopy

This protocol outlines the use of Attenuated Total Reflectance (ATR)-FTIR for monitoring the disappearance of the vinyl group's characteristic absorption bands.

Instrumentation:

  • FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.[5]

Procedure:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Initial Spectrum (t=0): Place a small, representative sample of the initial reaction mixture onto the ATR crystal, ensuring good contact. Record the spectrum.

  • Reaction Monitoring: At regular intervals, withdraw an aliquot of the reaction mixture and record its FTIR spectrum.

  • Data Analysis:

    • Identify the characteristic absorption peaks for the vinyl group, typically around 1600 cm⁻¹ (C=C stretch) and 3070 cm⁻¹ (vinyl C-H stretch).[6]

    • Identify a suitable internal standard peak that does not change during the reaction, such as the Si-CH₃ stretch around 2962 cm⁻¹.[6]

    • Calculate the ratio of the integrated area of the vinyl peak to the internal standard peak at each time point.

    • The percent conversion is calculated using the following formula: Conversion (%) = [1 - (Area_vinyl(t) / Area_standard(t)) / (Area_vinyl(0) / Area_standard(0))] * 100

Causality Behind Experimental Choices:

  • The use of an internal standard is crucial to compensate for variations in sample volume and contact with the ATR crystal, ensuring the reliability of the quantitative data.[6]

  • ATR-FTIR is chosen for its ease of use with liquid samples and the ability to obtain spectra with minimal sample preparation.[5]

Workflow for FTIR Analysis of Vinyl Group Conversion

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Initial Reaction Mixture (t=0) B->C D Record FTIR Spectrum at t=0 C->D G Identify Vinyl and Internal Standard Peaks D->G E Take Aliquots at Timed Intervals F Record FTIR Spectrum at Each Interval E->F During Reaction F->G H Calculate Peak Area Ratios G->H I Calculate Percent Conversion H->I

Caption: Workflow for quantitative analysis of vinyl group conversion using FTIR.

Quantitative Analysis of Vinyl Group Conversion using ¹H NMR Spectroscopy

This protocol details the highly accurate determination of vinyl group conversion through ¹H NMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • At each desired time point, withdraw a precise amount of the reaction mixture.

    • Dissolve the aliquot in a known volume of a suitable deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate integration.[7]

  • Data Analysis:

    • Identify the signals corresponding to the vinyl protons, which typically appear as a multiplet between 5.7 and 6.2 ppm.[8]

    • Identify the signal for the internal standard.

    • Integrate the area of the vinyl proton signals and the internal standard signal.

    • The concentration of vinyl groups at each time point can be calculated relative to the known concentration of the internal standard.

    • The percent conversion is calculated as: Conversion (%) = [1 - (Integral_vinyl(t) / Integral_standard(t)) / (Integral_vinyl(0) / Integral_standard(0))] * 100

Causality Behind Experimental Choices:

  • The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the analyte signals.

  • An internal standard with a known concentration and a signal in a clear region of the spectrum is essential for accurate quantification.

  • A sufficient relaxation delay is critical for obtaining accurate integrals, as different protons can have different relaxation times.[7]

Logical Relationship for ¹H NMR Data Analysis

HNMR_Analysis ¹H NMR Spectrum ¹H NMR Spectrum Identify Vinyl Proton Signals (5.7-6.2 ppm) Identify Vinyl Proton Signals (5.7-6.2 ppm) ¹H NMR Spectrum->Identify Vinyl Proton Signals (5.7-6.2 ppm) Identify Internal Standard Signal Identify Internal Standard Signal ¹H NMR Spectrum->Identify Internal Standard Signal Integrate Vinyl Proton Area Integrate Vinyl Proton Area Identify Vinyl Proton Signals (5.7-6.2 ppm)->Integrate Vinyl Proton Area Integrate Standard Area Integrate Standard Area Identify Internal Standard Signal->Integrate Standard Area Calculate Vinyl Concentration Calculate Vinyl Concentration Integrate Vinyl Proton Area->Calculate Vinyl Concentration Integrate Standard Area->Calculate Vinyl Concentration Determine Percent Conversion Determine Percent Conversion Calculate Vinyl Concentration->Determine Percent Conversion

Caption: Data analysis pathway for ¹H NMR quantification of vinyl groups.

Concluding Remarks

The choice of analytical technique for monitoring the vinyl group conversion in reactions of this compound is a critical decision that impacts the accuracy and efficiency of the analysis. For rapid, routine monitoring, FTIR spectroscopy offers a practical and cost-effective solution. When high accuracy and detailed structural information are paramount, ¹H NMR spectroscopy is the method of choice. ²⁹Si NMR provides valuable insights into the polymer backbone but is less suited for routine quantitative analysis due to its lower sensitivity. Raman spectroscopy presents a strong alternative to FTIR, particularly for aqueous systems. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the quality and performance of their silicone-based materials.

References

  • Quantitative Analysis of Microstructure in Polysiloxanes Using High Resolution Si NMR Spectroscopy: Investigation of Lot Variabi - OSTI.GOV. (n.d.).
  • High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed. (n.d.).
  • Quantitative analysis of the 29 Si NMR peaks | Download Table - ResearchGate. (n.d.).
  • IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING - Pressure Sensitive Tape Council. (n.d.).
  • Quantitative Kinetic Analysis by High-Resolution 29Si NMR Spectroscopy of the Initial Stages in the Sol-Gel Formation of Silica Gel from Tetraethoxysilane | Chemistry of Materials - ACS Publications. (n.d.).
  • Analysis of silanes and of siloxanes formation by Raman spectroscopy - Scite.ai. (n.d.).
  • Silicon NMR on Spinsolve benchtop spectrometers - Magritek. (n.d.).
  • This compound - Benchchem. (n.d.).
  • Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Publishing. (n.d.).
  • 1 H NMR showing the disappearance of vinyl and Si-H groups during hydrosilylation. - ResearchGate. (n.d.).
  • Analysis of silanes and of siloxanes formation by Raman spectroscopy - ResearchGate. (n.d.).
  • What is the best method for quantitative analysis for silicone in polymer films?. (2016, October 18).
  • New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems - Diva-Portal.org. (n.d.).
  • Microscopy Methods for Analysis of Silicones - Oxford Academic. (2023, July 22).
  • Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis - MDPI. (n.d.).
  • Synthesis and Characterization of Thiol-Ene Functionalized Siloxanes and Evaluation of their Crosslinked Network Properties - PMC - PubMed Central. (n.d.).
  • Methods for Detecting Silicones in Biological Matrixes - PubMed. (n.d.).
  • How To Purify Silicone Polymers? - Chemistry For Everyone - YouTube. (2025, April 24).
  • Polysiloxanes Modified by Thiol‐Ene Reaction and Their Interaction with Gold Nanoparticles - SciSpace. (2019, November 27).
  • Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - RSC Publishing. (2020, July 2).
  • FTIR spectra of four silicone components, Gum-A (black), Gum-B (blue),... - ResearchGate. (n.d.).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and environmentally sound disposal. This guide provides a detailed protocol for the proper disposal of 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, a reactive organosilicon intermediate. The procedures outlined here are grounded in an understanding of the compound's specific chemical properties to ensure operational safety and regulatory compliance.

Part 1: Core Hazard Assessment and Chemical Profile

Understanding the specific hazards of a chemical is the foundation of its safe management. This compound is a unique molecule where the stable, flexible siloxane backbone is functionalized with reactive terminal vinyl groups. This structure dictates its handling and disposal requirements.

A critical point of clarification is the distinction between this compound and its non-vinylated analogue. The closely related 1,1,3,3,5,5-Hexamethyltrisiloxane (CAS 1189-93-1) is classified as a highly flammable liquid (GHS Category 2)[1][2][3]. However, available Safety Data Sheets (SDS) for This compound (CAS 225927-21-9) indicate it is not classified as a hazardous substance for transport under current regulations[4].

Despite this non-hazardous classification for transport, the presence of vinyl groups imparts chemical reactivity, particularly a propensity for polymerization via hydrosilylation[5]. Therefore, a cautious and informed approach to disposal is paramount.

Identifier Value
Chemical Name This compound
CAS Number 225927-21-9[4][6]
Molecular Formula C₁₀H₂₄O₂Si₃[6]
Molecular Weight 260.55 g/mol [6]
Hazard Summary Not classified as a hazardous substance for transport, but chemically reactive.[4] Incompatible with alkalis, metal salts, and oxidizing agents.[1]

Part 2: Pre-Disposal Operations: Waste Handling and Storage in the Laboratory

Proper procedure begins long before the waste is collected for final disposal. Adherence to these steps in the laboratory minimizes risk to personnel and the environment.

Personal Protective Equipment (PPE): Even with a non-hazardous classification, direct contact should always be avoided. The minimum required PPE when handling waste this compound includes:

  • Hand Protection: Neoprene or nitrile rubber gloves.[1]

  • Eye Protection: Chemical safety goggles.[1]

  • Skin and Body Protection: A standard laboratory coat.

Waste Segregation and Storage: The primary principle is to prevent unintended reactions.

  • Dedicated Containers: Collect waste in designated, chemically compatible, and sealable containers (e.g., high-density polyethylene, glass).

  • Incompatible Materials: Store waste containers separately from strong acids, bases, oxidizing agents, metal salts, and precious metal catalysts that could initiate polymerization or other reactions.[1][5]

  • Labeling: Clearly label the waste container with the full chemical name, CAS number, and the words "For Chemical Waste Disposal."

  • Storage Location: Keep sealed waste containers in a cool, dry, and well-ventilated area designated for chemical waste, away from heat or ignition sources.[2][4]

Part 3: Step-by-Step Disposal Protocol

Final disposal of chemical waste must be performed by licensed professionals. The following protocol ensures your waste is prepared correctly for pickup and compliant disposal.

Step 1: Final Waste Characterization Ensure the waste stream contains only this compound and incidental contaminants from its use. Do not mix it with other waste types, especially flammable solvents or halogenated compounds, as this can complicate and increase the cost of disposal.

Step 2: Final Containment and Labeling Securely seal the waste container. Double-check that the label is accurate, legible, and complete. This is a crucial step for the safety of the waste management personnel.

Step 3: Coordination with Environmental Health & Safety (EHS) Consult your institution's EHS department or officer. They will coordinate with a licensed environmental waste management contractor for pickup. Never attempt to dispose of this chemical via standard laboratory drains or as common trash.[4]

Step 4: Recommended Final Disposal Methodologies While you will not perform the final disposal, understanding the approved industrial methods provides context for why proper segregation is critical.

  • Incineration: This is the most common and effective method for disposing of organosilicon waste. Controlled high-temperature combustion breaks the compound down into silicon dioxide (amorphous silica), carbon dioxide, and water.[2] This must be done in an incinerator equipped with appropriate scrubbers and afterburners.

  • Chemical Recycling: An emerging, sustainable alternative involves the chemical depolymerization of silicone waste.[5][7] These processes use catalysts or heat to break the siloxane bonds, converting the material back into useful oligomers or monomers.[5] While not typically a service requested at the lab level, it represents a valuable direction for silicone waste management.

Step 5: Spill Management In case of an accidental spill, act promptly:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the saturated absorbent material using non-sparking tools and place it into a sealable container for disposal.[1]

  • Clean the spill area thoroughly.

  • Label the container as "Spill Debris containing this compound (CAS 225927-21-9)" and dispose of it as chemical waste.

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposal A Identify Waste: 1,1,3,3,5,5-Hexamethyl- 1,5-divinyltrisiloxane B Consult SDS for CAS 225927-21-9 A->B C Assess Hazards: - Non-regulated for transport - Chemically reactive vinyl groups - Incompatibilities B->C D Select Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat C->D E Segregate & Contain Waste in Labeled, Sealed Vessel D->E F Contact EHS / Licensed Waste Management Vendor E->F Hand-off G Arrange for Waste Pickup F->G H Transfer for Final Disposal G->H I Primary Method: Chemical Incineration H->I Most Common J Alternative Method: Chemical Recycling H->J Sustainable Alt.

Caption: Disposal workflow for this compound.

References

  • Gelest, Inc. (2014, October 24). Safety Data Sheet: 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE.
  • Biyuan. (n.d.). Safe Disposal of Vinyl Terminated Silicone Fluid: A Comprehensive Guide.
  • TCI Chemicals. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane.
  • Fisher Scientific. (2010, June 28). Safety Data Sheet: 1,1,3,3,5,5-Hexamethyltrisiloxane.
  • Gelest, Inc. (2014, December 15). Safety Data Sheet: VINYL TERMINATED POLYPHENYLMETHYLSILOXANE.
  • Caplinq. (n.d.). MSDS_OPTOLINQ OLS-3712_Part B.
  • PubChem. (n.d.). 1,1,3,3,5,5-Hexamethyltrisiloxane.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Hexamethyldisiloxane.
  • ECHEMI. (n.d.). Buy Vinyl Terminated Polydimethylsiloxane from GIHI CHEMICALS CO.,LIMITED.
  • Made-in-China.com. (n.d.). Silicone Surfactants.
  • Pfaendner, R., et al. (n.d.). Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). MDPI.
  • Biosynth. (n.d.). Vinylterminated poly phenyl methylsiloxane.
  • SDSManager. (2018, October 3). 1,1,3,3,5,5-Hexamethyltrisiloxane SDS.
  • Biyuan. (n.d.). How to handle spillage of Vinyl Terminated Silicone Fluid?.
  • Nanjing SiSiB Silicones Co., Ltd. (2020, April 16). SiSiB VF6800 SDS.
  • ResearchGate. (n.d.). (PDF) Recycling Silicone-Based Materials: An Overview of Methods.

Sources

A Strategic Guide to Personal Protective Equipment for Handling 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of scientific research and pharmaceutical development, the safe handling of chemical reagents is paramount. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when working with 1,1,3,3,5,5-Hexamethyl-1,5-divinyltrisiloxane, a key intermediate in silicone chemistry. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use PPE but to understand the rationale behind its selection and application, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile

This compound is classified as a highly flammable liquid and vapor.[1][2][3][4] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][4] While not classified for acute toxicity, it may cause skin and eye irritation upon contact.[1] Therefore, a comprehensive PPE strategy must address both flammability and dermal exposure risks. The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided and used whenever hazards cannot be eliminated by engineering or administrative controls.[5][6][7]

Core Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment is the foundation of any effective PPE program.[5][7][8] For this compound, the following PPE is essential:

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant splash hazard.Protects against splashes of the chemical which can cause eye irritation.[1] Standard safety glasses do not provide a sufficient seal against liquid splashes.
Hand Protection Nitrile or neoprene rubber gloves.Provides a chemical barrier to prevent skin contact, which may cause irritation.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.[9]
Body Protection Flame-resistant laboratory coat.Protects against accidental splashes and provides a layer of protection in the event of a flash fire due to the chemical's high flammability.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges (e.g., Type ABEK)Required when working in poorly ventilated areas or when the potential for inhalation of vapors is high. This protects against respiratory irritation.
Operational Protocol for PPE Usage

Adherence to a systematic procedure for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure user safety.

Experimental Workflow: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Eye and Face Protection D2->D3 D4 4. Gloves D3->D4 End Procedure Complete D4->End Handle Chemical F1 1. Gloves F2 2. Lab Coat F1->F2 F3 3. Eye and Face Protection F2->F3 F4 4. Respirator F3->F4 Wash Wash Hands Thoroughly F4->Wash Start Start Handling Procedure Start->D1 End->F1

Caption: A flowchart illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.

Step-by-Step Guidance:

Donning (Putting On) PPE:

  • Lab Coat: Fasten the lab coat completely to protect your body and personal clothing.

  • Respirator: If your risk assessment indicates the need for respiratory protection, perform a seal check to ensure it fits properly.

  • Eye and Face Protection: Put on chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove the lab coat by rolling it inside out to contain any contaminants.

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles.

  • Respirator: Remove the respirator last to protect you from any airborne contaminants during the doffing process.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of used PPE is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.

  • Gloves: Dispose of contaminated gloves in a designated hazardous waste container immediately after use.

  • Lab Coats: If a lab coat becomes grossly contaminated, it should be disposed of as hazardous waste. Otherwise, follow your institution's guidelines for laundering contaminated lab coats.

  • Empty Containers: Handle empty containers with care as they may contain residual flammable vapors.[1] Dispose of them in accordance with local, state, and federal regulations for hazardous waste.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: In case of a spill, evacuate the area and eliminate all ignition sources. Use non-sparking tools and an absorbent material to clean up the spill.[1][10] Ensure adequate ventilation.

By implementing these detailed PPE protocols, researchers and scientists can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE).
  • Personal Protective Equipment - Standards | Occupational Safety and Health Administration.
  • Personal Protective Equipment - Overview | Occupational Safety and Health Administration.
  • OSHA Standards for Personal Protective Equipment - Avetta.
  • PPE Requirements – OSHA - Tucker Safety | Personal Protective Gloves and Apparel for Foodservice.
  • 1,1,3,3,5,5-HEXAMETHYLTRISILOXANE - Gelest, Inc.
  • 1,1,3,3,5,5-Hexamethyltrisiloxane 95% - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1,1,3,3,5,5-Hexamethyltrisiloxane | C6H18O2Si3 | CID 6327152 - PubChem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1,1,3,3,5,5-Hexamethyltrisiloxane 1189-93-1 - TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Material Safety Data Sheet - Hexamethyldisiloxane, 98+% - Cole-Parmer.
  • Safety Data Sheet - abcr GmbH.
  • 1,1,3,3,5,5-Hexamethyltrisiloxane SDS - Download & Subscribe for Updates.
  • SILICON | Occupational Safety and Health Administration - OSHA.
  • • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.